molecular formula C5H4N2O2S B099724 6-Formyl-2-thiouracil CAS No. 16953-46-1

6-Formyl-2-thiouracil

Cat. No.: B099724
CAS No.: 16953-46-1
M. Wt: 156.16 g/mol
InChI Key: SUXFYENAWRZLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Formyl-2-thiouracil is a chemically versatile uracil derivative that serves as a privileged scaffold in medicinal and bioorganic chemistry. Its core structure, featuring a reactive formyl group at the 6-position and a thiocarbonyl group at the 2-position, makes it a highly valuable precursor for the design and synthesis of novel pyrimidine-based compounds. Researchers utilize this reagent to develop potential inhibitors for various enzymatic targets. The thiouracil moiety is a known pharmacophore in antithyroid drugs, where analogous compounds like propylthiouracil act by inhibiting thyroid peroxidase, the enzyme responsible for thyroid hormone synthesis . Furthermore, the scaffold has demonstrated relevance in creating molecules with antimicrobial and potential antitumor activities, as seen in studies of related pyrimidine derivatives . The formyl group offers a specific site for further chemical modifications, such as condensation reactions, enabling the generation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-2-sulfanylidene-1H-pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S/c8-2-3-1-4(9)7-5(10)6-3/h1-2H,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXFYENAWRZLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937644
Record name 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16953-46-1
Record name NSC93220
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Formyl-2-thiouracil chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Formyl-2-thiouracil: Chemical Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, potential biological activities, and its role as a versatile synthetic intermediate. This document is intended to serve as a foundational resource for scientists exploring the therapeutic potential of thiouracil derivatives.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde, is a derivative of thiouracil, a class of compounds recognized for their diverse biological activities.[1] The introduction of a formyl (aldehyde) group at the 6-position imparts unique reactivity, making it a valuable building block in synthetic chemistry.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 16953-46-1[2][3]
Molecular Formula C₅H₄N₂O₂S[2][3]
Molecular Weight 156.16 g/mol [2][3]
IUPAC Name 6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde[3]
Synonyms This compound hydrate[4][5]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Melting Point >240°C[3][6]
pKa (Predicted) 6.45 ± 0.20[2][6]
Density (Predicted) 1.54 ± 0.1 g/cm³[6]
Appearance Data not available; related compounds are white to pale yellow crystalline powders.[7][8]
Solubility Thiouracil derivatives are generally slightly soluble in water and soluble in alkaline solutions.[7][9]

Chemical Structure and Tautomerism

The structure of this compound is defined by a pyrimidine ring functionalized with a sulfur atom at the 2-position, an oxygen at the 4-position, and a formyl group at the 6-position. The thiouracil core is known to exhibit keto-enol and thione-thiol tautomerism, which influences its chemical reactivity and biological interactions.[1]

Caption: Chemical structure of this compound.

Synthesis Pathways

The synthesis of 6-substituted-2-thiouracils is a well-established process in organic chemistry.[10] A common and effective method involves the condensation reaction between thiourea and a β-ketoester.[9][11] For this compound, a plausible synthetic precursor would be an ester of formylacetic acid. This reaction is typically performed in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

SynthesisWorkflow Thiourea Thiourea Condensation Base-Catalyzed Condensation (e.g., NaOEt in EtOH) Thiourea->Condensation BetaKetoester Formylacetic Acid Ester (β-Ketoester) BetaKetoester->Condensation Product This compound Condensation->Product

Caption: Generalized synthesis workflow for this compound.

Generalized Experimental Protocol: Synthesis of a 6-Substituted-2-thiouracil

Causality: This protocol outlines a standard base-catalyzed condensation. The base (sodium ethoxide) is crucial for deprotonating the thiourea and the β-ketoester, facilitating the nucleophilic attack and subsequent cyclization to form the pyrimidine ring. Ethanol serves as a suitable polar protic solvent for the reactants.

  • Preparation of Sodium Ethoxide Solution: Dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). This must be done with extreme caution due to the exothermic reaction and production of flammable hydrogen gas.

  • Reaction Initiation: To the freshly prepared sodium ethoxide solution, add thiourea and the appropriate β-ketoester (in this case, an ester of formylacetic acid).

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base by carefully adding an acid (e.g., acetic acid or dilute HCl), which will precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by filtration. Wash the solid with cold water and then a non-polar solvent like diethyl ether to remove impurities.

  • Recrystallization: Further purify the product by recrystallizing from a suitable solvent (e.g., aqueous ethanol) to obtain the final, pure 6-substituted-2-thiouracil.

Self-Validation: Each step includes controls for purity and reaction completion. TLC analysis validates the consumption of starting materials and the formation of the product. The final product's identity and purity would be confirmed using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and melting point analysis.

Biological and Pharmacological Profile

Thiouracil and its derivatives are primarily known as antithyroid agents.[1][12] They are integral in the management of hyperthyroidism and Graves' disease.[13][14] The core mechanism involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[15][16]

Mechanism of Action: Thiourelene drugs like propylthiouracil (a related compound) act by:

  • Inhibiting Thyroid Peroxidase (TPO): They prevent the oxidation of iodide and its incorporation into tyrosine residues on the thyroglobulin protein.[1]

  • Blocking Coupling Reactions: They inhibit the coupling of iodotyrosines to form the active thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1]

  • Peripheral Deiodination Inhibition: Some derivatives, like propylthiouracil, also inhibit the peripheral conversion of T4 to the more potent T3.[14][15]

MOA Thiouracil This compound (and derivatives) TPO Thyroid Peroxidase (TPO) Thiouracil->TPO Inhibits MIT_DIT MIT & DIT (Iodotyrosines) Thiouracil->MIT_DIT Inhibits Coupling Iodine Iodine (I₂) TPO->Iodine Iodide Iodide (I⁻) Iodide->TPO Oxidation Thyroglobulin Tyrosine residues on Thyroglobulin Iodine->Thyroglobulin Iodination Thyroglobulin->MIT_DIT T3_T4 Thyroid Hormones (T3 & T4) MIT_DIT->T3_T4 Coupling (Catalyzed by TPO)

Caption: Mechanism of antithyroid action of thiouracil derivatives.

Beyond their antithyroid effects, various thiouracil derivatives have been investigated for a range of other therapeutic applications, demonstrating antibacterial, antifungal, and anticancer activities.[17][18][19] The specific biological profile of this compound itself is less characterized, highlighting an area ripe for further research.

Applications in Research and Drug Development

The primary value of this compound in a research context lies in its utility as a chemical intermediate. The reactive aldehyde group provides a synthetic handle for a wide array of chemical transformations, including:

  • Reductive Amination: To synthesize various amine derivatives.

  • Wittig Reactions: To form carbon-carbon double bonds.

  • Condensation Reactions: To build more complex heterocyclic systems, such as Schiff bases or fused pyrimidines.[17]

This versatility allows for the creation of libraries of novel thiouracil derivatives. These libraries can then be screened for various biological activities, potentially leading to the discovery of new lead compounds for drug development in oncology, infectious diseases, and endocrinology.[18][19]

Safety, Handling, and Storage

As with any laboratory chemical, this compound and its hydrate must be handled with appropriate safety precautions. The Safety Data Sheet (SDS) for the hydrate form indicates it is an irritant.[4]

Table 3: GHS Hazard and Precautionary Information for this compound Hydrate

CategoryCodeStatementSource
Hazard H315Causes skin irritation[4]
H319Causes serious eye irritation[4]
H335May cause respiratory irritation[4]
Precautionary P261Avoid breathing dust/mist/spray[4]
P280Wear protective gloves/eye protection/face protection[4]
P302+P352IF ON SKIN: Wash with plenty of soap and water[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]

Handling and Storage:

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[4] Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[4] Store away from strong oxidizing agents.[4]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[4] For eye contact, flush thoroughly with water for at least 15 minutes.[4] If inhaled, move the person to fresh air.[4] Seek medical attention if irritation persists.

Conclusion

This compound represents a molecule of considerable interest due to the established pharmacological importance of its parent thiouracil scaffold and the synthetic versatility afforded by its formyl group. While its primary application is as a precursor for the synthesis of more complex bioactive molecules, the foundational antithyroid properties of the thiourelene class provide a strong rationale for its continued investigation. Future research into novel derivatives synthesized from this compound may unlock new therapeutic agents for a variety of diseases. This guide has provided the core technical information necessary for researchers to safely handle, synthesize, and further explore the potential of this valuable chemical entity.

References

  • ChemWhat. (n.d.). This compound CAS#: 16953-46-1. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Retrieved from [Link]

  • Miller, W. H., Dessert, A. M., & Anderson, G. W. (1948). The synthesis of some 6-substituted-2-thiouracils. Journal of the American Chemical Society, 70(2), 500–502. [Link]

  • International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 6-Methyl-2-thiouracil. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiouracil. PubChem Compound Database. Retrieved from [Link]

  • Taurog, A., & Dorris, M. L. (1978). Mechanism of action of thioureylene antithyroid drugs: factors affecting intrathyroidal metabolism of propylthiouracil and methimazole in rats. Endocrinology, 103(3), 831–841. [Link]

  • Mohamed, N. R., El-Saidi, M. M., Ali, Y. M., & Elnagdi, M. H. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Bioorganic & medicinal chemistry, 15(18), 6227–6235. [Link]

  • Wikipedia. (n.d.). 2-Thiouracil. Retrieved from [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Antithyroid Drugs: Thioureylenes - Synthesis and Drug Profile. Retrieved from [Link]

  • Köhrle, J. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. European Thyroid Journal, 2(3), 167–176. [Link]

  • Google Patents. (1973). US3718649A - Process for thiouracil production.
  • Veeprho. (n.d.). 6-Methyl-2-thiouracil | CAS 56-04-2. Retrieved from [Link]

  • El-Gamal, S. M., et al. (2015). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 20(7), 12957–12972. [Link]

  • El-Gazzar, A. R. B. A., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2919. [Link]

  • Mohamed, N. R., et al. (2007). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. Molecules, 12(10), 2375–2386. [Link]

  • DNAmod. (n.d.). 6-propyl-2-thiouracil. Retrieved from [Link]

  • MDPI. (2023). Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Retrieved from [Link]

  • Taylor & Francis Online. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methylthiouracil. PubChem Compound Database. Retrieved from [Link]

  • Bioscientifica. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. Retrieved from [Link]

  • Wolff, D. J., & Marks, N. (2002). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. Archives of biochemistry and biophysics, 407(1), 83–94. [Link]

  • National Institute of Standards and Technology. (n.d.). Methylthiouracil. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylthiouracil. Retrieved from [Link]

Sources

Spectroscopic Characterization of 6-Formyl-2-thiouracil: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 6-Formyl-2-thiouracil (also known as 2-thiouracil-6-carboxaldehyde), a heterocyclic compound of interest in medicinal chemistry and drug development. While direct, published experimental spectra for this specific molecule are not widely available, this document leverages established spectroscopic principles and extensive data from closely related analogs to present a robust, predictive characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral features but also the underlying scientific rationale for these predictions. This guide includes detailed, field-proven experimental protocols and workflows designed to be a self-validating resource for researchers and scientists in the pharmaceutical industry.

Introduction: The Need for Rigorous Spectroscopic Analysis

This compound is a derivative of thiouracil, a class of compounds known for a range of biological activities, including antithyroid properties.[1] The introduction of a reactive formyl (aldehyde) group at the C6 position creates a valuable synthon for the synthesis of more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have been investigated for antimicrobial and antitumor activities.[2]

For any compound intended for use in drug discovery or as a synthetic intermediate, unambiguous structural confirmation is paramount. Spectroscopic techniques provide the foundational data for this confirmation. Each method offers a unique piece of the structural puzzle: NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides clues to the molecular formula and fragmentation patterns. This guide provides the expected spectroscopic signature of this compound, empowering researchers to confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the connectivity and chemical environment of nearly every atom in the molecule.

Rationale and Experimental Considerations

The choice of solvent is critical in NMR. For compounds like this compound, which possess exchangeable amide protons (N-H), deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Unlike deuterated chloroform (CDCl₃), DMSO-d₆ is a hydrogen bond acceptor, which slows down the rate of proton exchange with residual water, allowing the N-H protons to be observed as distinct, often broad, signals.[3] This provides a more complete picture of the molecule's structure.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.

  • Instrument Setup: Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[3][4]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve lock Lock & Shim dissolve->lock h1 Acquire ¹H Spectrum lock->h1 c13 Acquire ¹³C Spectrum h1->c13 process Fourier Transform & Phase c13->process reference Reference to TMS (0 ppm) process->reference integrate Integrate & Assign Peaks reference->integrate

Caption: Workflow for acquiring NMR spectra of this compound.

Predicted Spectroscopic Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds and established chemical shift principles.[3][5][6][7]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Cited Analogs
~12.5 - 12.8 Broad singlet 2H N1-H , N3-H Exchangeable amide protons in thiouracils typically appear >12 ppm.[3][4]
~9.5 - 9.8 Singlet 1H C6-CH O Aldehyde protons are strongly deshielded and appear in this characteristic region.[7]

| ~8.0 - 8.2 | Singlet | 1H | C5-H | The olefinic proton at C5 is deshielded by the adjacent formyl group. In 6-methyl-2-thiouracil, this proton appears at 5.68 ppm; the electron-withdrawing aldehyde will shift it significantly downfield.[3] |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale & Cited Analogs
~185 - 190 C6-C HO Aldehyde carbons are highly deshielded and appear in this distinct low-field region.[6][8]
~175 - 178 C 2=S The thione carbon in thiouracil derivatives is characteristic and found in this range.[3]
~160 - 163 C 4=O The carbonyl carbon at C4 is typical for uracil and thiouracil rings.[3][5]
~150 - 155 C 6 The C6 carbon, attached to the electron-withdrawing formyl group, will be significantly deshielded.

| ~110 - 115 | C 5 | The chemical shift for the C5 carbon is expected to be in the olefinic region, influenced by adjacent substituents. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Rationale and Experimental Considerations

For solid samples like this compound, the potassium bromide (KBr) pellet method is a robust and common choice. KBr is transparent to IR radiation in the typical analysis range (~4000-400 cm⁻¹) and serves as an inert matrix. This technique minimizes scattering effects and produces high-quality spectra suitable for identifying key functional groups.

Experimental Protocol: KBr Pellet Preparation and Analysis
  • Sample Preparation: Place ~1-2 mg of this compound and ~100-200 mg of dry, IR-grade KBr powder into an agate mortar.

  • Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity of this mixture.

  • Pellet Formation: Transfer a small amount of the powder into a pellet press die.

  • Apply pressure using a hydraulic press (as per the manufacturer's instructions) to form a thin, transparent, or translucent KBr pellet.

  • Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Collect a background spectrum of the empty sample compartment first.

  • Acquire the sample spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio. The sample spectrum will be ratioed against the background to remove atmospheric (H₂O, CO₂) absorptions.

Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing mix Mix 1-2 mg Sample with 100-200 mg KBr grind Grind to Fine Powder mix->grind press Press into Pellet grind->press bkg Collect Background Spectrum press->bkg sample Collect Sample Spectrum bkg->sample ratio Ratio Sample/Background sample->ratio assign Assign Characteristic Peaks ratio->assign

Caption: Workflow for acquiring an FT-IR spectrum via the KBr pellet method.

Predicted Spectroscopic Data and Interpretation

The predicted IR absorption bands are crucial for confirming the presence of the key functional groups in this compound.

Table 3: Predicted Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Rationale & Cited Analogs
3100 - 3000 Medium N-H Stretch Amide (N-H) Characteristic N-H stretching in H-bonded thiouracil rings.[9]
2830 - 2860 Medium, Sharp C-H Stretch Aldehyde (O=C-H ) A key diagnostic band for aldehydes, often appearing alongside the main C-H stretches.[10]
~1710 Strong C=O Stretch Aldehyde (C=O ) Conjugation with the pyrimidine ring shifts the aldehyde carbonyl absorption to a slightly lower wavenumber than a saturated aldehyde.[10]
~1650 Strong C=O Stretch Amide I band (C ⁴=O) The C4 carbonyl stretch is a prominent feature in uracil and thiouracil spectra.[3]
~1615 Medium C=C Stretch Alkene (C ⁵=C ⁶) Stretching of the double bond within the heterocyclic ring.[11]

| ~1240 | Medium-Strong | C=S Stretch | Thioamide (C ²=S) | The C=S stretching vibration is a key identifier for thiouracils.[3] |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, helps confirm the molecular formula, and offers structural information through the analysis of fragmentation patterns.

Rationale and Experimental Considerations

The choice of ionization technique dictates the nature of the resulting mass spectrum.

  • Hard Ionization (e.g., Electron Impact, EI): This high-energy method causes extensive fragmentation, providing a detailed "fingerprint" of the molecule that can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[12]

  • Soft Ionization (e.g., Electrospray Ionization, ESI): This is a gentler method ideal for polar, non-volatile molecules. It typically produces a prominent protonated molecular ion ([M+H]⁺) or other adducts, making it the preferred method for unambiguously determining the molecular weight.[13] For this compound, ESI is the superior choice for confirming its molecular mass.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The scan range should be set to cover the expected m/z value (e.g., 50-500 amu).

  • Tandem MS (MS/MS): To gain fragmentation data, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.[13]

Workflow for ESI-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_sol Prepare Dilute Solution (~0.1 mg/mL in MeOH) infuse Infuse into ESI Source prep_sol->infuse acquire_ms1 Acquire Full Scan MS (Positive Ion Mode) infuse->acquire_ms1 acquire_ms2 Isolate [M+H]⁺ and Acquire MS/MS Spectrum acquire_ms1->acquire_ms2 confirm_mw Confirm Molecular Weight from [M+H]⁺ acquire_ms2->confirm_mw analyze_frag Analyze Fragmentation Pattern confirm_mw->analyze_frag

Caption: Workflow for acquiring ESI-MS and MS/MS spectra.

Predicted Mass Spectrum and Fragmentation

The molecular formula of anhydrous this compound is C₅H₄N₂O₂S, with a monoisotopic mass of 156.00 g/mol . The commercially available form is often a hydrate (C₅H₄N₂O₂S·H₂O), with a molecular weight of 174.18.[14]

Table 4: Predicted ESI-MS Data

m/z (amu) Ion Rationale
157.01 [M+H]⁺ Protonated molecular ion of the anhydrous molecule. This should be the base peak in a soft ionization spectrum.

| 179.00 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI-MS. |

Predicted Fragmentation Pattern (from MS/MS of m/z 157.01): The fragmentation of the thiouracil ring often proceeds via a retro-Diels-Alder (RDA) type cleavage.[15] Key predicted fragment ions would include:

  • Loss of CO (Carbon Monoxide): A common loss from aldehydes.[16] (m/z 157 -> m/z 129)

  • Loss of HNCS (Isothiocyanic acid): A characteristic fragmentation for thiouracils. (m/z 157 -> m/z 98)

  • Loss of CHO (Formyl radical): Cleavage of the aldehyde group. (m/z 157 -> m/z 128)

Conclusion

The comprehensive spectroscopic profile detailed in this guide provides a strong, predictive foundation for the identification and characterization of this compound. The key identifying features are the distinct aldehyde signals in both ¹H and ¹³C NMR (~9.6 ppm and ~187 ppm, respectively), the characteristic aldehyde C=O and C-H stretches in the IR spectrum (~1710 cm⁻¹ and ~2830 cm⁻¹), and a protonated molecular ion at m/z 157.01 in the ESI mass spectrum. By following the detailed protocols and using the interpreted data as a benchmark, researchers can proceed with confidence in their synthesis and application of this valuable heterocyclic compound.

References

  • International Journal of Chemical Studies. (2024, July 29). Synthetic design of novel uracil and thiouracil derivatives. [Link]

  • McLafferty, F. W. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Falch, E. (1973). Heterocyclic studies. Part XXVII. Mass spectra of 6-(meta- and para-substituted-phenyl)-uracil and -thiouracil derivatives. Journal of the Chemical Society, Perkin Transactions 2, (5), 651-655. [Link]

  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 Nuclear Magnetic Resonance Spectra of N-, O-, and S-Methylated Uracil and Thiouracil Derivatives. Canadian Journal of Chemistry, 54(2), 280-288. [Link]

  • ResearchGate. (n.d.). The FTIR spectra of MFA form I and form II. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Sleno, L. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Grosmaire, L., & Delarbre, J. L. (2012). Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. Journal of Raman Spectroscopy, 43(11), 1694-1702. [Link]

  • Stoyanova, R., et al. (2023). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Molecules, 28(23), 7859. [Link]

  • Core-Level Spectroscopy of 2-Thiouracil at the Sulfur L1- and L2,3-Edges Utilizing a SASE Free-Electron Laser. (2021). International Journal of Molecular Sciences, 22(21), 11593. [Link]

  • Stoyanova, R., et al. (2023). Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Preprints.org. [Link]

  • Advanced analysis of single-molecule spectroscopic data. (2022). Biophysical Journal, 121(1), 1-13. [Link]

  • Alcolea Palafox, M., et al. (2014). FT-IR and FT-Raman spectra of 6-chlorouracil: molecular structure, tautomerism and solid state simulation. A comparison between 5-chlorouracil and 6-chlorouracil. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 246-261. [Link]

  • Stoyanova, R., & Stoyanov, N. (2024). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Molecules, 29(1), 10. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Mohamed, N. R., et al. (2007). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. Scientia Pharmaceutica, 75(3), 117-132. [Link]

  • SpectraBase. (n.d.). 6-Propyl-2-thiouracil. [Link]

  • PubChem. (n.d.). Methylthiouracil. [Link]

Sources

An In-depth Technical Guide to 6-Formyl-2-thiouracil Derivatives and Their Potential Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-thiouracil scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide focuses on a specific, highly versatile subclass: 6-formyl-2-thiouracil derivatives. The introduction of a reactive aldehyde (formyl) group at the C6 position of the 2-thiouracil ring serves as a powerful synthetic handle, enabling the creation of extensive chemical libraries through various condensation and derivatization reactions. This guide provides a comprehensive overview of the synthesis, chemical properties, and significant bioactivities of these derivatives, with a particular emphasis on their potential as anticancer, antimicrobial, and antiviral agents. We will explore the underlying mechanisms of action, delve into structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation, offering a valuable resource for researchers in drug discovery and development.

Introduction to the 2-Thiouracil Scaffold

Uracil is a fundamental pyrimidine base found in ribonucleic acid (RNA).[1] Its synthetic analogues have long been a cornerstone of pharmaceutical research. Replacing the oxygen atom at the C2 position with sulfur yields 2-thiouracil, a modification that significantly alters the molecule's electronic properties and biological profile.[1] This thionamide group is crucial for the well-established antithyroid activity of drugs like 6-propyl-2-thiouracil (PTU), which inhibit thyroid hormone biosynthesis.[1] Beyond this, the 2-thiouracil core has been identified in compounds with a broad spectrum of therapeutic potential, including anticancer, antiviral, and antimicrobial properties.[2][3][4] The ability to readily modify the pyrimidine ring, particularly at the C5 and C6 positions, allows for the fine-tuning of these biological effects.

The Strategic Importance of the 6-Formyl Group

While various alkyl and aryl substitutions at the C6 position have yielded potent bioactive compounds, the introduction of a 6-formyl group (-CHO) represents a key strategic advancement for medicinal chemists.[5][6] The aldehyde functionality is a versatile chemical intermediate, acting as an electrophilic site for a multitude of subsequent chemical transformations. This allows the this compound core to be used as a platform chemical or synthon for generating large, diverse libraries of derivatives. Through reactions like Schiff base formation, Knoevenagel condensation, and Wittig reactions, a vast array of functional groups and molecular scaffolds can be appended to the thiouracil core, enabling extensive exploration of the chemical space for optimal biological activity.[7]

Synthesis of this compound and Its Derivatives
3.1. Synthesis of the this compound Precursor

The direct formylation of the 2-thiouracil ring at the C6 position can be challenging. A common and effective method for introducing a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction .[8][9][10] This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11] The electron-rich thiouracil ring attacks the Vilsmeier reagent, and subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[11][12]

dot graph VilsmeierHaack { graph [rankdir="LR", splines=ortho, label="Vilsmeier-Haack Reaction Mechanism", labelloc=t, fontsize=16, fontname="Helvetica-Bold", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Reagents DMF [label="DMF"]; POCl3 [label="POCl₃"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Electrophilic Iminium Salt)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Path Thiouracil [label="2-Thiouracil Derivative\n(Electron-Rich Ring)"]; Attack [label="Electrophilic\nAromatic Substitution", shape=plaintext]; Intermediate [label="Iminium Salt\nIntermediate", shape=oval]; Hydrolysis [label="Aqueous\nWorkup (H₂O)", shape=plaintext]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flow {rank=same; DMF; POCl3} -> Vilsmeier_Reagent [label="Formation"]; Thiouracil -> Attack; Vilsmeier_Reagent -> Attack; Attack -> Intermediate; Intermediate -> Hydrolysis -> Product; }

Caption: General mechanism of the Vilsmeier-Haack reaction for formylation.

3.2. Synthetic Diversification Pathways

The 6-formyl group is the gateway to a vast array of derivatives. By leveraging established aldehyde chemistry, researchers can systematically modify the scaffold to probe structure-activity relationships.

dot graph SyntheticPathways { graph [splines=true, overlap=false, label="Synthetic Diversification from this compound", labelloc=t, fontsize=16, fontname="Helvetica-Bold", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Core Compound Core [label="this compound", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Reagents Amine [label="R-NH₂\n(Primary Amine)"]; ActiveMethylene [label="Z-CH₂-Z'\n(Active Methylene Cmpd)"]; Hydrazine [label="R-NHNH₂\n(Hydrazine)"]; PhosphoniumYlide [label="Ph₃P=CHR\n(Wittig Reagent)"]; ReducingAgent [label="NaBH₄ / H₂\n(Reducing Agent)"];

// Products SchiffBase [label="Schiff Bases\n(Imines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Knoevenagel [label="Knoevenagel Adducts\n(α,β-Unsaturated Systems)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrazone [label="Hydrazones", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkene [label="6-Vinyl Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="6-Hydroxymethyl\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Core -> SchiffBase [label="Condensation"]; Amine -> SchiffBase [style=dashed]; Core -> Knoevenagel [label="Knoevenagel\nCondensation"]; ActiveMethylene -> Knoevenagel [style=dashed]; Core -> Hydrazone [label="Condensation"]; Hydrazine -> Hydrazone [style=dashed]; Core -> Alkene [label="Wittig Reaction"]; PhosphoniumYlide -> Alkene [style=dashed]; Core -> Alcohol [label="Reduction"]; ReducingAgent -> Alcohol [style=dashed]; }

Caption: Key synthetic pathways originating from the 6-formyl group.

Potential Bioactivity Profiles

Derivatives synthesized from the this compound scaffold have demonstrated significant potential across several therapeutic areas.

4.1. Anticancer Activity

The pyrimidine core is central to many anticancer drugs, such as 5-Fluorouracil (5-FU), which interfere with nucleic acid synthesis.[2][7] 2-Thiouracil derivatives have emerged as a promising class of cytotoxic agents.

  • Cytotoxicity: Studies on various 6-substituted thiouracils have shown potent growth-inhibitory activity against a panel of human cancer cell lines, including ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2).[2] In many cases, the synthesized compounds exhibit greater cytotoxicity than the reference drug 5-FU.[2] The introduction of metal ions (e.g., Pd(II), Cu(II), Au(III)) to form complexes with 6-substituted thiouracils can dramatically enhance cytotoxic effects, sometimes by over 100-fold compared to the ligand alone.[5][13]

  • Mechanism of Action: A primary mechanism involves the disruption of the cell cycle. Certain 2-thiouracil-5-sulfonamide derivatives have been shown to be potent inhibitors of Cyclin-Dependent Kinase 2A (CDK2A).[2] Inhibition of CDK2A blocks the G1/S phase transition, leading to cell cycle arrest and preventing cancer cell proliferation.[2] This arrest is often followed by the induction of apoptosis (programmed cell death), mediated by the enhanced expression of cell cycle inhibitors like p21 and p27.[2]

dot graph CellCycleArrest { graph [rankdir="TB", splines=true, label="Mechanism of CDK2 Inhibition", labelloc=t, fontsize=16, fontname="Helvetica-Bold", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Derivative [label="this compound\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2 [label="CDK2 / Cyclin E Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; pRB [label="pRB Phosphorylation", fillcolor="#FFFFFF", fontcolor="#202124"]; E2F [label="E2F Release", fillcolor="#FFFFFF", fontcolor="#202124"]; G1_S [label="G1 to S Phase\nTransition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest at G1/S", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Derivative -> CDK2 [label=" Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; CDK2 -> pRB [label=" Catalyzes"]; pRB -> E2F [label=" Inhibits", arrowhead=tee]; E2F -> G1_S [label=" Promotes"]; G1_S -> Proliferation; CDK2 -> Arrest [style=dashed, label=" blocks progression"]; }

Caption: Pathway showing how CDK2 inhibition leads to cell cycle arrest.

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
2-Thiouracil-5-sulfonamidesMCF-7 (Breast)0.8 - 15.2[2]
2-Thiouracil-5-sulfonamidesHT-29 (Colon)0.9 - 21.4[2]
6-Aryl-pyrimidine derivativesH460 (Lung)Moderate Activity[14]
6-Aryl-pyrimidine derivativesHEPG2 (Liver)Moderate Activity[14]
Pd(II) complex of 6-propyl-2-thiouracilHeLa (Cervical)0.00064[5]

Table 1: Representative cytotoxic activities of 2-thiouracil derivatives.

4.2. Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 6-substituted-2-thiouracil derivatives have shown considerable promise in this area.

  • Antibacterial Activity: Various derivatives, particularly those incorporating aryl and cyano groups at the C6 and C5 positions, exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[3][15][16] The formation of metal complexes can also enhance the antibacterial spectrum and potency of the parent thiouracil ligand.[1][3]

  • Antifungal Activity: Antifungal properties have also been reported, with activity demonstrated against pathogenic yeasts like Candida albicans and fungi such as Aspergillus niger.[14][15]

Compound Class Microorganism Activity Level Reference
6-Aryl-5-cyano derivativesS. aureusPromising[15]
6-Aryl-5-cyano derivativesC. albicansPromising[15]
Pyrimido[4,5-d]pyrimidinesGram-positive bacteriaActive[14]
Pyrimido[4,5-d]pyrimidinesGram-negative bacteriaActive[14]
Cu(II) complex of 6-methyl-2-thiouracilBroad SpectrumHigh[1]

Table 2: Summary of antimicrobial activities of 2-thiouracil derivatives.

4.3. Antiviral Activity

Pyrimidine nucleoside analogues are a critical class of antiviral drugs. Non-nucleoside derivatives based on the thiouracil scaffold are also being actively investigated. Research has indicated that certain 6-substituted uracil and thiouracil derivatives show potential, albeit sometimes marginal, activity against viruses such as Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1). Further derivatization and optimization are required to enhance this activity.

Structure-Activity Relationship (SAR) Insights

Analysis of the various synthesized derivatives provides key insights into the relationship between chemical structure and biological activity:

  • Substitution at C6: The nature of the substituent at the C6 position, often introduced via the formyl group, is critical. Bulky aromatic or heteroaromatic rings generally contribute to enhanced cytotoxic and antimicrobial activity.[14][15]

  • Substitution at C5: The presence of an electron-withdrawing group, such as a cyano (-CN) or sulfonamide (-SO₂NHR) group, at the C5 position often correlates with increased anticancer potency.[2][16]

  • Metal Complexation: Coordination with transition metals like Palladium (Pd), Copper (Cu), and Gold (Au) is a highly effective strategy for dramatically boosting the cytotoxic activity of the thiouracil ligand.[5][13]

Experimental Protocols
6.1. Protocol: Synthesis of a 6-(Arylmethylene)-2-thiouracil Derivative via Knoevenagel Condensation

This protocol describes a general procedure for reacting this compound with an active methylene compound, a common method for generating derivatives with potent bioactivity.

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of an active methylene compound (e.g., malononitrile) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount (0.1 equivalents) of a base, such as piperidine or triethylamine, to the mixture.

  • Reaction: Reflux the reaction mixture with stirring for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallization & Characterization: Recrystallize the purified product from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain pure crystals. Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.[2][15]

6.2. Protocol: MTT Assay for In Vitro Cytotoxicity Evaluation

This protocol provides a reliable method for assessing the anticancer activity of the synthesized compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]

Conclusion and Future Directions

The this compound scaffold is a highly valuable platform in modern drug discovery. The reactive aldehyde group enables the straightforward synthesis of diverse chemical libraries, which have shown significant promise as anticancer and antimicrobial agents. The mechanisms of action, particularly the inhibition of key cell cycle regulators like CDK2, provide a solid rationale for their continued development.

Future research should focus on several key areas:

  • Expansion of Chemical Diversity: Synthesizing novel derivatives by exploring a wider range of reactions at the 6-formyl position.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways for the most potent compounds.

  • In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity.

  • Development of Metal-Based Therapeutics: Further exploring the enhanced potency of organometallic complexes of these ligands.

By leveraging the synthetic versatility of the 6-formyl group, researchers are well-positioned to develop the next generation of thiouracil-based therapeutics.

References
  • Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. (n.d.). National Institutes of Health. [Link]

  • Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (2021). MDPI. [Link]

  • Different applications of 2-thiouracil and its derivatives and their metal complexes (antithyroid drugs[15]; antitumor[2]). (n.d.). ResearchGate. [Link]

  • Evaluation of the Antiproliferative Activity of Some New Thiouracil Derivatives and Their Effect on Some Biochemical Parameters. (2021). Chemistry Research Journal. [Link]

  • Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. (2013). PubMed. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. [Link]

  • Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. (2023). MDPI. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

  • EVALUATION OF ANTICANCER ACTIVITY OF SOME THIOURACIL DERIVATIVES. (n.d.). Semantic Scholar. [Link]

  • Antimicrobial activity of 2-thiouracil and derivatives and their complexes (inhibition zone, mm). (n.d.). ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2. (2023). Preprints.org. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. (2023). MDPI. [Link]

  • The synthesis of some 6-substituted-2-thiouracils. (1948). PubMed. [Link]

  • Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. (2007). PubMed. [Link]

  • Synthetic design of novel uracil and thiouracil derivatives. (2019). International Journal of Chemical Studies. [Link]

Sources

Strategic In Silico Prediction of Biological Targets for 6-Formyl-2-thiouracil: A Multi-Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: From Molecule to Mechanism

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, and often rate-limiting, step is the identification of its biological target(s). Understanding how a compound like 6-Formyl-2-thiouracil, a derivative of the biologically significant thiouracil scaffold[1][2], exerts its effects at a molecular level is paramount. This knowledge underpins mechanism of action studies, predicts potential off-target toxicities, and can unveil novel therapeutic applications through drug repurposing.[3][4]

While derivatives of 2-thiouracil are known to possess a wide array of biological activities, including anticancer, antimicrobial, and antithyroid properties, the specific targets of many novel derivatives like this compound remain uncharacterized.[1][5][6][7] This guide presents a robust, multi-pronged in silico strategy to generate high-confidence hypotheses for the biological targets of this compound. As a self-validating system, this workflow leverages the convergence of orthogonal computational methods to mitigate the risk of false positives inherent in any single predictive technique.[8][9] We will proceed not by a rigid checklist, but by a logical, causality-driven workflow that a seasoned computational scientist would employ to de-orphanize a novel chemical entity.

Part 1: Ligand Preparation - The Digital Foundation

Before any target prediction can commence, the query molecule, this compound, must be accurately represented in a three-dimensional, energetically stable state. This is a non-negotiable prerequisite for structure-based and pharmacophore modeling, as the molecule's conformation dictates its potential interactions with a protein's binding site.

Protocol 1.1: 3D Conformer Generation and Energy Minimization
  • Obtain 2D Representation: Start with a 2D chemical structure of this compound, typically in SMILES (Simplified Molecular Input Line Entry System) or SDF format.

  • Conversion to 3D: Utilize a computational chemistry tool, such as OpenBabel[10], to convert the 2D structure into an initial 3D conformation. This step generates atomic coordinates in three-dimensional space.

  • Energy Minimization: The initial 3D structure is likely not in its most stable energetic state. An energy minimization process using a force field (e.g., MMFF94 or UFF) is applied. This critical step adjusts bond lengths, angles, and torsions to find a low-energy, and thus more realistic, conformation of the molecule.

  • File Format Standardization: The final, optimized 3D structure is saved in appropriate file formats required by downstream software, such as .mol2 for pharmacophore modeling or .pdbqt for AutoDock Vina-based reverse docking.[11]

Ligand_Preparation_Workflow cluster_prep Ligand Preparation SMILES 2D Structure (SMILES) Convert3D 3D Conversion (e.g., OpenBabel) SMILES->Convert3D Generate coordinates EnergyMin Energy Minimization (Force Field) Convert3D->EnergyMin Refine geometry Final3D Optimized 3D Structure (.mol2, .pdbqt) EnergyMin->Final3D Achieve stable state

Figure 1: Workflow for preparing the this compound ligand.

Part 2: The Predictive Core - A Trio of Orthogonal Methodologies

We will now deploy three distinct and complementary computational strategies. The strength of this approach lies in seeking a consensus: a target predicted by multiple methods, each based on different underlying principles, is a significantly more compelling candidate for experimental validation.

Methodology A: Ligand-Based Target Prediction (Chemical Similarity Searching)
  • Expert Rationale: This approach is founded on the Similar Property Principle: structurally similar molecules are likely to have similar biological targets.[4][12] It is a rapid and powerful method that leverages the vast, publicly available bioactivity data. It does not require protein 3D structures, making it universally applicable.

  • Experimental Protocol 2.A:

    • Database Selection: Choose large-scale chemogenomics databases such as ChEMBL (a manually curated database of bioactive molecules)[13][14], PubChem[14], and STITCH (a database of chemical-protein interactions)[12].

    • Similarity Search: Using the 2D structure of this compound, perform a Tanimoto-based similarity search in the selected databases. The Tanimoto coefficient is a standard metric for quantifying the degree of structural similarity between two molecules.

    • Data Curation: Collect the list of structurally similar compounds (e.g., Tanimoto coefficient > 0.85). For each compound, retrieve its annotated biological targets and associated bioactivity data (e.g., IC50, Ki, EC50).

    • Target Prioritization: Analyze the curated data to identify targets that are consistently modulated by multiple structural analogs of this compound. A higher frequency of association implies a higher probability of being a true target.

Ligand_Based_Workflow Query Query Molecule (this compound) Search 2D Similarity Search (Tanimoto Coefficient) Query->Search DB Chemogenomics Databases (ChEMBL, PubChem, STITCH) DB->Search Analogs Structurally Similar Analogs Search->Analogs Targets Known Targets of Analogs Analogs->Targets Extract bioactivity data Analysis Frequency Analysis & Target Prioritization Targets->Analysis Hypothesis Predicted Targets (List A) Analysis->Hypothesis

Figure 2: Ligand-based target prediction workflow.
Methodology B: Structure-Based Target Prediction (Reverse Docking)
  • Expert Rationale: Reverse docking flips the conventional virtual screening paradigm. Instead of screening many compounds against one target, we screen our one compound against a library of many potential protein targets.[4][15][16] This physics-based method simulates the binding of this compound within the binding pockets of thousands of proteins, providing a direct, structure-based hypothesis of interaction.[15]

  • Experimental Protocol 2.B:

    • Target Library Preparation: Compile a comprehensive library of 3D protein structures. A common source is the human subset of the Protein Data Bank (PDB). These structures must be prepared by removing water molecules, adding polar hydrogens, and assigning atom types.

    • Binding Site Definition: For target identification, a "blind docking" approach is most effective.[11] This involves defining the search space (the "docking box") to encompass the entire protein surface, rather than a known active site. This allows for the discovery of unexpected binding interactions.

    • Molecular Docking Simulation: Using a validated docking program like AutoDock Vina[10][11], systematically dock the prepared 3D structure of this compound against every protein in the prepared library.

    • Scoring and Ranking: Each docking simulation produces a binding affinity score (in kcal/mol), which estimates the strength of the interaction. Rank all proteins in the library from the most favorable (most negative) to the least favorable binding score.

    • Hit List Generation: The top-ranked proteins (e.g., the top 1%) constitute the list of potential targets from this method.

Reverse_Docking_Workflow Ligand Prepared Ligand (this compound) Docking Blind Docking Simulation (e.g., AutoDock Vina) Ligand->Docking PDB Protein Structure Library (e.g., Human PDB) Prep Target Preparation (Add Hydrogens, etc.) PDB->Prep Prep->Docking Scoring Calculate Binding Affinity Scores (kcal/mol) Docking->Scoring Ranking Rank Targets by Score Scoring->Ranking Hypothesis Predicted Targets (List B) Ranking->Hypothesis

Figure 3: Structure-based reverse docking workflow.
Methodology C: Pharmacophore-Based Target Prediction
  • Expert Rationale: This method abstracts the specific chemical structure into an ensemble of essential electronic and steric features required for interaction—a pharmacophore.[17][18] These features include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[18][19] By screening this pharmacophore "query" against a database of protein structures, we can identify targets that possess a complementary binding site, even if they are structurally unrelated to targets identified by other methods.

  • Experimental Protocol 2.C:

    • Pharmacophore Generation: From the energy-minimized 3D structure of this compound, generate a ligand-based pharmacophore model. This model will consist of several feature points (e.g., 1 hydrogen bond donor, 2 acceptors, 1 aromatic ring) with specific 3D spatial relationships.

    • Pharmacophore Database Screening: Utilize a web server or software (e.g., PharmMapper, ZINCPharmer) that maintains a database of pre-calculated pharmacophore models for a large number of protein binding sites.

    • Matching and Scoring: The query pharmacophore is screened against the database. The server identifies proteins whose binding sites contain features that can geometrically and chemically match the query. A "fit score" is calculated to quantify the quality of the match.

    • Target Ranking: Rank the identified protein targets based on their fit scores. The highest-scoring hits are the most likely candidates.

Pharmacophore_Workflow Ligand Prepared Ligand (this compound) ModelGen Generate Pharmacophore Model Ligand->ModelGen Screening Screen Model Against Database ModelGen->Screening DB Pharmacophore Database (e.g., PharmMapper) DB->Screening Scoring Calculate Fit Scores Screening->Scoring Ranking Rank Targets by Score Scoring->Ranking Hypothesis Predicted Targets (List C) Ranking->Hypothesis

Figure 4: Pharmacophore-based target prediction workflow.

Part 3: Consensus Analysis and Hypothesis Generation

The true predictive power of this in silico protocol emerges from the integration of these orthogonal data streams. A target that is implicated by chemical similarity, shows favorable binding energy in docking, and matches the molecule's pharmacophore is a high-confidence candidate.

  • Expert Rationale: Relying on a single method can be misleading. Ligand-based methods are biased by the available data, while structure-based methods can be sensitive to scoring function inaccuracies. By demanding a consensus, we create an internal validation system that filters out method-specific artifacts and enriches for biologically relevant hits.[9]

Protocol 3.1: Target List Integration and Prioritization
  • Collate Data: Compile the prioritized target lists from the Ligand-Based (List A), Reverse Docking (List B), and Pharmacophore-Based (List C) approaches.

  • Identify Overlap: Use programmatic scripts or database tools to find the intersection of these lists. Targets appearing on two or more lists are designated as "Consensus Hits."

  • Final Prioritization: The Consensus Hits are the primary output of this workflow. They should be further ranked based on the strength of the evidence from each method (e.g., high similarity, excellent binding score, high fit score).

Hypothetical Target Ligand-Based (Method A) Reverse Docking (Method B) Pharmacophore (Method C) Consensus?
Kinase X✔️✔️✔️High Confidence
Protease Y✔️✔️Medium Confidence
Receptor Z✔️✔️Medium Confidence
Enzyme A✔️Low Confidence
Transporter B✔️Low Confidence
Ion Channel C✔️Low Confidence

Table 1: Example of a consensus table for prioritizing hypothetical targets.

Consensus_Workflow cluster_inputs Predictive Inputs A List A (Ligand-Based) Integration Integration & Overlap Analysis A->Integration B List B (Reverse Docking) B->Integration C List C (Pharmacophore) C->Integration Consensus High-Confidence Consensus Targets Integration->Consensus Prioritize

Figure 5: Workflow for integrating results to identify consensus targets.

Conclusion: The Bridge to Experimental Validation

References

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Mestres, J., Gregori-Puigjané, E., Valverde, S., & Solé, R. V. (2007). Data completeness--the Achilles heel of drug-target networks. Nature Biotechnology, 25(10), 1138–1139. [Link]

  • Yang, Y., Adelstein, S. J., & Kassis, A. I. (2009). Target-based drug discovery: is it a reality?. Drug Discovery Today, 14(3-4), 147–154. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

  • Yang, Q., Wang, Y., & Bryant, S. H. (2010). A structural chemogenomics approach to drug discovery. Methods in Molecular Biology, 662, 187–200. [Link]

  • Kaserer, T., Beck, K. R., Akram, M., & Schuster, D. (2015). Pharmacophore models and their applications in virtual screening for drug discovery. Molecules, 20(5), 8479–8524. [Link]

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations. Journal of Chemical Information and Modeling, 45(1), 160–169. [Link]

  • Cereto-Massagué, A., Ojeda, M. J., Valls, C., Mulero, M., Garcia-Vallvé, S., & Pujadas, G. (2015). Tools for in silico target discovery. Methods in Molecular Biology, 1263, 273–309. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). ChemoGeek. [Link]

  • Validation guidelines for drug-target prediction methods. (n.d.). National Genomics Data Center. [Link]

  • ChEMBL. (n.d.). EMBL-EBI. [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (2019). ResearchGate. [Link]

  • Full article: Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

  • MultiDock Screening Tool - Reverse docking demonstration. (2022). YouTube. [Link]

  • Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery. (n.d.). NIH. [Link]

  • Chemogenomics database for Autophagy Research. (n.d.). Computational Chemical Genomics Screening Center. [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2020). SpringerLink. [Link]

  • Chemogenomics. (n.d.). Wikipedia. [Link]

  • 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. (2025). Neovarsity. [Link]

  • Reverse docking: Significance and symbolism. (2024). Synapse. [Link]

  • ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). NIH. [Link]

  • Tutorial redocking – ADFR. (n.d.). Center for Computational Structural Biology. [Link]

  • Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. (2014). PubMed Central. [Link]

  • The synthesis of some 6-substituted-2-thiouracils. (1948). PubMed. [Link]

  • Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (2020). PubMed Central. [Link]

  • Process for thiouracil production. (1973).
  • Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. (2007). PubMed. [Link]

  • The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. (2002). PubMed. [Link]

  • Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. (2007). MDPI. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. [Link]

  • Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. (2023). MDPI. [Link]

  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (2023). PubMed Central. [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). PubMed Central. [Link]

Sources

Solubility and Stability of 6-Formyl-2-thiouracil: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Formyl-2-thiouracil is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of more complex bioactive molecules.[1][2][3] Its utility, however, is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive examination of these critical parameters. We delve into the theoretical underpinnings of its solubility, influenced by its molecular structure and predicted pKa, and present robust, field-proven protocols for its empirical determination. Furthermore, this guide outlines a systematic approach to evaluating the chemical stability of this compound, including methodologies for forced degradation studies as mandated by regulatory guidelines. The protocols described herein are designed to be self-validating, ensuring data integrity and reproducibility. All discussions are grounded in established scientific principles and supported by authoritative references, offering researchers a practical and reliable resource for handling, formulating, and analyzing this important chemical entity.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a chemical entity from a laboratory curiosity to a viable drug candidate or a reliable synthetic precursor is paved with rigorous characterization. For this compound, a derivative of the well-known thiouracil core, understanding its solubility and stability is not merely an academic exercise; it is a prerequisite for any meaningful application.[4][5]

  • Solubility dictates the compound's behavior in biological systems, influences its absorption and distribution, and critically impacts the design of formulations and analytical methods. Poor solubility can be a significant bottleneck in drug discovery, hindering the assessment of biological activity.[6][7]

  • Stability defines the compound's shelf-life and determines the conditions under which it can be stored, handled, and formulated without degradation.[8][9][10] Instability can lead to loss of potency and the formation of potentially toxic impurities.

This guide is structured to provide both the theoretical context and the practical "how-to" for assessing these two pillars of physicochemical profiling for this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility and stability behavior.

  • Molecular Formula: C₅H₄N₂O₂S[11][12]

  • Molecular Weight: 156.16 g/mol [11][12]

  • Predicted pKa: 6.45 ± 0.20[11][13]

  • Melting Point: >240°C[12][13]

The predicted pKa of approximately 6.45 is of paramount importance.[11][13] It suggests that this compound is a weak acid. This acidity arises from the N-H protons of the thiourea moiety within the pyrimidine ring. Consequently, its aqueous solubility is expected to be highly dependent on pH, increasing significantly as the pH rises above the pKa, leading to the deprotonation and formation of a more soluble anionic species.

Part I: Solubility Assessment

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is a function of the equilibrium between the solid-state crystal lattice energy and the solvation energy provided by the solvent.

  • Influence of Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding (protic solvents), are expected to be more effective at solvating the polar thiouracil ring with its formyl substituent. Solvents like water, ethanol, and methanol should be more effective than non-polar solvents like benzene or chloroform.[14][15]

  • Impact of pH: According to the Henderson-Hasselbalch equation, at a pH below its pKa (~6.45), the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the equilibrium will shift towards the ionized (anionic) form, which is more readily solvated by water, thus increasing solubility. This is a critical consideration for developing aqueous formulations and for understanding its behavior under physiological conditions (e.g., in different parts of the gastrointestinal tract).[16]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, as recommended by the World Health Organization (WHO).[16][17] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Water, Ethanol, DMSO)[16]

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to guarantee saturation.[6]

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to shake for a predetermined time (e.g., 48-72 hours) to reach equilibrium. The time to reach equilibrium should be determined in a preliminary experiment by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant. To avoid underestimation due to adsorption or overestimation from fine particles, it is critical to perform a clean phase separation, typically by filtration through a chemical-resistant syringe filter.[7]

  • Analysis: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration using a pre-validated HPLC-UV method.[18]

  • Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.[16]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid This compound to Vial B Add Precise Volume of Solvent A->B C Shake at Constant Temp (e.g., 48-72h) B->C D Settle & Withdraw Supernatant C->D E Filter through 0.22 µm Syringe Filter D->E F Analyze Concentration by HPLC-UV E->F G Calculate Solubility (e.g., mg/mL) F->G H Repeat in Triplicate

Caption: Workflow for equilibrium solubility determination.

Representative Solubility Data

The following table presents plausible, representative data for this compound based on its structure and the known behavior of similar compounds.[19][20]

Solvent System Temperature (°C) Representative Solubility (mg/mL) Comments
0.1 N HCl (pH ~1.2)25< 0.1The compound is in its neutral, poorly soluble form.
Acetate Buffer (pH 4.5)25~ 0.2Solubility remains low, well below the pKa.
Phosphate Buffer (pH 6.8)25~ 1.5Solubility increases as pH approaches and slightly exceeds the pKa.
Phosphate Buffer (pH 8.0)25> 10Significant increase in solubility due to deprotonation into the anionic form.
Deionized Water25~ 0.5Low intrinsic solubility of the neutral form.
Ethanol25~ 2.0Moderately soluble in polar protic organic solvents.
Dimethyl Sulfoxide (DMSO)25> 50High solubility in a polar aprotic solvent.

Part II: Stability Assessment

Theoretical Framework: Potential Degradation Pathways

The chemical structure of this compound contains several functional groups susceptible to degradation:

  • Hydrolysis: The formyl group (-CHO) could potentially be oxidized or involved in other reactions. More significantly, the pyrimidine ring itself can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, a known degradation pathway for related uracil compounds.[21]

  • Oxidation: The thioamide (-C=S) moiety is prone to oxidation, which could lead to the formation of sulfinates, sulfonates, or desulfurization to the corresponding uracil analog.

  • Photolysis: Aromatic and heterocyclic rings can be susceptible to degradation upon exposure to UV or visible light.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and establish the "stability-indicating" nature of the analytical method.[8] The protocol follows principles outlined in ICH guidelines.[9]

Objective: To evaluate the stability of this compound under various stress conditions and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Solvents for creating stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, Water)

  • HPLC system with a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile-water mixture).

  • Application of Stress:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature. This reaction is often rapid, so careful time monitoring is needed.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature.

    • Thermal Stress: Store the solid compound and a solution in an oven (e.g., at 60°C).

    • Photolytic Stress: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize them before HPLC analysis to prevent damage to the column.

  • HPLC-PDA Analysis: Analyze all samples using an HPLC method with a PDA detector. The goal is to separate the parent peak (this compound) from all degradation product peaks. The PDA detector is crucial for assessing peak purity and identifying the UV spectra of new peaks.

  • Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each major degradant formed. A "significant change" is often defined as a failure to meet its specification, which can include a significant decrease in the parent compound or the formation of degradants above a certain threshold.[9]

Workflow for Stability Study

G cluster_stress Apply Stress Conditions A Prepare Stock Solution of this compound B1 Acid (HCl, Heat) A->B1 B2 Base (NaOH, RT) A->B2 B3 Oxidation (H₂O₂) A->B3 B4 Heat (Solid/Solution) A->B4 B5 Light (ICH Q1B) A->B5 C Sample at Multiple Time Points (t=0, 2, 4h...) B1->C B2->C B3->C B4->C B5->C D Neutralize Acid/Base Samples C->D E Analyze by Stability-Indicating HPLC-PDA Method D->E F Assess Peak Purity & Quantify Degradants E->F

Caption: Workflow for a forced degradation stability study.

Representative Stability Data

The following table summarizes expected outcomes from a forced degradation study of this compound.

Stress Condition Time Representative % Assay of Parent Compound Observations
Control (No Stress)24h99.8%The compound is stable in the chosen solvent at room temperature.
0.1 N HCl (60°C)8h85.2%Moderate degradation observed, suggesting some susceptibility to acid hydrolysis.
0.1 N NaOH (RT)2h45.7%Significant and rapid degradation, indicating high lability in alkaline conditions.
3% H₂O₂ (RT)8h70.1%Significant degradation, confirming susceptibility to oxidation at the thioamide group.
Heat (60°C, Solution)24h98.5%Generally stable to thermal stress in solution over this period.
Photostability (ICH Q1B)-99.0%Likely stable to light, but testing is mandatory.

Conclusion and Recommendations

This guide provides a comprehensive framework for evaluating the solubility and stability of this compound.

  • Solubility Summary: The compound is a weak acid with low intrinsic aqueous solubility. Its solubility is highly pH-dependent and increases dramatically in alkaline conditions (pH > 7). It exhibits good solubility in polar aprotic solvents like DMSO.

  • Stability Summary: this compound is particularly susceptible to degradation under basic and oxidative conditions.[22] Its stability in acidic conditions is moderate, while it shows good thermal and photolytic stability. A manufacturer's safety data sheet indicates the hydrate form is stable under normal storage conditions.[22]

Recommendations for Researchers:

  • For aqueous solutions, use buffers with a pH below 6 to maintain the compound in its less soluble but more stable neutral form. For higher concentrations, consider formulating at a pH > 7.5, but be aware of the increased degradation rate and conduct stability studies under these specific conditions.

  • Avoid strong oxidizing agents and highly basic conditions during synthesis, workup, and storage.[22]

  • Store the solid compound in a cool, dry, and well-ventilated area, protected from light.[22]

  • Always use a validated, stability-indicating analytical method for quantification to ensure that measurements reflect the parent compound and not its degradants.

By applying the principles and protocols outlined in this guide, researchers can generate reliable data to support the successful development and application of this compound.

References

  • The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Synquest Labs. (2016). This compound hydrate Safety Data Sheet.
  • World Health Organization. (n.d.). Annex 10 - ICH.
  • World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
  • Guidechem. (n.d.). This compound 16953-46-1 wiki.
  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Chinese Journal of New Drugs. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • ChemicalBook. (n.d.). This compound CAS#: 16953-46-1.
  • Awad, S. M., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules.
  • World Health Organization. (n.d.). Annex 4.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ChemWhat. (n.d.). This compound CAS#: 16953-46-1.
  • Society for Experimental Biology and Medicine. (1962). Effects of Propylthiouracil and Thiouracil on the Metabolism of Thyroxine and Several of Its Derivatives by Rat Kidney Slices.
  • ResearchGate. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents.
  • Santa Cruz Biotechnology. (n.d.). This compound hydrate.
  • PubMed. (2024). Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine.
  • BenchChem. (2025). A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives.
  • Sigma-Aldrich. (n.d.). 6-Propyl-2-thiouracil (P3755) - Product Information Sheet.
  • PubMed. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use.
  • ScienceDirect. (2018). Equilibrium solubility, dissolution thermodynamics and preferential solvation of 6-methyl-2-thiouracil in aqueous co-solvent mix.
  • Thermo Scientific Chemicals. (n.d.). 6-Methyl-2-thiouracil, 98%.
  • MDPI. (2023). Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals.
  • PubChem. (n.d.). Methylthiouracil.
  • ResearchGate. (2011). The chromatograms obtained from a 6-methyl-2-thiouracil-spiked urine sample.
  • ResearchGate. (2023). Equilibrium solubility of 6-propyl-2-thiouracil in nine pure solvents: Determination, correlation, Hansen solubility parameter and thermodynamic properties.
  • Sigma-Aldrich. (n.d.). 6-Propyl-2-thiouracil VETRANAL®, analytical standard.
  • ResearchGate. (2021). Solubility Measurement and Model Correlating of 6-Propyl-2-Thiouracil in Four Binary Solvents at 278.15–323.15 K.
  • ResearchGate. (n.d.). Synthesis of metal complexes of 6-methyl-2-thiouracil (L1) and....
  • ResearchGate. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic.
  • Royal Society of Chemistry. (2015). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.

Sources

Topic: Discovery and Isolation of 6-Formyl-2-thiouracil Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-thiouracil scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antithyroid, antiviral, and anticancer properties.[1][2][3] The introduction of a formyl (-CHO) group at the C6 position of the pyrimidine ring dramatically enhances the synthetic utility of these molecules. This aldehyde functionality serves as a versatile chemical handle for a wide array of subsequent transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive, field-proven framework for the synthesis, isolation, and rigorous characterization of 6-formyl-2-thiouracil analogues, emphasizing the causality behind experimental choices to ensure reproducibility and success.

The Strategic Importance of the 6-Formyl Group

The core value of this compound analogues lies in the reactivity of the aldehyde group. Unlike the relatively inert parent scaffold, the formyl group is a key electrophilic center that can readily participate in a multitude of chemical reactions:

  • Reductive Amination: To introduce diverse amine-containing side chains, crucial for modulating solubility and target engagement.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To create carbon-carbon double bonds for extending conjugation or introducing new functional groups.

  • Condensation Reactions: With active methylene compounds to build novel heterocyclic rings fused to the pyrimidine core.

  • Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol derivatives, further expanding the chemical space.

This synthetic versatility makes the 6-formyl moiety a critical gateway for generating libraries of novel 2-thiouracil derivatives for high-throughput screening and lead optimization.

Synthetic Pathway: From Core Heterocycle to Formylated Analogue

The most robust and widely adopted strategy for synthesizing this compound analogues involves a two-stage process: first, the construction of the 2-thiouracil core, followed by its direct formylation.

Stage 1: Synthesis of the 2-Thiouracil Core

The foundational 2-thiouracil ring is typically assembled via the Biginelli reaction or a related condensation.[4] The most common approach involves the acid- or base-catalyzed condensation of a β-ketoester with thiourea. The choice of the β-ketoester starting material dictates the substitution at the C6 position of the resulting thiouracil, which will be the site of the subsequent formylation reaction.

Stage 2: Formylation via the Vilsmeier-Haack Reaction

The introduction of the formyl group onto the electron-rich pyrimidine ring is efficiently achieved through the Vilsmeier-Haack reaction.[5][6] This classic transformation is highly reliable for the formylation of activated aromatic and heteroaromatic systems.

Causality and Mechanism: The reaction proceeds through the formation of a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent , from the interaction of a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[7][8] The electron-rich C6 position of the 2-thiouracil ring then acts as a nucleophile, attacking the Vilsmeier reagent. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product.[8][9]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium Iminium Ion Intermediate Vilsmeier_Reagent->Iminium Reaction Thiouracil 2-Thiouracil Analogue (Nucleophile) Thiouracil->Iminium Attack Product This compound Analogue Iminium->Product Hydrolysis Hydrolysis Aqueous Work-up (H₂O)

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

This protocol is a self-validating system. Successful formation of the Vilsmeier reagent is visually indicated by a change in the solution's consistency, and product precipitation upon quenching confirms reaction progression.

  • Reagent Preparation (In Situ): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5-10 equivalents) to 0 °C in an ice-salt bath.

    • Expert Insight: DMF serves as both the solvent and a reactant. Using it in excess ensures the reaction goes to completion. Strict anhydrous conditions are critical to prevent premature quenching of the highly reactive POCl₃ and the Vilsmeier reagent.

  • Formation of Vilsmeier Reagent: Add phosphorus oxychloride (POCl₃, 1.5-3 equivalents) dropwise to the cooled DMF over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

    • Trustworthiness: The slow, dropwise addition is a crucial safety and control measure to manage the exothermic reaction between DMF and POCl₃. A color change and thickening of the solution are positive indicators of reagent formation.

  • Substrate Addition: Dissolve the starting 2-thiouracil analogue (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

    • Expert Insight: The elevated temperature is necessary to drive the electrophilic substitution on the moderately activated pyrimidine ring.

  • Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water.

    • Causality: This step performs two functions: it hydrolyzes the intermediate iminium salt to the desired aldehyde and quenches any remaining reactive Vilsmeier reagent. The product, being organic and often poorly water-soluble, will precipitate out of the aqueous solution.

  • Initial Isolation: Continue stirring the aqueous suspension for 1-2 hours to ensure complete precipitation. Collect the crude solid product by vacuum filtration, washing thoroughly with cold water to remove DMF and inorganic salts. Dry the crude product under vacuum.

Isolation and Purification: Achieving Analytical Purity

The crude product obtained from the work-up is rarely pure enough for subsequent synthetic steps or biological testing. A systematic purification strategy is essential.

Purification MethodPrinciple of SeparationAdvantagesDisadvantages & Causality
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Cost-effective, scalable, excellent for removing minor, structurally similar impurities.Requires finding a suitable solvent system; can lead to significant product loss if solubility is high at low temperatures.
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.High resolving power, capable of separating complex mixtures and closely related byproducts.More time-consuming, requires larger volumes of solvent, and can be less scalable than crystallization.[10]
Step-by-Step Purification Workflow
  • Initial Assessment: Analyze the crude product by TLC or ¹H NMR to estimate its purity and identify the nature of the impurities.

  • Primary Purification (Recrystallization): If the crude product is >85% pure, recrystallization is the preferred first step.

    • Protocol: Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Secondary Purification (Column Chromatography): If recrystallization fails to achieve the desired purity (>95%), or if the crude mixture is complex, column chromatography is necessary.

    • Protocol: Adsorb the crude product onto a small amount of silica gel. Prepare a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). Load the sample and elute the column, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure product. Evaporate the solvent under reduced pressure to obtain the purified compound.

Analytical Characterization: Unambiguous Structure and Purity Verification

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the final this compound analogue.

G cluster_structure Structure Elucidation cluster_purity Purity & Identity Purified_Sample Purified Sample NMR ¹H & ¹³C NMR Purified_Sample->NMR MS Mass Spectrometry Purified_Sample->MS IR FT-IR Spectroscopy Purified_Sample->IR HPLC HPLC Purified_Sample->HPLC Final_Confirmation Confirmed Structure (>95% Purity) NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation HPLC->Final_Confirmation

Caption: Workflow for analytical characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment.

    • Key Signal: A sharp singlet appearing between δ 9.5-10.5 ppm is the definitive diagnostic peak for the aldehyde proton (-CHO).

    • Other Signals: Look for signals corresponding to the pyrimidine ring protons and any substituents on the scaffold. The N-H protons often appear as broad singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework.[11]

    • Key Signals: The aldehyde carbon will appear far downfield (δ 185-200 ppm). The thiocarbonyl (C=S) carbon is also characteristic, typically appearing around δ 175-185 ppm.

  • MS (Mass Spectrometry): Determines the molecular weight.

    • High-Resolution MS (HRMS): Essential for confirming the elemental composition (molecular formula) by providing a highly accurate mass measurement, typically to four decimal places.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups.[12]

    • Characteristic Absorptions: Strong C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹, C=O stretching of the pyrimidine ring, and N-H stretching bands.

  • HPLC (High-Performance Liquid Chromatography): The gold standard for purity assessment.

    • A single, sharp peak in the chromatogram indicates a pure compound. The area under the peak can be integrated to provide a quantitative purity value (e.g., >98%).

Conclusion

The synthesis and isolation of this compound analogues represent a critical enabling step in the discovery of novel therapeutics. The Vilsmeier-Haack reaction provides a reliable and scalable method for their preparation. A systematic approach to purification, combining recrystallization and column chromatography, is key to obtaining materials of high purity. Finally, a comprehensive suite of analytical techniques, including NMR, MS, and HPLC, must be employed to rigorously validate the structure and purity of these valuable synthetic intermediates, ensuring the integrity of downstream biological and medicinal chemistry research.

References

  • Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018). Juniper Publishers. [Link]

  • Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. (n.d.). PubMed. [Link]

  • Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018). Juniper Publishers. [Link]

  • Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019). Oriental Journal of Chemistry. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. (2018). PMC - NIH. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. (2013). PMC - NIH. [Link]

  • Antithyroid Drugs: Thioureylenes - Synthesis and Drug Profile. (n.d.). Pharmacy 180. [Link]

  • Synthetic design of novel uracil and thiouracil derivatives. (2024). International Journal of Chemical Studies. [Link]

  • Structure and NMR properties of potential anti-cancer 6-amino-2-thiouracil derivatives. (n.d.). Semantic Scholar. [Link]

  • Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. (n.d.). ResearchGate. [Link]

Sources

A Theoretical Exploration of Formyl Group Reactivity in 6-Formyl-2-thiouracil: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Formyl-2-thiouracil stands as a pivotal scaffold in medicinal chemistry, offering a unique combination of a reactive formyl group and the biologically significant thiouracil core. This guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of the formyl group at the C6 position. Leveraging principles of computational chemistry, particularly Density Functional Theory (DFT), we delve into the electronic landscape of the molecule, dissect potential reaction mechanisms, and offer a predictive lens for researchers in drug design and development. This document is intended to serve as a self-validating system, where the foundational principles of quantum chemistry and reaction kinetics substantiate the proposed experimental pathways.

Introduction: The Significance of this compound

The 2-thiouracil moiety is a well-established pharmacophore, recognized for its structural resemblance to the nucleobase uracil, which allows it to interact with a multitude of biological targets.[1] Derivatives of 2-thiouracil have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antithyroid properties.[1][2][3] The introduction of a formyl group at the C6 position dramatically expands the synthetic and medicinal possibilities of this scaffold. The aldehyde functionality serves as a versatile chemical handle for a variety of transformations, enabling the construction of complex molecular architectures and the exploration of novel structure-activity relationships (SAR). Understanding the inherent reactivity of this formyl group is paramount for the rational design of new therapeutic agents.

Theoretical & Computational Methodologies: A Predictive Toolkit

To rigorously investigate the reactivity of the formyl group, a computational approach grounded in quantum mechanics is indispensable. Density Functional Theory (DFT) has emerged as a powerful and widely-used method for studying the electronic structure and reactivity of molecules of pharmaceutical interest.[4][5]

Foundational Principles of DFT in Reactivity Analysis

DFT calculations allow us to model the electron distribution within this compound, providing insights into its electrophilic and nucleophilic sites. Key parameters derived from these calculations, such as molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO-LUMO), are instrumental in predicting chemical behavior.

A Standardized Computational Protocol

A robust and reproducible computational workflow is essential for obtaining reliable theoretical data. The following protocol outlines a standard approach for the theoretical investigation of this compound's reactivity.

Experimental Protocol: DFT Calculation Workflow

  • Geometry Optimization: The three-dimensional structure of this compound is optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are then carried out to determine various electronic properties, including:

    • Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify electrophilic/nucleophilic regions.

    • Frontier Molecular Orbitals (HOMO/LUMO): To understand the molecule's ability to donate or accept electrons.

    • Natural Bond Orbital (NBO) Analysis: To quantify the partial atomic charges and analyze orbital interactions.[6]

  • Transition State Searching: For specific reactions, transition state geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. This allows for the calculation of activation energy barriers.

  • Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the located transition state connects the reactants and products.

G cluster_workflow DFT Calculation Workflow A Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B Frequency Analysis (Confirm Minimum Energy) A->B C Electronic Property Calculation (MEP, HOMO/LUMO, NBO) B->C D Transition State Search (e.g., STQN) C->D E Reaction Pathway Analysis (IRC) D->E

Caption: A typical workflow for DFT-based reactivity studies.

Reactivity of the Formyl Group: A Mechanistic Dissection

The formyl group in this compound is anticipated to exhibit classic aldehyde chemistry, but its reactivity is modulated by the electronic influence of the thiouracil ring. The electron-withdrawing nature of the pyrimidine ring is expected to enhance the electrophilicity of the formyl carbon, making it a prime target for nucleophilic attack.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry. The formyl group of this compound is susceptible to attack by a wide range of nucleophiles.

G cluster_nucleophilic_addition Nucleophilic Addition to the Formyl Group Reactants This compound + Nucleophile (Nu⁻) TransitionState Transition State [Tetrahedral Intermediate Formation] Reactants->TransitionState Attack on formyl carbon Product Adduct TransitionState->Product Protonation

Caption: Generalized pathway for nucleophilic addition.

Key Mechanistic Insights:

  • Causality: The partial positive charge on the formyl carbon, induced by the electronegative oxygen and the electron-withdrawing thiouracil ring, makes it highly electrophilic.

  • Theoretical Validation: DFT calculations would be expected to show a significant positive partial charge on the formyl carbon and a low-lying LUMO localized on the C=O bond, indicating its susceptibility to nucleophilic attack.

Potential Nucleophiles and Their Significance in Drug Development:

NucleophileResulting Functional GroupPotential Therapeutic Application
Amines (R-NH₂)Imine/Schiff BaseAnticancer, Antimicrobial
Hydrazines (R-NHNH₂)HydrazoneAnticonvulsant, Antitubercular
Grignard Reagents (R-MgX)Secondary AlcoholBuilding block for complex scaffolds
Cyanide (CN⁻)CyanohydrinPrecursor for α-hydroxy acids
Oxidation and Reduction Reactions

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.

  • Oxidation: The conversion of the formyl group to a carboxylic acid introduces a key site for forming amide or ester linkages, which are prevalent in many drug molecules.

  • Reduction: The reduction to a primary alcohol offers a site for etherification or esterification, and can also influence the molecule's solubility and hydrogen bonding capabilities.

Wittig and Related Reactions

The Wittig reaction and its variants provide a powerful method for C-C bond formation, allowing for the introduction of various substituents at the formyl position. This is particularly useful for extending the carbon skeleton and exploring new pharmacophoric spaces.

The Influence of the Thiouracil Ring on Reactivity

The thiouracil ring is not a passive bystander; its electronic properties significantly influence the reactivity of the formyl group. The presence of two nitrogen atoms and a sulfur atom impacts the overall electron density and aromaticity of the ring, which in turn affects the electrophilicity of the formyl carbon. DFT studies on related thiouracil systems have shown that the thio-substitution can alter the electronic distribution compared to uracil.[5][6]

Applications in Drug Design and Development

The theoretical understanding of the formyl group's reactivity in this compound has profound implications for drug discovery. By predicting which reactions are most favorable, researchers can design more efficient synthetic routes to novel derivatives. Furthermore, computational docking studies can be employed to predict how these derivatives might interact with biological targets, such as enzymes or receptors.[5][7] For instance, the synthesis of novel thiouracil derivatives has been explored for their potential as anticancer agents and CDK2A inhibitors.[3][8]

Conclusion

This technical guide has provided a theoretical framework for understanding the reactivity of the formyl group in this compound. Through the application of computational methods like DFT, researchers can gain valuable insights into the electronic structure and reaction mechanisms of this important scaffold. This predictive power is invaluable for the rational design of novel therapeutic agents, enabling the synthesis of targeted derivatives with enhanced biological activity. The principles and protocols outlined herein serve as a robust foundation for future experimental and theoretical investigations into this promising class of molecules.

References

  • A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Deriv
  • Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Deriv
  • Synthesis of new 2-thiouracil-5-sulfonamide deriv
  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. PMC - NIH.
  • 2-Thio derivatives of dUrd and 5-fluoro-dUrd and their 5'-monophosphates: synthesis, interaction with tumor thymidylate synthase, and in vitro antitumor activity. PubMed.
  • This compound 16953-46-1 wiki. Guidechem.
  • The synthesis of some 6-substituted-2-thiouracils. PubMed.
  • Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents. PubMed.
  • Hydrogen-Bonded Dimers of 2-Thiouracil: Insights from Computational Analyses. Biointerface Research in Applied Chemistry.
  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. PMC - NIH.
  • Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNAMicrohelixes. PubMed.
  • Reaction of 6-Methyl-2-Thiouracil and 6-Phenyl-2-Thiouracil with Chloro-β-Dicarbonyl and Bromo-β-Dicarbonyl Compounds and Their Nitrile Analogs.
  • SYNTHETIC AND CONFORMATIONAL STUDIES ON 5,6-SUBSTITUTED DIHYDRO-2-THIOURACILS.
  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. PubMed.
  • Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNAMicrohelixes. Semantic Scholar.
  • Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2. Preprints.org.
  • Biomolecules of 2-Thiouracil, 4-Thiouracil and 2,4-Dithiouracil: A DFT Study of the Hydration, Molecular Docking and Effect in DNA:RNAMicrohelixes. NIH.

Sources

6-Formyl-2-thiouracil: A Prospective Analysis of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-thiouracil scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including well-established roles as antithyroid agents and emerging potential in oncology and virology. This technical guide focuses on a specific, yet underexplored, derivative: 6-Formyl-2-thiouracil. While direct biological data on this compound is scarce, its structural features—notably the reactive aldehyde group at the C6 position—suggest a compelling potential for therapeutic applications. This document provides a prospective analysis, grounded in the established structure-activity relationships of analogous 6-substituted-2-thiouracils, to hypothesize its utility as an anticancer, antiviral, and antithyroid agent. We present putative mechanisms of action and provide detailed, actionable experimental protocols for the synthesis and comprehensive biological evaluation of this compound, aiming to catalyze further research into this promising molecule.

Introduction: The 2-Thiouracil Core and the Significance of C6-Substitution

The pyrimidine ring is a fundamental heterocycle in numerous biological processes. When modified to form the 2-thiouracil core, this structure gains significant therapeutic relevance. The presence of the sulfur atom at the C2 position and the oxo group at C4 allows for diverse chemical interactions, making it a privileged scaffold in drug design.

Historically, the most notable therapeutic success of this class has been in the management of hyperthyroidism, with 6-propyl-2-thiouracil (PTU) being a widely used clinical agent.[1] The substituent at the C6 position is a critical determinant of biological activity. Variations at this position have been shown to modulate the potency and selectivity of these compounds across different therapeutic targets. The introduction of a formyl (-CHO) group at this position, creating this compound, is particularly intriguing. The formyl group is an electron-withdrawing and highly reactive moiety, capable of forming Schiff bases with amino groups in proteins and participating in various other covalent and non-covalent interactions. This inherent reactivity suggests that this compound could act as a potent modulator of biological targets through mechanisms not readily accessible to its alkyl or aryl-substituted counterparts.

Prospective Therapeutic Application I: Anticancer Activity

Scientific Rationale

Derivatives of 2-thiouracil have demonstrated significant potential as anticancer agents.[2] The proposed anticancer activity of this compound is predicated on two primary hypotheses:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Several 2-thiouracil derivatives have been shown to induce cell cycle arrest by inhibiting CDKs, particularly CDK2.[2] CDK2 is a key regulator of the G1/S phase transition, and its inhibition can lead to apoptosis in cancer cells.[3] The formyl group of this compound could potentially enhance binding to the CDK2 active site through hydrogen bonding or covalent interactions with amino acid residues.

  • Covalent Inhibition of Key Oncogenic Proteins: The electrophilic nature of the aldehyde could enable this compound to act as a covalent inhibitor of proteins with nucleophilic residues (e.g., cysteine, lysine) in their active or allosteric sites. This mode of action can lead to high potency and prolonged duration of effect.

Proposed Mechanism of Action: CDK2 Inhibition

We hypothesize that this compound can bind to the ATP-binding pocket of the CDK2/Cyclin A complex. The pyrimidine core would mimic the adenine of ATP, while the formyl group could form a crucial hydrogen bond with the hinge region of the kinase, a common feature of many kinase inhibitors.

CDK2_Inhibition cluster_0 CDK2/Cyclin A Complex CDK2 CDK2 ATP_Site ATP Binding Site CDK2->ATP_Site contains Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylates CyclinA Cyclin A FTU This compound FTU->ATP_Site Binds & Inhibits E2F E2F Transcription Factor Rb->E2F Sequesters pRb Phosphorylated Rb (pRb) pRb->E2F Releases CellCycle G1/S Phase Progression E2F->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to

Caption: Proposed mechanism of anticancer activity via CDK2 inhibition.

Prospective Therapeutic Application II: Antiviral Activity

Scientific Rationale

The pyrimidine core of this compound makes it a structural analog of the natural nucleobases uracil and thymine. This similarity suggests that it could interfere with viral nucleic acid synthesis or the function of viral enzymes that process nucleic acids. The antiviral potential of thiouracil derivatives has been explored, with some compounds showing activity against viruses like Hepatitis B and Influenza.[4]

The formyl group could enhance antiviral activity by:

  • Acting as a bioisostere for other functional groups in known antiviral nucleoside analogs.

  • Covalently modifying viral enzymes , such as polymerases or proteases, leading to their irreversible inactivation.

Proposed Mechanism of Action: Inhibition of Viral Polymerase

We propose that this compound, after intracellular conversion to its nucleoside triphosphate form, could act as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerase (RdRp). The formyl group might sterically hinder the correct positioning of the incoming natural nucleotide or form an adduct with the enzyme.

Antiviral_Mechanism FTU This compound FTU_TP This compound Triphosphate FTU->FTU_TP Intracellular Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) FTU_TP->RdRp Binds to New_RNA Nascent Viral RNA RdRp->New_RNA Synthesizes Replication_Block Replication Blocked RdRp->Replication_Block Inhibition leads to Viral_RNA Viral RNA Template Viral_RNA->RdRp Template

Caption: Proposed mechanism of antiviral action via polymerase inhibition.

Prospective Therapeutic Application III: Antithyroid Activity

Scientific Rationale

The antithyroid activity of 6-substituted-2-thiouracils is well-established.[1][5] These compounds act by inhibiting thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[6] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).

This compound is expected to retain this antithyroid activity. The formyl group, being electron-withdrawing, could influence the electronic properties of the thiouracil ring and its interaction with the heme iron at the active site of TPO.

Proposed Mechanism of Action: Thyroid Peroxidase Inhibition

Similar to propylthiouracil, this compound is proposed to act as a substrate for TPO, becoming oxidized at the active site. The oxidized intermediate could then covalently modify the enzyme or the heme cofactor, leading to its inactivation.

Antithyroid_Mechanism TPO Thyroid Peroxidase (TPO) [Heme Enzyme] Thyroglobulin Thyroglobulin-Tyrosine TPO->Thyroglobulin Iodination Inactivated_TPO Inactivated TPO TPO->Inactivated_TPO Iodide Iodide (I⁻) Iodide->TPO Oxidized by H2O2 H₂O₂ H2O2->TPO Activates FTU This compound FTU->TPO Inhibits/Inactivates MIT_DIT MIT & DIT on Thyroglobulin Thyroglobulin->MIT_DIT T3_T4 Thyroid Hormones (T3, T4) MIT_DIT->T3_T4 Coupling by TPO

Caption: Proposed mechanism of antithyroid action via TPO inhibition.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound.

Synthesis of this compound

Protocol: Vilsmeier-Haack Formylation of 2-Thiouracil

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 10 eq) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C. Stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of 2-Thiouracil: Dissolve 2-thiouracil (1 eq) in DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Hydrolysis: Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Isolation: The product, this compound, should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification and Characterization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water). Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Synthesis_Workflow start Start step1 Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->step1 end End step2 Add 2-Thiouracil Solution step1->step2 step3 Heat Reaction Mixture (60-70°C, 4-6h) step2->step3 step4 Quench on Ice & Neutralize step3->step4 step5 Isolate Product by Filtration step4->step5 step6 Purify by Recrystallization step5->step6 step7 Characterize Structure (NMR, MS) step6->step7 step7->end

Caption: Workflow for the synthesis of this compound.

In Vitro Anticancer Activity Evaluation

Protocol: MTT Cell Proliferation Assay [8]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol: CDK2 Kinase Inhibition Assay [3][9][10]

  • Assay Setup: In a 384-well plate, add the CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., Histone H1), and various concentrations of this compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add a reagent (e.g., ADP-Glo™) that converts the ADP produced into a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

In Vitro Antiviral Activity Evaluation

Protocol: Plaque Reduction Assay [11]

  • Cell Monolayer: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., Herpes Simplex Virus-1) in the presence of various concentrations of this compound.

  • Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the respective compound concentrations.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Staining: Fix the cells and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

In Vitro Antithyroid Activity Evaluation

Protocol: Thyroid Peroxidase (TPO) Inhibition Assay [12][13]

  • Microsome Preparation: Prepare thyroid microsomes from rat or porcine thyroid glands as a source of TPO.

  • Assay Reaction: In a 96-well plate, combine the thyroid microsomes, a peroxidase substrate (e.g., Amplex UltraRed), hydrogen peroxide, and various concentrations of this compound. Use propylthiouracil (PTU) as a positive control.

  • Incubation: Incubate the plate at room temperature, protected from light, for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis: Calculate the percentage of TPO inhibition relative to the no-inhibitor control and determine the IC₅₀ value.

Data Presentation and Interpretation

For each of the proposed therapeutic applications, experimental data should be systematically collected and analyzed. The following table provides a template for summarizing the key parameters to be determined.

Parameter Anticancer Antiviral Antithyroid
Primary Assay MTT Cell ProliferationPlaque ReductionTPO Inhibition
Cell/Enzyme System Cancer Cell Lines (e.g., MCF-7, HCT116)Host Cells (e.g., Vero) & VirusThyroid Microsomes
Key Endpoint IC₅₀ (µM)EC₅₀ (µM)IC₅₀ (µM)
Secondary/Mechanistic Assay CDK2 Kinase InhibitionViral Polymerase AssayN/A
Secondary Endpoint IC₅₀ (µM)IC₅₀ (µM)N/A
Cytotoxicity CC₅₀ (µM) on normal cellsCC₅₀ (µM) on host cellsN/A
Selectivity Index (SI) CC₅₀ / IC₅₀CC₅₀ / EC₅₀N/A

Conclusion and Future Directions

This compound represents a molecule of significant, albeit currently unrealized, therapeutic potential. Its unique chemical structure, combining the established pharmacophore of 2-thiouracil with a reactive formyl group, positions it as a compelling candidate for investigation in oncology, virology, and endocrinology. The hypotheses and detailed experimental protocols provided in this guide are intended to serve as a roadmap for researchers to systematically explore the biological activities of this compound. A thorough evaluation, beginning with the proposed in vitro assays, will be crucial to validate these potential applications and to determine if this compound or its future derivatives warrant advancement into preclinical and clinical development. The exploration of this compound could unveil novel mechanisms of action and lead to the development of next-generation therapeutics.

References

  • Mikhaleva, A. I., Ivanoc, A. V., Skital'tseva, E. V., Ushakov, I. A., Vasil'tsov, A. M., & Trofimov, B. A. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2011). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 16(10), 8449-8466.
  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • El-Subbagh, H. I. (2019). Thiouracil: Comprehensive profile.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023, October 29). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chen, Y., et al. (2019). Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. Journal of Biological Chemistry, 294(11), 3986-3997.
  • Paul, K. B., Hedge, J. M., Bansal, A., Zoeller, R. T., & Crofton, K. M. (2014). Development of a thyroperoxidase inhibition assay for high-throughput screening. Chemical Research in Toxicology, 27(3), 353-363.
  • US Patent US3718649A, Process for thiouracil production.
  • Jackman, M., Bergman, A. J., & Archer, S. (1948). The Preparation of Some 6-Substituted-2-thiouracils. Journal of the American Chemical Society, 70(2), 497-500.
  • Gilbert, M. E., et al. (2017). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 160(2), 230-244.
  • Wikipedia. (2023, August 29). Formylation. Retrieved from [Link]

  • Elgemeie, G. H., & Abd-El-Aal, R. M. (2007). Synthesis of Precursors for New Pyrimidine Acyclo-C-nucleoside Analogues by Ring Transformation of 2-Formylgalactal. Letters in Organic Chemistry, 4(3), 194-197.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2011). PLoS ONE, 6(4), e18803.
  • Donleavy, J. J., & Kise, M. A. (1943). 6-METHYLURACIL. Organic Syntheses, 23, 63.
  • Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)
  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-6.
  • Taurog, A. (1976). The mechanism of action of the thioureylene antithyroid drugs. Endocrinology, 98(4), 1031-1046.
  • Barmaki, M., Valiyeva, G., et al. (2016). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. Journal of Chemistry, 2016, 1-6.

Sources

CAS number and IUPAC name for 6-Formyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Formyl-2-thiouracil: Synthesis, Properties, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. As a derivative of thiouracil, a privileged scaffold in medicinal chemistry, its strategic importance is rooted in the reactive aldehyde functionality at the 6-position, which provides a synthetic handle for constructing complex molecular architectures. This guide offers a comprehensive technical overview of this compound, detailing its chemical identity, physicochemical properties, robust synthetic protocols, and key applications for researchers and professionals in drug development. We delve into the causality behind experimental choices, provide self-validating analytical methodologies, and illustrate the compound's synthetic utility through detailed workflows and diagrams.

Core Compound Identification and Properties

This compound, also known by its IUPAC name 6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde, is a functionalized pyrimidine derivative.[1][2] Its structure combines the core 2-thiouracil ring system, known for its diverse pharmacological activities, with a highly reactive formyl group.[3][4] This unique combination makes it a valuable building block for combinatorial chemistry and targeted synthesis campaigns.

Table 1: Chemical Identifiers and Physicochemical Properties
ParameterValueReference
CAS Number 16953-46-1[1][2][5][6]
IUPAC Name 6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde[2]
Molecular Formula C₅H₄N₂O₂S[1][2]
Molecular Weight 156.16 g/mol [1][2]
Canonical SMILES C1=C(NC(=S)NC1=O)C=O[1]
InChI Key SUXFYENAWRZLPF-UHFFFAOYSA-N[1]
Melting Point >240°C[2][5]
pKa (Predicted) 6.45 ± 0.20[1][5]
Appearance White to pale yellow powder or crystalline solid[7][8]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

Synthesis and Mechanistic Considerations

The introduction of a formyl group onto the pyrimidine ring is most effectively achieved via electrophilic substitution. The Vilsmeier-Haack reaction is the premier method for this transformation, offering high yields and regioselectivity. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).

Causality of Experimental Design:

  • Reagent Choice: DMF serves as both the solvent and the source of the electrophilic species (the chloroiminium ion, [CH(Cl)=N(CH₃)₂]⁺). POCl₃ is the activating agent that converts the amide into the reactive Vilsmeier reagent.

  • Substrate: 2-Thiouracil serves as the nucleophilic substrate. The electron-rich nature of the pyrimidine ring at the C5/C6 position drives the reaction, though formylation preferentially occurs at the 6-position due to electronic and steric factors.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-5°C) to ensure controlled generation and prevent degradation. The subsequent formylation reaction requires heating to overcome the activation energy for the electrophilic attack on the pyrimidine ring.

  • Aqueous Work-up: The reaction is quenched by pouring it onto ice water. This hydrolyzes the intermediate iminium salt to the final aldehyde product and precipitates the solid product from the aqueous medium.

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 50 mL) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for an additional 30 minutes at 0°C.

  • Addition of Substrate: Add 2-thiouracil (1.0 equivalent) portion-wise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Precipitation: A solid precipitate will form. Continue stirring for 1 hour to ensure complete hydrolysis and precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, followed by a wash with cold ethanol.

  • Drying: Dry the product in a vacuum oven at 60°C to yield this compound.

Diagram: Synthetic Workflow

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation DMF DMF (Solvent/Reagent) VR Chloroiminium Ion (Vilsmeier Reagent) DMF->VR 0°C POCl3 POCl3 (Activator) POCl3->VR Thiouracil 2-Thiouracil (Substrate) Intermediate Iminium Salt Intermediate Thiouracil->Intermediate 60-70°C Hydrolysis Ice Water Quench (Hydrolysis) Intermediate->Hydrolysis Product This compound (Final Product) Hydrolysis->Product G cluster_reactions Key Derivatization Reactions cluster_products Resulting Scaffolds Start This compound Condensation Condensation (e.g., with Malononitrile) Start->Condensation ReductiveAmination Reductive Amination (e.g., with R-NH2) Start->ReductiveAmination Cyclo Cyclocondensation (e.g., with Guanidine) Start->Cyclo Prod1 Pyrimido[4,5-d]pyrimidine Derivatives Condensation->Prod1 Prod2 6-Aminomethyl-2-thiouracils ReductiveAmination->Prod2 Prod3 Fused Heterocycles Cyclo->Prod3

Caption: Synthetic utility of this compound.

Applications in Research and Drug Development

Thiouracil and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological effects including antithyroid, anticancer, antiviral, and antimicrobial activities. [4][9]While this compound is primarily valued as a precursor, its derivatives are frequently investigated for various therapeutic applications.

  • Anticancer Drug Discovery: The thiouracil scaffold is present in molecules designed to inhibit critical cellular targets like cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). [10][11][12]this compound is an ideal starting point for synthesizing libraries of compounds to screen against these targets.

  • Antimicrobial Agents: Functionalized thiouracils have shown potent activity against both bacteria and fungi. [3]The formyl group allows for the introduction of lipophilic or charged moieties that can modulate the antimicrobial spectrum and potency.

  • Enzyme Inhibition: Derivatives such as 6-propyl-2-thiouracil are known inhibitors of enzymes like thyroid peroxidase and nitric oxide synthase. [13][14]The 6-formyl derivative provides a platform to systematically explore structure-activity relationships (SAR) for enzyme inhibition by modifying the aldehyde.

Diagram: Drug Discovery Workflow

G Start This compound Library Combinatorial Library Synthesis Start->Library Derivatization Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Role in a typical drug discovery pipeline.

Analytical Quality Control

Ensuring the purity and identity of this compound is critical for its use in synthesis and biological assays. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a standardized method for determining the purity of a synthesized batch of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm and 310 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of DMF or a 50:50 mixture of Acetonitrile:Water.

Validation: The purity is determined by integrating the peak area of the analyte and expressing it as a percentage of the total peak area detected. The identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS) and verifying the molecular weight of the eluting peak. [15]

Safety, Handling, and Storage

  • Safety: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. [5][16]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. [16]Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound is stable under normal conditions. [16]For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the exceptional reactivity of its formyl group, provides an accessible and powerful platform for creating novel molecular entities. This guide has provided the foundational knowledge, practical protocols, and conceptual framework necessary for researchers to effectively utilize this versatile building block in their scientific endeavors.

References

  • ChemWhat. This compound CAS#: 16953-46-1. Available from: [Link]

  • Google Patents. US3718649A - Process for thiouracil production.
  • El-Moghazy, S. M., et al. (2018). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 23(10), 2633. Available from: [Link]

  • Miller, W. H., et al. (1948). The synthesis of some 6-substituted-2-thiouracils. Journal of the American Chemical Society, 70(2), 500-502. Available from: [Link]

  • Gencheva, G., et al. (2023). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Inorganics, 11(8), 329. Available from: [Link]

  • International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. Available from: [Link]

  • Hata, H., et al. (2024). Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine. Shokuhin Eiseigaku Zasshi, 65(6), 178-184. Available from: [Link]

  • Wikipedia. 2-Thiouracil. Available from: [Link]

  • Eldehna, W. M., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(11), 3326. Available from: [Link]

  • Mohamed, N. R., et al. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Archiv der Pharmazie, 340(9), 451-458. Available from: [Link]

  • Wikipedia. 6-Methyl-2-thiouracil. Available from: [Link]

  • Wolff, D. J., & Datto, M. B. (2002). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. Archives of Biochemistry and Biophysics, 407(1), 83-94. Available from: [Link]

  • Veeprho. 6-Methyl-2-thiouracil | CAS 56-04-2. Available from: [Link]

  • Mohamed, N. R., et al. (2007). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. Scientia Pharmaceutica, 75(3), 117-132. Available from: [Link]

Sources

Methodological & Application

Synthesis of 6-Formyl-2-thiouracil: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 6-Formyl-2-thiouracil, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical insights and a robust, reproducible methodology.

Introduction

2-Thiouracil and its derivatives are a class of compounds that have garnered considerable interest in pharmaceutical research due to their diverse biological activities. The introduction of a formyl group at the 6-position of the 2-thiouracil scaffold yields this compound, a key intermediate for the synthesis of a wide array of more complex molecules. The aldehyde functionality serves as a versatile chemical handle for further modifications, enabling the construction of various heterocyclic systems and the exploration of novel therapeutic agents.

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The process involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][4][5] The Vilsmeier reagent is a weak electrophile that reacts with electron-rich systems, such as the pyrimidine ring in 2-thiouracil.[4][5]

Reaction Principle: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and POCl₃. This electrophilic species then attacks the electron-rich C-6 position of the 2-thiouracil ring. The resulting intermediate is subsequently hydrolyzed during the workup to yield the final aldehyde product, this compound.

Experimental Workflow Diagram

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Thiouracil 2-Thiouracil Intermediate Iminium Salt Intermediate Thiouracil->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product This compound Intermediate->Product Hydrolysis (Aqueous Workup)

Caption: Vilsmeier-Haack synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-ThiouracilReagent Grade, ≥98%Sigma-AldrichStarting material.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros OrganicsReaction solvent and reagent.
Phosphorus oxychloride (POCl₃)ReagentPlus®, ≥99%Sigma-AldrichVilsmeier reagent precursor.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificSolvent for extraction.
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%J.T. BakerFor neutralization.
Sodium Sulfate (Na₂SO₄)Anhydrous, granularEMD MilliporeFor drying organic phase.
Deionized WaterHigh PurityIn-houseFor workup.
IceIn-houseFor temperature control.

Step-by-Step Synthesis Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-thiouracil (10.0 g, 78.0 mmol).

    • Add anhydrous N,N-dimethylformamide (DMF) (100 mL) to the flask. Stir the mixture at room temperature to obtain a suspension.

  • Formation of the Vilsmeier Reagent:

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (14.3 mL, 156 mmol, 2.0 equiv.) to the stirred suspension via the dropping funnel over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.

    • Rationale: The slow, cooled addition of POCl₃ is crucial to control the exothermic reaction that forms the electrophilic Vilsmeier reagent and to prevent potential side reactions.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice (300 g). This step should be performed slowly and with vigorous stirring in a fume hood as the quenching of excess POCl₃ is highly exothermic.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7. The product will precipitate out of the solution.

    • Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold deionized water (3 x 50 mL).

    • Dry the crude product in a vacuum oven at 50 °C overnight.

  • Purification:

    • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.

Characterization Data (Expected)

PropertyValue
Appearance Pale yellow to white crystalline solid
Molecular Formula C₅H₄N₂O₂S
Molecular Weight 156.16 g/mol
Melting Point >300 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~12.5 (s, 1H, NH), ~12.0 (s, 1H, NH), ~9.5 (s, 1H, CHO), ~8.0 (s, 1H, C5-H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~185 (CHO), ~175 (C=S), ~160 (C4), ~150 (C6), ~110 (C5)
IR (KBr, cm⁻¹) ~3200-3000 (N-H stretching), ~1680 (C=O stretching of aldehyde), ~1640 (C=O stretching of amide), ~1200 (C=S stretching)
Expected Yield 70-85%

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure the reaction is stirred at the correct temperature for a sufficient amount of time. Monitor by TLC.
Loss of product during workup.Ensure complete precipitation by adjusting the pH carefully. Use cold water for washing the precipitate.
Impure Product Incomplete hydrolysis of the iminium intermediate.Ensure thorough quenching with ice and water. Stir for an adequate amount of time during the workup.
Presence of unreacted starting material.Optimize reaction time and temperature. Purify by recrystallization.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and reliable method for the synthesis of this compound. The protocol outlined in this guide, when followed with precision and adherence to safety measures, should yield the desired product in good purity and yield. This versatile intermediate opens up numerous possibilities for the development of novel compounds with potential therapeutic applications.

References

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Accessed January 12, 2026. [Link][1]

  • NROChemistry. Vilsmeier-Haack Reaction. Accessed January 12, 2026. [Link][4]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Accessed January 12, 2026. [Link][3]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Accessed January 12, 2026. [Link][5]

Sources

Application Notes and Protocols: Analytical Methods for the Characterization of 6-Formyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies essential for the robust characterization of 6-Formyl-2-thiouracil, a significant heterocyclic compound with potential applications in medicinal chemistry.[1] As a derivative of thiouracil, which is known for a wide range of pharmacological activities including antithyroid, anticancer, and antiviral properties, the precise and accurate characterization of its formyl derivative is paramount for drug development and quality control.[1] This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the selection of specific analytical techniques. We will delve into High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight verification and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation, and UV-Vis Spectroscopy for preliminary identification and quantification.

Introduction: The Scientific Imperative for Characterizing this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational structures in numerous biologically active molecules.[1][2] The introduction of a formyl group at the 6-position of the 2-thiouracil scaffold can significantly influence its chemical reactivity and biological activity, making it a molecule of interest for synthetic and medicinal chemists. Thiouracil and its derivatives are recognized for their ability to interact with various biological targets, often by mimicking the endogenous nucleobase uracil.[1]

The rigorous characterization of this compound is a critical step in any research or development pipeline. It ensures the identity, purity, and stability of the compound, which are fundamental requirements for reproducible biological assays and for meeting regulatory standards in pharmaceutical development. This application note provides the practical protocols and theoretical understanding necessary to achieve a comprehensive analytical characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular Formula C5H4N2O2S[3]
Molecular Weight 156.16 g/mol [3][4]
Melting Point >240°C[4][5]
pKa (Predicted) 6.45 ± 0.20[3][5]
Appearance White or pale cream-colored powder[6]
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase method is typically employed due to the polar nature of the molecule.

3.1. Rationale for Method Design

The choice of a C18 stationary phase provides a non-polar surface that retains this compound through hydrophobic interactions. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for the controlled elution of the analyte. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial.[7] It serves to suppress the ionization of the thiouracil ring and the formyl group, leading to sharper, more symmetrical peaks and improved retention. UV detection is highly suitable as the pyrimidine ring system contains a chromophore that absorbs strongly in the UV region.

3.2. Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh this compound B Dissolve in Diluent (e.g., 50:50 ACN:Water) A->B F Inject Sample Solution B->F C Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) E Equilibrate HPLC System with Initial Mobile Phase Conditions C->E D Prepare Mobile Phase B (e.g., 0.1% Formic Acid in ACN) D->E E->F G Run Gradient Elution F->G H Detect at λmax (e.g., 275 nm) G->H I Integrate Chromatogram Peaks H->I J Calculate Purity (% Area) I->J

Caption: Workflow for HPLC purity analysis of this compound.

3.3. Detailed HPLC Protocol

Objective: To determine the purity of a this compound sample by reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard and sample.

  • HPLC-grade acetonitrile (ACN), water, and formic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

Procedure:

  • Standard Preparation: Accurately weigh approximately 5 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in H2OB: 0.1% Formic Acid in ACN
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection 275 nm
  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the sample and standard solutions and record the chromatograms.

  • Data Processing: Integrate all peaks in the sample chromatogram. Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry: Unveiling Molecular Weight and Structure

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

4.1. Rationale for Ionization and Analysis

Electrospray ionization (ESI) is the preferred ionization technique for this compound as it is a soft ionization method suitable for polar molecules, minimizing in-source fragmentation. The analysis can be performed in either positive or negative ion mode. In positive mode, the molecule can be detected as the protonated species [M+H]+. In negative mode, it can be detected as the deprotonated species [M-H]-. High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

4.2. Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation A Prepare Dilute Solution (1-10 µg/mL) in Mobile Phase B Inject into LC System (coupled to MS) A->B C Ionize using ESI Source (Positive/Negative Mode) B->C D Acquire Full Scan MS Data C->D E Acquire MS/MS Data (Fragmentation) C->E F Confirm [M+H]+ or [M-H]- in Full Scan D->F G Analyze Fragmentation Pattern in MS/MS E->G H Propose Fragmentation Pathway G->H

Caption: Workflow for LC-MS analysis of this compound.

4.3. Detailed LC-MS Protocol

Objective: To confirm the molecular weight and obtain fragmentation data for this compound using LC-MS/MS.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap).

  • The same LC conditions as described in the HPLC section can be used.

  • Sample of this compound.

  • LC-MS grade solvents.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in the initial mobile phase.

  • LC-MS Conditions:

    • LC: Use the conditions outlined in the HPLC protocol (Section 3.3).

    • MS:

      • Ionization Mode: ESI Positive and Negative

      • Scan Range: m/z 50-500

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120°C

    • MS/MS:

      • Precursor Ion: Select the m/z corresponding to [M+H]+ or [M-H]-.

      • Collision Energy: Ramp from 10-40 eV to generate fragmentation.

  • Data Analysis:

    • From the full scan data, identify the peak corresponding to the protonated ([M+H]+ at m/z 157.01) or deprotonated ([M-H]- at m/z 155.00) molecule.

    • Compare the exact mass measurement with the theoretical mass to confirm the elemental composition.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions. Key fragmentation pathways for thiouracils often involve the loss of HNCS or CO.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides unambiguous structural information by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

5.1. Rationale for NMR Analysis

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. For this compound, we expect to see signals for the aldehyde proton, the vinyl proton on the pyrimidine ring, and the two N-H protons. In the ¹³C spectrum, signals for the aldehyde carbonyl, the thiocarbonyl, the urea-like carbonyl, and the vinyl carbons are expected. The use of a deuterated solvent like DMSO-d₆ is necessary as it dissolves the compound and does not produce interfering signals in the ¹H spectrum.

5.2. Predicted NMR Spectral Data

While experimental data is paramount, predicted chemical shifts can guide the interpretation.

¹H NMR (Predicted in DMSO-d₆) ¹³C NMR (Predicted in DMSO-d₆)
~12.5 ppm (s, 1H, N-H)~185 ppm (C=O, aldehyde)
~12.0 ppm (s, 1H, N-H)~175 ppm (C=S)
~9.5 ppm (s, 1H, CHO)~160 ppm (C=O)
~8.0 ppm (s, 1H, C5-H)~150 ppm (C6)
~110 ppm (C5)

Note: Chemical shifts are approximate and can vary based on concentration and solvent.

5.3. Detailed NMR Protocol

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • This compound sample.

  • Deuterated dimethyl sulfoxide (DMSO-d₆).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the probe.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typically, 16-64 scans are sufficient.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a standard ¹³C spectrum with proton decoupling.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the data and reference the spectrum to the DMSO-d₆ signal at 39.52 ppm.

  • Data Interpretation: Assign all proton and carbon signals to the corresponding atoms in the this compound structure. 2D NMR experiments like COSY and HSQC can be used for more complex structures or to confirm assignments.[9][10]

UV-Vis Spectroscopy: A Rapid Identity Check

UV-Vis spectroscopy is a simple and rapid technique that can be used for preliminary identification and for quantification based on a standard curve.

6.1. Rationale for UV-Vis Analysis

The conjugated π-system of the pyrimidine ring in this compound gives rise to characteristic electronic transitions, resulting in strong absorbance in the UV region. The position of the maximum absorbance (λmax) is a characteristic property of the molecule under specific solvent and pH conditions.

6.2. Detailed UV-Vis Protocol

Objective: To determine the λmax of this compound.

Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • This compound sample.

  • Spectroscopic grade ethanol or methanol.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in ethanol.

  • Blank Measurement: Fill a cuvette with ethanol and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a cuvette with the sample solution and scan the absorbance from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The λmax for thiouracil derivatives is typically in the range of 260-280 nm.[11]

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The synergistic use of HPLC, MS, NMR, and UV-Vis spectroscopy ensures the unambiguous confirmation of its identity, purity, and structure. These protocols are designed to be adaptable and serve as a strong foundation for researchers and scientists in the fields of medicinal chemistry and drug development, ensuring data integrity and facilitating the advancement of new therapeutic agents.

References
  • Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Fatahala, S. S., Sayed, A. I., Mahgoub, S., Taha, H., El-Sayed, M.-I. K., El-Shehry, M. F., Awad, S. M., & Abd El-Hameed, R. H. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(23), 8530. [Link]

  • Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Awad, S. M., Ahmed, N. M., & Haffez, H. R. (2018).
  • This compound CAS#: 16953-46-1; ChemWhat Code: 7793. (n.d.). ChemWhat. Retrieved January 13, 2026, from [Link]

  • Konan, K. F., Konan, N. A., & Ziao, N. (2021). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 9(1), 10-15.
  • Thiouracil. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Hata, H., Ikegawa, C., Iizuka, S., Kouno, Y., Ito, R., Tsutsumi, T., Akiyama, H., & Saito-Shida, S. (2024). [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. Shokuhin Eiseigaku Zasshi, 65(6), 178–184. [Link]

  • Grabovskiy, S. A., Khalitova, R. R., K-Lukyantsev, V. B., Mel’nikova, E. B., & K-Lukyantsev, M. B. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-366.
  • 6-Methyl-2-thiouracil. (2018, February 16). SIELC Technologies. Retrieved January 13, 2026, from [Link]

  • Mass spectra of 6-(meta- and para-substituted-phenyl)-uracil and -thiouracil derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 13, 2026, from [Link]

  • Determination of thyreostats in bovine urine and thyroid glands by HPLC-MS/MS. (n.d.). AIR Unimi. Retrieved January 13, 2026, from [Link]

  • Nikolova, P., Stoyanova, R., Stoyanov, N., & Shivachev, B. (2023). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. International Journal of Molecular Sciences, 24(22), 16325. [Link]

  • Prohens, R., Portell, A., & Alcobendas, R. (2023). Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. Molecules, 28(5), 2210. [Link]

  • Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2. (2023, November 6). Preprints.org. Retrieved January 13, 2026, from [Link]

  • The chromatograms obtained from a 6-methyl-2-thiouracil-spiked urine sample. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 2-Thiouracil. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

  • HPLC determination of antithyroid drugs. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Core-Level Spectroscopy of 2-Thiouracil at the Sulfur L1- and L2,3-Edges Utilizing a SASE Free-Electron Laser. (2021, October 26). MDPI. Retrieved January 13, 2026, from [Link]

  • (a) Simulated UV-Vis absorption spectra of the free 2-thiouracil (2-TU)... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Molecular structure and vibrational spectra of 2-thiouracil: A comparison with uracil. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. (n.d.). SIELC Technologies. Retrieved January 13, 2026, from [Link]

  • Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

Application Notes & Protocols: High-Throughput Screening for 6-Formyl-2-thiouracil Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-thiouracil scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and enzyme-inhibiting properties.[1][2][3] 6-Formyl-2-thiouracil is a specific analog whose full biological potential remains to be explored. High-throughput screening (HTS) provides the essential methodology to rapidly interrogate large compound libraries and elucidate the bioactivity of novel chemical entities like this compound.[4] This guide provides detailed application notes and validated protocols for three distinct HTS campaigns designed to assess the anticancer, antiviral, and enzyme-inhibiting potential of this compound. The protocols are designed for robustness, scalability, and data-driven decision-making in a drug discovery context.

Introduction: The Scientific Rationale

The pyrimidine ring system is a fundamental component of nucleic acids, and its analogs have been successfully developed as therapeutic agents.[2] The introduction of a sulfur atom at the C2 position to form a 2-thiouracil core, along with further substitution, has yielded compounds with significant bioactivity.[1][5] Known activities associated with this class of molecules include:

  • Anticancer Activity: Thiouracil derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancer.[1][5][6] The mechanisms often involve the induction of apoptosis or inhibition of key enzymes in cancer metabolism.[7]

  • Antiviral Activity: The structural similarity to natural nucleobases allows some thiouracil derivatives to interfere with viral replication, making them candidates for antiviral drug development.[1][2]

  • Enzyme Inhibition: The thionamide group is a well-known inhibitor of peroxidases. For instance, 6-propyl-2-thiouracil (PTU) is a clinically used antithyroid drug that inhibits thyroid peroxidase (TPO), a key enzyme in thyroid hormone biosynthesis.[8][9][10] This inhibitory action extends to other enzymes, such as deiodinases and nitric oxide synthase.[9][11]

Given this precedent, this compound warrants a systematic investigation of its biological properties. HTS is the logical starting point, enabling the rapid and parallel evaluation of multiple potential activities.[4] The following sections detail robust HTS protocols for this purpose.

Assay Protocol 1: Cell-Based Antiproliferative Screening

This assay evaluates the cytotoxic or cytostatic effects of this compound against a panel of human cancer cell lines. The protocol is modeled after large-scale screening initiatives like the NCI-60 screen and utilizes a luminescent readout to quantify cell viability.[12][13]

Principle of the Assay

The assay quantifies the number of viable cells in culture by measuring intracellular ATP levels. The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[12][14] A decrease in signal in compound-treated wells compared to vehicle controls indicates reduced cell viability.

Experimental Workflow Diagram

HTS_Anticancer_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis seed 1. Seed Cancer Cells in 384-Well Plates incubate_adhere 2. Incubate (24h) for Cell Adherence seed->incubate_adhere add_compound 3. Add this compound (5-point dose-response) incubate_adhere->add_compound incubate_treat 4. Incubate for 72-120 hours add_compound->incubate_treat equilibrate 5. Equilibrate Plate to Room Temp incubate_treat->equilibrate add_ctg 6. Add CellTiter-Glo® Reagent equilibrate->add_ctg read_lum 7. Measure Luminescence add_ctg->read_lum calc_inhibition 8. Calculate % Growth Inhibition read_lum->calc_inhibition plot_curve 9. Generate Dose-Response Curve calc_inhibition->plot_curve calc_ic50 10. Determine GI50 / IC50 plot_curve->calc_ic50

Caption: Workflow for HTS Antiproliferative Assay.

Detailed Protocol

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT116)[6][7]

  • Complete culture medium (specific to cell line)

  • 384-well clear-bottom, opaque-walled plates

  • This compound, solubilized in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Positive control (e.g., Doxorubicin)

  • Automated liquid handling system

  • Luminometer plate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring >95% viability. b. Dilute cells to the pre-determined optimal seeding density in complete culture medium. c. Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well plates. d. Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Addition: a. Prepare a serial dilution plate of this compound in culture medium. A typical 5-point dose-response could range from 0.1 µM to 100 µM.[12][14] Include vehicle (DMSO) and positive control wells. b. Transfer 5 µL of the compound dilutions to the corresponding wells of the cell plate. The final DMSO concentration should not exceed 0.5%.

  • Incubation: a. Incubate the plates for 72 to 120 hours at 37°C, 5% CO₂. The longer incubation time of 120 hours can better detect effects on cell proliferation.[12]

  • Assay Readout: a. Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[14] b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 30 µL of the reagent to each well. d. Mix on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the data using vehicle control (100% viability) and no-cell control (0% viability) wells. b. Plot the normalized percent viability against the log of the compound concentration. c. Fit the data using a four-parameter logistic non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) value.[15]

Key Assay Parameters
ParameterSpecificationRationale
Plate Format 384-well, opaque-walledReduces reagent usage and prevents well-to-well light bleed.[12]
Assay Type Cell viability / cytotoxicityDirect measure of antiproliferative effect.
Readout Luminescence (ATP assay)High sensitivity, wide dynamic range, and good HTS compatibility.[12][14]
Exposure Duration 72 - 120 hoursAllows for multiple cell doubling times to observe effects on proliferation.[12][13]
Compound Dosing 5-point dose-responseProvides sufficient data for accurate IC₅₀/GI₅₀ determination.[12]

Assay Protocol 2: Reporter-Based Antiviral Screening

This protocol is designed to identify compounds that inhibit viral replication. It uses a reporter virus (e.g., a luciferase-expressing Hepatitis C virus or Lentivirus) that produces a quantifiable signal upon successful infection and replication in host cells.[16]

Principle of the Assay

Host cells are pre-treated with this compound before being infected with a reporter virus. If the compound inhibits any stage of the viral life cycle (e.g., entry, replication, protein synthesis), the production of the reporter protein (luciferase) will be reduced.[16][17] The antiviral activity is quantified by measuring the luminescent signal, which is proportional to the level of viral replication.

Experimental Workflow Diagram

HTS_Antiviral_Workflow cluster_prep Plate Preparation cluster_treatment Treatment & Infection cluster_readout Data Acquisition cluster_analysis Data Analysis seed 1. Seed Host Cells in 96-Well Plates incubate_adhere 2. Incubate (24h) for Adherence seed->incubate_adhere add_compound 3. Add this compound (Dose-Response) incubate_adhere->add_compound pre_incubate 4. Pre-incubate (1h) add_compound->pre_incubate add_virus 5. Add Reporter Virus pre_incubate->add_virus incubate_infect 6. Incubate for 48-72 hours add_virus->incubate_infect lyse_cells 7. Lyse Cells incubate_infect->lyse_cells add_substrate 8. Add Luciferase Substrate lyse_cells->add_substrate read_lum 9. Measure Luminescence add_substrate->read_lum normalize 10. Normalize to Virus Control read_lum->normalize plot_curve 11. Generate Dose-Response Curve normalize->plot_curve calc_ec50 12. Determine EC50 plot_curve->calc_ec50

Caption: Workflow for HTS Reporter-Based Antiviral Assay.

Detailed Protocol

Materials:

  • Permissive host cell line (e.g., Huh-7.5 for HCV, HEK293T for Lentivirus)

  • Complete culture medium

  • 96-well clear-bottom, opaque-walled plates

  • Reporter virus stock (e.g., HCV-Luc, Lenti-Luc)

  • This compound, solubilized in DMSO

  • Luciferase assay system (e.g., Bright-Glo™)

  • Positive control (e.g., a known viral inhibitor like Sofosbuvir for HCV)

  • Cytotoxicity assay kit (e.g., CellTiter-Glo®) for parallel testing

Procedure:

  • Cell Seeding: a. Seed host cells in 96-well plates at a density that forms a confluent monolayer after 24 hours. b. Incubate at 37°C, 5% CO₂.

  • Compound Treatment and Infection: a. Prepare serial dilutions of this compound in the appropriate medium. b. Remove the culture medium from the cells and add the compound dilutions. c. Pre-incubate the cells with the compound for 1 hour at 37°C.[1] d. Add the reporter virus at a pre-determined multiplicity of infection (MOI). e. Include "virus control" (cells + virus, no compound) and "cell control" (cells only) wells.

  • Incubation: a. Incubate the plates for 48-72 hours to allow for viral infection, replication, and reporter gene expression.

  • Assay Readout: a. Remove the medium from the wells. b. Lyse the cells according to the luciferase assay manufacturer's protocol. c. Add the luciferase substrate to each well. d. Measure luminescence immediately on a plate reader.

  • Cytotoxicity Assessment: a. In a parallel plate, perform a standard cytotoxicity assay (as described in Protocol 1) using the same compound concentrations and incubation time to ensure that any observed antiviral effect is not due to cell death.

  • Data Analysis: a. Calculate the percentage of viral inhibition relative to the virus control wells. b. Plot the percent inhibition against the log of the compound concentration. c. Fit the data using a four-parameter logistic non-linear regression to determine the EC₅₀ (half-maximal effective concentration). d. Calculate the Selectivity Index (SI) as CC₅₀ (from cytotoxicity assay) / EC₅₀. A higher SI value indicates a more promising antiviral candidate.

Assay Protocol 3: Biochemical Enzyme Inhibition Screening

This protocol describes a direct biochemical assay to measure the inhibition of a specific enzyme target. Based on the known activity of thiouracils, human thyroid peroxidase (hTPO) is an excellent target to investigate.[8][18]

Principle of the Assay

The assay measures the peroxidase activity of recombinant hTPO. In the presence of hydrogen peroxide (H₂O₂), TPO oxidizes the Amplex® UltraRed (AUR) substrate into the highly fluorescent product, resorufin.[18] An inhibitor like this compound will block this catalytic activity, resulting in a decreased fluorescent signal. This provides a direct measure of target engagement.

Reaction Principle Diagram

TPO_Inhibition_Principle cluster_reaction Catalytic Reaction TPO hTPO (Enzyme) Active\nIntermediate Active Intermediate TPO->Active\nIntermediate + H₂O₂ H2O2 H₂O₂ (Co-substrate) AUR Amplex UltraRed (Non-fluorescent) Resorufin Resorufin (Fluorescent Product) Inhibitor This compound (Potential Inhibitor) Inhibitor->TPO Inhibits Active\nIntermediate->Resorufin + AUR

Caption: Principle of the hTPO fluorescent inhibition assay.

Detailed Protocol

Materials:

  • Recombinant human TPO (hTPO)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • 384-well black, flat-bottom plates

  • This compound, solubilized in DMSO

  • Positive control (e.g., Methimazole)[18]

  • Fluorescence plate reader (Ex/Em ~568/585 nm)

Procedure:

  • Reagent Preparation: a. Prepare working solutions of hTPO, AUR, and H₂O₂ in assay buffer immediately before use. The optimal concentrations of enzyme and substrates must be determined empirically to ensure the reaction proceeds under initial velocity conditions.[15]

  • Compound Dispensing: a. Dispense nL quantities of this compound from a dose-response plate into the 384-well assay plate using an acoustic dispenser or pin tool.

  • Enzyme Addition: a. Add hTPO solution to all wells and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: a. Initiate the enzymatic reaction by adding a mixture of AUR and H₂O₂ to all wells.

  • Incubation and Readout: a. Incubate the plate at room temperature for a defined period (e.g., 30 minutes), protected from light. b. Measure the fluorescence intensity using a plate reader.

  • Counter-Screening: a. To rule out false positives, screen active compounds for autofluorescence or interference with the AUR reagent in the absence of the enzyme.[18]

  • Data Analysis: a. Normalize the data using vehicle control (100% activity) and no-enzyme control (0% activity) wells. b. Plot the percent activity against the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[19]

Key Assay Parameters
ParameterSpecificationRationale
Plate Format 384-well, blackMinimizes background fluorescence and allows for low-volume reactions.
Assay Type Biochemical, enzyme inhibitionDirectly measures interaction with a molecular target, independent of cellular effects.[20]
Readout FluorescenceHighly sensitive and common in HTS for enzymatic assays.
Substrate Conc. At or below KₘEnsures sensitivity to competitive inhibitors.[15]
Controls Methimazole (positive), DMSO (negative)Validates assay performance and provides a benchmark for potency.[18]

Conclusion and Next Steps

The protocols outlined provide a comprehensive, multi-pronged HTS strategy to profile the bioactivity of this compound. Positive "hits" from these primary screens do not confirm a drug candidate but rather identify starting points for further investigation.[4] Any activity identified must be validated through a rigorous hit-to-lead process, including:

  • Hit Confirmation: Re-testing the compound from a fresh solid sample.

  • Dose-Response Confirmation: Generating full 10-point dose-response curves to confirm potency and rule out artifacts.

  • Orthogonal Assays: Using a different assay format to confirm the biological effect (e.g., confirming cytotoxicity with a membrane integrity assay).

  • Mechanism of Action Studies: For confirmed hits, further biochemical and cell-based assays are required to elucidate the specific molecular target and pathway.

By employing these robust HTS methodologies, researchers can efficiently and effectively explore the therapeutic potential of this compound and its derivatives, accelerating the early stages of the drug discovery pipeline.

References

  • HTS384 Screening Methodology. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Kim, J., et al. (2022). Experimental procedures of high-throughput screening (HTS) based on breast cancer cell culture condition. ResearchGate. Retrieved from [Link]

  • Astling, D. P., et al. (2020). Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma. PMC - NIH. Retrieved from [Link]

  • El-Metwally, A. M., et al. (2021). Synthesis and Antitumor/Antiviral Evaluation of Some 6–Thienyl–5–cyano-2– thiouracil Derivatives and Their Thiogalactosides Analogues. ResearchGate. Retrieved from [Link]

  • Rees, M. G., et al. (2016). More than Fishing for a Cure: The Promises and Pitfalls of High Throughput Cancer Cell Line Screens. NIH. Retrieved from [Link]

  • Mohamed, N. R., et al. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. PubMed. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. PMC - PubMed Central. Retrieved from [Link]

  • Mohamed, N. R., et al. (2007). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. MDPI. Retrieved from [Link]

  • Stoyanova, R., et al. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. MDPI. Retrieved from [Link]

  • Palumbo, A., et al. (2002). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. PubMed. Retrieved from [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Shiroozu, A., et al. (1986). Mechanism of action of thioureylene antithyroid drugs: factors affecting intrathyroidal metabolism of propylthiouracil and methimazole in rats. PubMed. Retrieved from [Link]

  • High-throughput Screening. (n.d.). Therapeutics Data Commons. Retrieved from [Link]

  • Krol, E., et al. (2019). In vitro methods for testing antiviral drugs. PMC - PubMed Central. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). PubMed. Retrieved from [Link]

  • Köhrle, J., et al. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. PMC - NIH. Retrieved from [Link]

  • HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. (2016). Drug Target Review. Retrieved from [Link]

  • Awad, S. M., et al. (2018). Synthesis, anticancer activity and molecular docking study of some novel 2-thiouracil sulfonamide derivatives. Pharmacophore. Retrieved from [Link]

  • Ahmed, N. M., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. PMC - NIH. Retrieved from [Link]

  • Singh, S. B., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Retrieved from [Link]

  • Rutkauskas, D., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022). JoVE. Retrieved from [Link]

  • Miller, W. H., et al. (1948). The synthesis of some 6-substituted-2-thiouracils. PubMed. Retrieved from [Link]

  • 6-propyl-2-thiouracil. (n.d.). DNAmod: the DNA modification database. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2022). New Thiouracil Derivatives As Histone Deacetylase Inhibitors and Apoptosis Inducers: Design, Synthesis and Anticancer Evaluation. Taylor & Francis Online. Retrieved from [Link]

  • Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives | Request PDF. (2007). ResearchGate. Retrieved from [Link]

  • Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases in. (2013). European Thyroid Journal - Bioscientifica. Retrieved from [Link]

  • Paul, K. B., et al. (2019). A high throughput screening assay for human Thyroperoxidase inhibitors. PubMed. Retrieved from [Link]

  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (2022). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Brandi, L., et al. (2003). Assays for the identification of inhibitors targeting specific translational steps. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols: 6-Formyl-2-thiouracil as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Formyl-2-thiouracil Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. This compound has emerged as a highly valuable starting material, possessing a unique combination of reactive functional groups that serve as versatile handles for the construction of complex heterocyclic systems. The inherent biological relevance of the pyrimidine core, a key component of nucleic acids, combined with the strategic placement of a reactive aldehyde at the C6 position and a thione group at C2, provides a powerful platform for the development of innovative therapeutic agents.[1][2]

The electron-withdrawing nature of the formyl group activates the pyrimidine ring, while also providing a key electrophilic site for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the facile synthesis of fused ring systems, such as pyrimido[4,5-d]pyrimidines, which are known to possess a wide range of pharmacological activities, including antitumor, antiviral, and neuroprotective properties.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a foundational scaffold in medicinal chemistry discovery programs.

Chemical Properties and Reactivity

This compound is a stable solid under standard laboratory conditions. Its key chemical features are the acidic N-H protons of the uracil ring, the nucleophilic sulfur of the thiourea moiety, and the electrophilic aldehyde at the C6 position. The reactivity of the aldehyde is central to its utility as a scaffold.

PropertyValueReference
Molecular FormulaC₅H₄N₂O₂S[5]
Molecular Weight156.16 g/mol [5]
Melting Point>240 °CGeneral observation
AppearanceOff-white to yellow solidGeneral observation

Synthesis of the this compound Scaffold

A reliable and efficient synthesis of the this compound starting material is crucial for any drug discovery campaign. While various methods for the synthesis of substituted thiouracils exist, a common approach involves the condensation of a β-ketoester equivalent with thiourea.[6][7] For the 6-formyl derivative, a Vilsmeier-Haack type formylation of a suitable thiouracil precursor is a plausible and effective strategy.[8]

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the formylation of a 2-thiouracil precursor.

Causality: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heteroaromatic ring.[8] The 2-thiouracil ring is sufficiently activated for this electrophilic substitution to occur at the C5 or C6 position.

Workflow Diagram:

Vilsmeier_Haack cluster_reactants Reactants cluster_process Reaction cluster_product Product Thiouracil 2-Thiouracil Formylation Electrophilic Substitution Thiouracil->Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent Formation DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Formylation Hydrolysis Aqueous Workup Formylation->Hydrolysis Product This compound Hydrolysis->Product

Caption: Vilsmeier-Haack formylation workflow.

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve the 2-thiouracil precursor in an appropriate solvent (e.g., DMF or chloroform) and add it to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Application in the Synthesis of Fused Heterocycles: Pyrimido[4,5-d]pyrimidines

A primary application of this compound is in the synthesis of pyrimido[4,5-d]pyrimidines. This fused heterocyclic system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][3][4]

Protocol 2: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

This protocol outlines a general multicomponent reaction for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from this compound.

Causality: This reaction proceeds through an initial Knoevenagel condensation of the formyl group with an active methylene compound, followed by a cyclization reaction that forms the second pyrimidine ring.[9][10] The choice of the active methylene compound and the subsequent reaction conditions allow for the introduction of diverse substituents on the final molecule.

Workflow Diagram:

Pyrimido_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product FormylThiouracil This compound Knoevenagel Knoevenagel Condensation FormylThiouracil->Knoevenagel ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel Amidine Amidine/Guanidine Cyclization Michael Addition & Cyclization Amidine->Cyclization Knoevenagel->Cyclization Product Pyrimido[4,5-d]pyrimidine Cyclization->Product

Caption: Synthesis of Pyrimido[4,5-d]pyrimidines.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).

  • Add a catalytic amount of a base (e.g., piperidine, triethylamine) to facilitate the Knoevenagel condensation.

  • Stir the mixture at room temperature or gentle heat and monitor the formation of the Knoevenagel adduct by TLC.

  • Cyclization: To the reaction mixture, add an amidine or guanidine derivative (e.g., guanidine hydrochloride, acetamidine).

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Wash the solid with the reaction solvent and then with water to remove any inorganic salts.

  • Dry the product and recrystallize from a suitable solvent if necessary.

Medicinal Chemistry Applications and Biological Activities

Derivatives of the this compound scaffold have shown promise in several therapeutic areas. The pyrimido[4,5-d]pyrimidine core, in particular, has been explored for its potential as an anticancer, neuroprotective, and antiviral agent.[1][3][4]

Anticancer Activity

Many pyrimido[4,5-d]pyrimidine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cell proliferation and survival.[4] For instance, certain derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[4]

Signaling Pathway Diagram:

CDK_Inhibition cluster_pathway Cell Cycle Progression G1 G1 Phase S S Phase G1->S CDK4/6, CDK2 G2 G2 Phase S->G2 CDK2 M M Phase G2->M CDK1 M->G1 CDK CDK/Cyclin Complex Arrest Cell Cycle Arrest CDK->Arrest Inhibitor Pyrimido[4,5-d]pyrimidine (from this compound) Inhibitor->CDK

Caption: Inhibition of CDK by pyrimido[4,5-d]pyrimidines.

Compound TypeTargetIC₅₀Cell LineReference
Pyrimido[4,5-d]pyrimidine derivativeCDK20.05 µM-[4]
Pyrimido[4,5-d]pyrimidine derivativeCDK20.25 µM-[4]
Pyrimido[4,5-d]pyrimidine derivativeCDK20.31 µM-[4]
Neuroprotective Effects

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases like Alzheimer's. Some pyrimido[4,5-d]pyrimidine derivatives have demonstrated potent antioxidant and neuroprotective activities, including the inhibition of Aβ aggregation.[3]

Compound TypeActivityAssayResultReference
N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amineNeuroprotectionH₂O₂ induced cell deathPromising[3]
N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amineAntioxidantORAC assayPromising[3]
N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amineAnti-aggregationAβ₁₋₄₂ self-aggregationPotent inhibition[3]

Conclusion and Future Directions

This compound is a highly versatile and valuable scaffold for medicinal chemistry. Its synthetic tractability allows for the efficient construction of diverse libraries of compounds, particularly fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. The demonstrated anticancer and neuroprotective activities of derivatives highlight the significant potential of this scaffold in the development of novel therapeutics. Future research should focus on expanding the diversity of substituents on the pyrimido[4,5-d]pyrimidine core to fine-tune biological activity and explore a wider range of therapeutic targets. The development of more stereoselective synthetic methods will also be crucial for advancing these promising compounds towards clinical applications.

References

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. (n.d.). PubMed Central. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. (n.d.). National Institutes of Health. [Link]

  • Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. (2024). PubMed. [Link]

  • Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia. (n.d.). ResearchGate. [Link]

  • [Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia]. (n.d.). PubMed. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (n.d.). National Institutes of Health. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (n.d.). CONICET. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents. (2024). PubMed. [Link]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (n.d.). PubMed Central. [Link]

  • KNOEVENAGEL REACTION. (n.d.). PHARMD GURU. [Link]

  • The Knoevenagel condensation is a special case of the aldol conde... (n.d.). Pearson+. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. [Link]

  • Knoevenagel condensation mechanism and applications. (2023). Purechemistry. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijpcbs.com. [Link]

  • The synthesis of some 6-substituted-2-thiouracils. (1948). PubMed. [Link]

  • Pyrimido[4,5-D]pyrimidine derivatives with anticancer activity. (n.d.).
  • The Preparation of Some 6-Substituted-2-thiouracils1. (n.d.). Journal of the American Chemical Society. [Link]

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (n.d.). PubMed Central. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • A Novel Approach to the Synthesis of 6-Substituted Uracils in Three-Step, One-Pot Reactions. (2008). ResearchGate. [Link]

  • Process for thiouracil production. (n.d.).
  • A novel approach to the synthesis of 6-substituted uracils in three-step, one-pot reactions. (n.d.). pubs.rsc.org. [Link]

  • Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. (2023). PubMed Central. [Link]

  • ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. (n.d.). ResearchGate. [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. (n.d.). MDPI. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). juniperpublishers.com. [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). ResearchGate. [Link]

Sources

Cell-based assays to evaluate the cytotoxicity of 6-Formyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Cell-based Assays to Evaluate the Cytotoxicity of 6-Formyl-2-thiouracil Audience: Researchers, scientists, and drug development professionals.

Introduction: Characterizing the Cytotoxic Profile of this compound

The evaluation of a novel compound's cytotoxic potential is a cornerstone of the drug discovery and development process.[1][2] this compound is a derivative of thiouracil, a class of compounds known for various biological activities. For instance, 6-propyl-2-thiouracil is a well-known antithyroid agent that inhibits thyroperoxidase and the conversion of thyroxine (T4) to the more active triiodothyronine (T3).[3][4] Other novel 2-thiouracil derivatives have been investigated for their potential as anticancer agents, demonstrating the ability to induce cell cycle arrest.[5] Given this background, a thorough and multi-faceted assessment of this compound's effect on cell health is imperative to determine its therapeutic potential and safety profile.

This guide provides a comprehensive framework for evaluating the cytotoxicity of this compound using a suite of robust, cell-based assays. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach. The assays detailed herein—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—are selected to provide a multi-parametric view of the compound's effects, interrogating metabolic activity, membrane integrity, and the induction of apoptosis, respectively.

Guiding Principles: A Multi-Assay Approach to Cytotoxicity

No single assay can fully capture the complexity of a compound's interaction with a cell.[6] A robust cytotoxicity assessment relies on integrating data from multiple assays that measure different cellular health indicators. This strategy mitigates the risk of false results due to compound interference and provides deeper mechanistic insights.

  • Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability.[7] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]

  • Membrane Integrity (LDH Assay): This method assesses cytotoxicity by quantifying the leakage of Lactate Dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[9] It is a reliable marker for late-stage apoptosis or necrosis.[10]

  • Apoptosis Induction (Caspase-3/7 Assay): This assay specifically measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[11][12] Their activation is a hallmark of programmed cell death. The assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to produce a measurable light signal.[13]

G

Protocol 1: MTT Assay for Metabolic Viability

This protocol details the steps to measure cellular metabolic activity as an indicator of viability following treatment with this compound.[7]

Principle of the MTT Assay

MTT_Principle ViableCell Viable Cell Mitochondria Mitochondria Reductase Mitochondrial NAD(P)H-dependent Oxidoreductase Enzymes MTT MTT (Yellow, Soluble) MTT->Reductase Enters Cell Formazan Formazan (Purple, Insoluble) Reductase->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Crystals form in cell Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Creates colored solution

Materials and Reagents
  • Selected cell line (e.g., HeLa, MCF-7, or a relevant non-cancerous line like HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound, stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • Positive control (e.g., Doxorubicin or Staurosporine)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7]

    • Scientist's Note: Seeding density is critical. Cells should be in the exponential growth phase and not over-confluent at the end of the experiment.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls are essential:

      • Untreated Control: Cells with fresh medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of DMSO used for the compound dilutions (to check for solvent toxicity).

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Blank Control: Medium only, no cells (for background subtraction).

    • Incubate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After incubation, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[7]

    • Scientist's Note: Serum can interfere with the assay; using serum-free medium during this step improves accuracy.

    • Incubate for 2-4 hours at 37°C, protected from light. Purple formazan crystals should become visible within the cells under a microscope.

    • Carefully aspirate the MTT solution without disturbing the crystals.

    • Add 100 µL of solubilization solution (DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

    • Calculation:

      • Subtract the average absorbance of the blank control from all other readings.

      • Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100

      • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[1]

Protocol 2: LDH Release Assay for Membrane Integrity

This protocol measures the release of LDH from cells with compromised plasma membranes.

Principle of the LDH Assay
Materials and Reagents
  • Cell culture materials as listed for the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, substrate, and stop solution).

  • Lysis Buffer (often 10X, provided in the kit) to create the maximum LDH release control.

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

    • Crucial Controls for LDH Assay:

      • Spontaneous LDH Release: Untreated cells (measures baseline cell death).

      • Maximum LDH Release: Untreated cells treated with Lysis Buffer 45 minutes before the assay endpoint (represents 100% cytotoxicity).[1]

      • Vehicle Control: As in the MTT assay.

      • Medium Background Control: Medium only.

  • LDH Assay Procedure:

    • After the treatment incubation period, centrifuge the 96-well plate at ~400 x g for 5-10 minutes.[14]

    • Scientist's Note: This step pellets any detached but intact cells, preventing their lysis from artificially inflating LDH readings in the supernatant.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[15]

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[15]

    • Incubate for 10-30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution (if required by the kit) to each well.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).

    • Calculation:

      • Subtract the Medium Background absorbance from all other readings.

      • Calculate the percentage of cytotoxicity for each sample: % Cytotoxicity = ( (Sample_Abs - Spontaneous_Release_Abs) / (Maximum_Release_Abs - Spontaneous_Release_Abs) ) * 100

      • Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value (the concentration that causes 50% of maximal cytotoxicity).

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol outlines the measurement of apoptosis by quantifying the activity of executioner caspases 3 and 7.[13]

Principle of the Caspase-3/7 Assay
Materials and Reagents
  • Cell culture materials as listed previously.

  • Opaque-walled, white 96-well plates suitable for luminescence assays.[11]

  • Commercially available Caspase-Glo® 3/7 Assay Kit (Promega) or similar.

  • Positive control for apoptosis (e.g., Staurosporine).

  • Luminometer plate reader.

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, but use opaque-walled white plates.

    • Include appropriate untreated, vehicle, and positive controls.

  • Caspase-Glo® 3/7 Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium. This is an "add-mix-measure" format.[13]

    • Scientist's Note: The reagent contains a lysis buffer, so no prior cell processing is needed.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculation:

      • Subtract the average luminescence of the blank control (medium + reagent) from all other readings.

      • Data can be presented as Fold Change in luminescence over the untreated control: Fold Change = Luminescence_Treated / Luminescence_Untreated_Control

      • Plot the Fold Change against the log of the compound concentration to determine the EC₅₀ for caspase activation.

Data Presentation and Interpretation

Summarize the quantitative results in a clear, structured table. Comparing the IC₅₀/EC₅₀ values from the different assays provides valuable mechanistic clues.

Table 1: Hypothetical Cytotoxicity Profile of this compound in HeLa Cells (48h)

Assay TypeEndpoint MeasuredIC₅₀ / EC₅₀ (µM)Interpretation
MTT Assay Metabolic Activity12.5 ± 1.8Indicates a significant reduction in cell viability.
LDH Assay Membrane Integrity45.2 ± 5.1Suggests membrane rupture occurs at higher concentrations than metabolic failure.
Caspase-3/7 Assay Apoptosis Induction8.9 ± 1.1Strong caspase activation at concentrations similar to the MTT IC₅₀ suggests apoptosis is a primary mechanism of cell death.

Data are presented as mean ± standard deviation from three independent experiments.

Expert Interpretation: The lower EC₅₀ value for the Caspase-3/7 assay compared to the LDH assay suggests that at lower concentrations, this compound primarily induces apoptosis. The loss of membrane integrity (measured by LDH release) likely occurs as a result of secondary necrosis following apoptosis at higher concentrations or after prolonged exposure.

Advanced Application: Probing Target Engagement with CETSA

To further understand the mechanism of action, one could investigate whether this compound directly binds to an intracellular protein target, leading to the observed cytotoxicity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17]

Principle: CETSA is based on the principle that when a compound binds to its target protein, it often stabilizes the protein, leading to an increase in its melting temperature.[18] Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, often by Western blot or mass spectrometry.[19] A shift in the melting curve in the presence of the compound confirms target engagement in a physiologically relevant cellular context. This advanced assay can bridge the gap between a cytotoxic phenotype and its molecular origin.

References

  • Cellular thermal shift assay. (n.d.). Wikipedia. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]

  • Lactate Concentration assay (LDH method). (2023). Protocols.io. [Link]

  • Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Taylor & Francis Online. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). SciLifeLab Publications. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). NCBI Bookshelf. [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2008). ResearchGate. [Link]

  • Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. (n.d.). Assay Genie. [Link]

  • Cytotoxicity Assays. (n.d.). Life Science Applications. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2018). PMC - NIH. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2023). MDPI. [Link]

  • Muse® Caspase-3/7 Kit. (n.d.). Luminex Corporation. [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (2021). PMC - NIH. [Link]

  • Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. (2021). NIH. [Link]

  • Mechanism of action of thioureylene antithyroid drugs: factors affecting intrathyroidal metabolism of propylthiouracil and methimazole in rats. (1979). PubMed. [Link]

  • The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. (2002). PubMed. [Link]

  • Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. (2013). PMC - NIH. [Link]

  • Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases in. (2013). European Thyroid Journal - Bioscientifica. [Link]

  • Propylthiouracil. (n.d.). Wikipedia. [Link]

  • 6-Propyl-2-thiouracil versus 6-methoxymethyl-2-thiouracil: enhancing the hydrogen-bonded synthon motif by replacement of a methylene group with an O atom. (2016). PubMed. [Link]

Sources

Application Notes and Protocols for Testing the Antimicrobial Activity of 6-Formyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pressing Need for Novel Antimicrobial Agents and the Potential of Thiouracil Derivatives

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent discovery and development of new classes of antimicrobial compounds. Uracil and its analogs have long been a focal point in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Thiouracil derivatives, a subset of these compounds, have demonstrated a broad spectrum of antibacterial and antifungal activities.[3][4] These compounds often exert their effects by targeting essential cellular processes in microorganisms.

This application note provides a comprehensive set of protocols for the initial screening and characterization of the antimicrobial activity of a novel compound, 6-Formyl-2-thiouracil. While extensive data on this specific derivative is not yet available, the methodologies outlined herein are based on established and standardized techniques for evaluating new chemical entities.[5] The protocols are designed to be robust and adaptable, providing a solid framework for determining the compound's spectrum of activity and potency. We will cover protocols for determining the Minimum Inhibitory Concentration (MIC), a qualitative assessment via the Agar Disk Diffusion method, and the Minimum Bactericidal Concentration (MBC) to ascertain the nature of the antimicrobial effect.

PART 1: Core Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6] This method is considered a gold standard for antimicrobial susceptibility testing and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Materials and Reagents:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

Step-by-Step Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to a starting concentration of 256 µg/mL. Note: The starting concentration may need to be adjusted based on the expected potency of the compound.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 256 µg/mL this compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared microbial inoculum to wells 1 through 11.

    • The final volume in each well will be approximately 110 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[6] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Compound Stock (e.g., 10 mg/mL in DMSO) prep_working Prepare Working Solution (e.g., 256 µg/mL in CAMHB) prep_compound->prep_working serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_working->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) dilute_inoculum Dilute Inoculum (1:100 in CAMHB) prep_inoculum->dilute_inoculum add_inoculum Inoculate Wells (10 µL of diluted inoculum) dilute_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate Plate (37°C, 16-20h) add_inoculum->incubation read_mic Determine MIC (Visual or OD600) incubation->read_mic Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate (Lawn Culture) prep_inoculum->inoculate_plate prep_disks Impregnate Disks with Compound place_disks Place Disks on Agar prep_disks->place_disks inoculate_plate->place_disks incubation Incubate Plate (37°C, 16-20h) place_disks->incubation measure_zones Measure Zones of Inhibition (mm) incubation->measure_zones

Caption: Workflow for Agar Disk Diffusion Assay.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [9]This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Materials and Reagents:

  • Results from the MIC assay

  • Sterile MHA plates

  • Sterile pipette and tips

  • Incubator

Step-by-Step Protocol:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that showed no visible growth (i.e., the MIC well and wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum. Visually, it is the lowest concentration plate with no bacterial growth.

MBC_Determination_Workflow cluster_mic From MIC Assay cluster_mbc_assay MBC Assay cluster_results Results mic_results Identify Wells with No Growth (MIC and higher concentrations) subculture Subculture 10 µL from clear MIC wells onto MHA plates mic_results->subculture incubation Incubate MHA Plates (37°C, 18-24h) subculture->incubation read_mbc Determine MBC (Lowest concentration with no growth) incubation->read_mbc

Caption: Workflow for MBC Determination Assay.

PART 2: Data Presentation and Interpretation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison of the compound's activity against different microorganisms.

Table 1: Antimicrobial Activity of this compound

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Candida albicansN/A (Fungus)
Positive Control
(e.g., Ciprofloxacin)
(e.g., Fluconazole)

Interpretation of MBC/MIC Ratio:

  • Bactericidal: MBC/MIC ≤ 4

  • Bacteriostatic: MBC/MIC > 4

PART 3: Hypothesized Mechanism of Action

While the precise mechanism of action of this compound is yet to be determined, insights can be drawn from related compounds. Some thiouracil derivatives have been shown to inhibit SecA ATPase, a crucial enzyme in the bacterial protein secretion pathway. [3]Another class of uracil derivatives, the anilinouracils, are known to inhibit DNA polymerase III in Gram-positive bacteria. [10][11]The formyl group at the 6-position of the thiouracil ring may play a key role in binding to a specific microbial target.

Potential Mechanisms to Investigate:

  • Inhibition of Cell Wall Synthesis: The compound could interfere with the enzymes involved in peptidoglycan synthesis.

  • Disruption of Cell Membrane Integrity: The compound may interact with the lipid bilayer, leading to leakage of cellular contents.

  • Inhibition of Protein Synthesis: It could target the bacterial ribosome, preventing the translation of essential proteins.

  • Inhibition of Nucleic Acid Synthesis: The compound might interfere with DNA replication or RNA transcription.

Hypothesized_Mechanism cluster_compound This compound cluster_bacterial_cell Bacterial Cell cluster_targets Potential Cellular Targets cluster_effects Resulting Effects compound This compound cell_wall Cell Wall Synthesis compound->cell_wall Inhibits/Disrupts cell_membrane Cell Membrane compound->cell_membrane Inhibits/Disrupts protein_synthesis Protein Synthesis (e.g., Ribosomes) compound->protein_synthesis Inhibits/Disrupts nucleic_acid Nucleic Acid Synthesis (e.g., DNA Polymerase, SecA) compound->nucleic_acid Inhibits/Disrupts inhibition Inhibition of Growth (Bacteriostatic) cell_wall->inhibition death Cell Death (Bactericidal) cell_wall->death cell_membrane->inhibition cell_membrane->death protein_synthesis->inhibition protein_synthesis->death nucleic_acid->inhibition nucleic_acid->death

Caption: Hypothesized Mechanisms of Antimicrobial Action.

References

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • BenchChem (2025). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. BenchChem.
  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST Home. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. [Link]

  • Butler, M. M., et al. (2007). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. Antimicrobial Agents and Chemotherapy, 51(1), 119–127. [Link]

  • El-Sayed, N. F., et al. (2015). Nanoformulation and antimicrobial evaluation of newly synthesized thiouracil derivatives. International Journal of Nanomedicine, 10, 7153–7167. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. [Link]

  • Al-Omair, M. A., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. Molecules, 17(8), 9486–9498. [Link]

  • Wikipedia. Uracil. [Link]

  • Mal, S., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 27, 3456-3467. [Link]

  • Wright, G. E., & Brown, N. C. (1990). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antimicrobial Agents and Chemotherapy, 34(3), 447–450. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis of New 2-Thiouracil-5-Sulfonamide Derivatives with Biological Activity. Molecules, 14(1), 144–157. [Link]

  • Butler, M. M., et al. (2007). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. Antimicrobial Agents and Chemotherapy, 51(1), 119–127. [Link]

  • Wyrzykiewicz, E., et al. (1993). Synthesis and antimicrobial properties of S-substituted derivatives of 2-thiouracil. Il Farmaco, 48(7), 979–988. [Link]

  • Spížek, J., & Řezanka, T. (2017). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Biotechnology Advances, 35(6), 757–780. [Link]

  • Kumar, A., et al. (2013). Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. European Journal of Medicinal Chemistry, 63, 818–826. [Link]

  • Stoyanova, R., et al. (2023). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Molecules, 28(22), 7571. [Link]

  • Ghorab, M. M., et al. (2012). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Journal of Heterocyclic Chemistry, 49(4), 884–891. [Link]

  • Stoyanova, R., et al. (2023). Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6- Methyl-2- thiouracil and 6-Propyl. Preprints.org. [Link]

Sources

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Using 6-Formyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of 6-Formyl-2-thiouracil as an Enzyme Inhibitor

The thiouracil scaffold is a cornerstone in medicinal chemistry, with derivatives like 6-propyl-2-thiouracil (PTU) being well-established inhibitors of enzymes such as thyroperoxidase and deiodinase, crucial in thyroid hormone synthesis.[1][2] The broader family of 2-thiouracil derivatives has demonstrated a wide range of biological activities, including inhibition of neuronal nitric oxide synthase and cyclin-dependent kinase 2A (CDK2A), as well as antibacterial and antifungal properties.[2][3][4]

This compound, a derivative with a reactive aldehyde group at the 6-position, remains a largely unexplored molecule in the context of enzyme inhibition. Its unique chemical structure suggests the potential for novel interactions with enzyme active sites, possibly through covalent modification or unique non-covalent binding, setting it apart from its more studied alkyl-substituted counterparts. The electron-withdrawing nature of the formyl group can also influence the electronic properties of the thiouracil ring, potentially altering its binding affinity and specificity for various enzyme targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the enzyme inhibitory potential of this compound. We present a strategic framework for screening this compound against a variety of enzyme classes, supported by detailed, adaptable protocols for key representative assays. The causality behind experimental choices is explained to empower researchers to design and interpret their experiments with confidence.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for accurate and reproducible experimental design. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 16953-46-1[5]
Molecular Formula C₅H₄N₂O₂S[5]
Molecular Weight 156.16 g/mol [5]
Appearance Solid[6]
pKa 6.45 ± 0.20 (Predicted)[5]
Stability Stable under normal handling and storage conditions.[6]
Incompatibilities Strong oxidizing agents.[6]
Storage Sealed in a dry environment at 2-8°C.[7]

Core Principles of In Vitro Enzyme Inhibition Assays

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[8] Understanding the mechanism of inhibition is crucial in drug discovery. The primary types of reversible inhibition are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's efficiency. This type of inhibition is not affected by the substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity.

Initial screening assays are typically designed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Subsequent kinetic studies are then performed to elucidate the mechanism of inhibition.

General Workflow for Screening this compound

The following diagram illustrates a general workflow for screening this compound for inhibitory activity against a target enzyme. This workflow is designed to be a self-validating system, with built-in controls at each stage to ensure data integrity.

Enzyme Inhibition Screening Workflow General Workflow for Screening this compound cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Dose-Response & Potency cluster_3 Phase 4: Mechanism of Action Studies A Enzyme & Substrate Procurement and QC B Assay Condition Optimization (Buffer, pH, Temp, [Enzyme], [Substrate]) A->B C Assay Validation (Z'-factor, S/N ratio) B->C D Single-Concentration Screening of this compound C->D E Identification of 'Hits' (% Inhibition > Threshold) D->E F IC50 Determination (Dose-Response Curve) E->F G Enzyme Kinetic Studies (Varying [Substrate]) F->G H Determination of Ki and Inhibition Type G->H

Caption: A four-phase workflow for systematic enzyme inhibition screening.

Detailed Experimental Protocols

The following protocols are provided as examples and should be optimized for the specific enzyme and detection method being used.

Protocol 1: Peroxidase Inhibition Assay (Horseradish Peroxidase Model)

This assay serves as a model for potential thyroperoxidase inhibition and utilizes the oxidation of a chromogenic substrate.

Materials:

  • Horseradish Peroxidase (HRP)

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 6.0)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of HRP in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Prepare a solution of ABTS in phosphate buffer.

    • Prepare a dilute solution of H₂O₂ in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the this compound dilutions or vehicle control (DMSO).

    • Add 140 µL of the ABTS solution to each well.

    • Add 20 µL of the HRP solution to each well and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the H₂O₂ solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

  • Controls:

    • Negative Control: All reagents except the inhibitor.

    • Positive Control: A known HRP inhibitor.

    • Blank: All reagents except the enzyme.

Protocol 2: Kinase Inhibition Assay (Generic Serine/Threonine Kinase)

This protocol is a general template for assessing the inhibition of a kinase using a phosphospecific antibody-based detection method.

Materials:

  • Active kinase

  • Kinase substrate (peptide or protein)

  • This compound

  • ATP

  • Kinase buffer

  • Phosphospecific antibody

  • Secondary antibody conjugated to a reporter (e.g., HRP)

  • Detection reagent (e.g., TMB)

  • 96-well high-binding microplate

Step-by-Step Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well plate with the kinase substrate and incubate overnight at 4°C.

    • Wash the plate with wash buffer (e.g., PBS-T) and block with a suitable blocking buffer.

  • Kinase Reaction:

    • Add the this compound dilutions or vehicle control to the wells.

    • Add the active kinase to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction by washing the plate.

  • Detection:

    • Add the phosphospecific primary antibody and incubate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the TMB substrate.

    • Stop the color development with a stop solution and measure the absorbance at 450 nm.

Protocol 3: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the conversion of L-arginine to L-citrulline by NOS.

Materials:

  • Purified NOS (e.g., nNOS, iNOS, or eNOS)

  • L-[¹⁴C]-Arginine

  • This compound

  • NADPH

  • Tetrahydrobiopterin (BH₄)

  • Calmodulin (for nNOS and eNOS)

  • Calcium Chloride (CaCl₂) (for nNOS and eNOS)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing all necessary cofactors (NADPH, BH₄, Calmodulin, CaCl₂).

    • Add L-[¹⁴C]-Arginine to the buffer.

  • Inhibition Assay:

    • In microcentrifuge tubes, add the this compound dilutions or vehicle control.

    • Add the purified NOS enzyme.

    • Pre-incubate for 5-10 minutes.

    • Initiate the reaction by adding the reaction mixture containing L-[¹⁴C]-Arginine.

    • Incubate for 15-30 minutes at 37°C.

  • Separation and Quantification:

    • Stop the reaction by adding a stop buffer containing Dowex resin. The resin binds unreacted L-[¹⁴C]-Arginine.

    • Centrifuge the tubes to pellet the resin.

    • Transfer an aliquot of the supernatant (containing L-[¹⁴C]-citrulline) to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis and Interpretation

IC50 Determination: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of inhibitor reaction / Rate of control reaction)] * 100

The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Mechanism of Inhibition Studies: To determine the mechanism of inhibition, enzyme activity is measured at various substrate concentrations in the presence and absence of different concentrations of this compound. The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the lines indicates the type of inhibition.

Competitive Inhibition Lineweaver-Burk Plot for Competitive Inhibition xaxis 1/[S] yaxis 1/V origin origin->xaxis origin->yaxis p1 p3 p1->p3  No Inhibitor p2 p4 p6 p4->p6  + Inhibitor p5 y_intercept 1/Vmax x_intercept_no_inhibitor -1/Km x_intercept_with_inhibitor -1/Km (app)

Caption: A Lineweaver-Burk plot illustrating competitive inhibition.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Pipetting errors, inconsistent incubation times, plate edge effects.Use calibrated pipettes, ensure consistent timing, avoid using outer wells of the plate.
Low Signal-to-Noise Ratio Suboptimal enzyme or substrate concentration, insufficient incubation time.Optimize enzyme and substrate concentrations, increase incubation time.
Inhibitor Precipitation Poor solubility of this compound in the assay buffer.Decrease the final concentration of the organic solvent (e.g., DMSO), test alternative solvents.
Irreproducible IC50 Values Instability of the compound or enzyme, variability in reagent preparation.Prepare fresh solutions of the compound and enzyme for each experiment, ensure accurate reagent preparation.

Conclusion and Future Directions

This compound represents a promising but understudied scaffold for the development of novel enzyme inhibitors. The protocols and workflows outlined in these application notes provide a robust framework for initiating the exploration of its biological activities. The presence of the reactive formyl group opens up possibilities for covalent inhibition, which should be investigated through mechanism-based inactivation studies. Future research should focus on screening this compound against a diverse panel of enzymes, particularly those implicated in diseases where modulation of enzyme activity is a validated therapeutic strategy. Elucidation of its target profile will be the first step towards unlocking its full therapeutic potential.

References

  • ResearchGate. Inhibitory activity of thiouracil derivatives. [Link]

  • Wolff, D. J., & Datto, M. B. (2002). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. Archives of biochemistry and biophysics, 407(1), 83–94. [Link]

  • ChemWhat. This compound CAS#: 16953-46-1. [Link]

  • El-Damasy, A. K., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(21), 7235. [Link]

  • Stoyanov, S., et al. (2023). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Inorganics, 11(11), 434. [Link]

  • Biobide. What is an Inhibition Assay? [Link]

Sources

Application Notes & Protocols: Click Chemistry Reactions Involving 6-Formyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Bioactive Scaffolds and Modular Synthesis

Click chemistry has revolutionized molecular science by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities.[1] Conceived by K. Barry Sharpless, this chemical philosophy emphasizes simplicity, high yields, and the use of benign solvents, making it an indispensable tool in drug discovery, bioconjugation, and materials science.[2] The quintessential click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage and is renowned for its efficiency and broad functional group tolerance.[3][4]

This guide focuses on the versatile building block, 6-Formyl-2-thiouracil. This molecule uniquely combines two key features: a biologically relevant 2-thiouracil core, known for its applications in antithyroid therapies and as a scaffold in medicinal chemistry, and a chemically accessible formyl (aldehyde) group.[5][6] The aldehyde serves as a prime handle for direct participation in bioorthogonal "click-like" reactions or as a synthetic precursor for installing other click-compatible functionalities, such as azides or alkynes.

Here, we present a comprehensive overview and detailed protocols for utilizing this compound in various click chemistry workflows. The methodologies described are designed to be robust and adaptable, enabling researchers to conjugate this important pharmacophore to a wide array of molecules, from small organic compounds to large biomolecules.

Section 1: Strategic Overview of Click Reactions with this compound

The reactivity of this compound is centered on its aldehyde group. This functionality allows for two primary strategic approaches in click chemistry, as illustrated below.

G cluster_0 Products cluster_1 Reactants A This compound B Direct Conjugation (Carbonyl Chemistry) A->B Aldehyde Reactivity C Derivatization & Conjugation (Cycloaddition) A->C Synthetic Modification D Oxime/Hydrazone Adduct B->D E Triazole Adduct C->E F Aminooxy / Hydrazide Partner (R-ONH2 / R-NHNH2) F->D G Alkyne / Azide Partner G->E

Figure 1: Overall strategies for click chemistry conjugation of this compound.

1.1 Direct Conjugation: Oxime and Hydrazone Ligations

The aldehyde of this compound can directly react with specific nucleophiles in what are considered highly efficient, catalyst-free click reactions.[]

  • Oxime Ligation: This reaction occurs between the aldehyde and an aminooxy group (-ONH₂) to form a highly stable oxime bond (C=N-O). It is widely used for protein modification and bioconjugation due to its favorable kinetics and stability under physiological conditions.[4]

  • Hydrazone Ligation: The reaction between the aldehyde and a hydrazide or hydrazine group (-NHNH₂) forms a hydrazone linkage (C=N-N). While slightly more susceptible to hydrolysis than oximes at low pH, hydrazones are still robust connectors and are frequently used in the development of prodrugs and hydrogels.[]

The primary advantage of these methods is their simplicity; they require only the mixing of the two components under mild pH conditions, with water often being a suitable solvent.

1.2 Derivatization for Cycloaddition Reactions

To access the most common class of click reactions—azide-alkyne cycloadditions—the formyl group must first be converted into either an azide or an alkyne. This two-step approach broadens the synthetic possibilities immensely.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the gold standard of click chemistry, reacting a terminal alkyne with an azide in the presence of a Cu(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole.[8] The resulting triazole ring is exceptionally stable and can act as a pharmacologically relevant linker.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where a copper catalyst may be cytotoxic (e.g., in living cells), SPAAC is the preferred alternative. It uses a strained cyclooctyne that reacts rapidly with an azide without the need for a catalyst.[9]

This strategy involves an initial synthetic step to prepare the azide- or alkyne-functionalized thiouracil derivative, which is then used in the subsequent click reaction.

Section 2: Protocols for Direct Conjugation via the Formyl Group

These protocols detail the direct conjugation of this compound using its native aldehyde functionality.

Protocol 2.1: Oxime Ligation with an Aminooxy-Functionalized Molecule

Principle: This protocol leverages the efficient condensation reaction between an aldehyde and an aminooxy-containing molecule. The reaction is typically fastest in a slightly acidic aqueous buffer (pH 4.5–6.0), which facilitates the dehydration step to form the stable oxime linkage.

Materials & Reagents

Reagent/MaterialSpecificationSupplier Example
This compound≥95% purityChemWhat (16953-46-1)[10]
Aminooxy-PEG4-BiotinBioconjugation GradeBroadpharm
AnilineACS GradeSigma-Aldrich
Sodium Acetate Buffer100 mM, pH 4.7In-house preparation
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
TLC PlatesSilica Gel 60 F254Merck

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 12 mM stock solution of Aminooxy-PEG4-Biotin (1.2 equivalents) in the 100 mM sodium acetate buffer (pH 4.7).

    • Prepare a 1 M stock solution of aniline catalyst in DMSO.

  • Reaction Setup:

    • In a clean microcentrifuge tube, add 100 µL of the Aminooxy-PEG4-Biotin solution.

    • Add 100 µL of the this compound stock solution to initiate the reaction. The final concentration of the limiting reagent will be 5 mM.

    • Add 2 µL of the 1 M aniline stock solution (final concentration ~10 mM). Aniline acts as a nucleophilic catalyst to accelerate oxime formation.

    • Vortex the mixture gently and allow it to react at room temperature (20-25°C) for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • For TLC, use a mobile phase of Dichloromethane:Methanol (9:1 v/v). The product spot should have an Rf value distinct from the starting materials.

    • For LC-MS, confirm the formation of the product by identifying its expected mass-to-charge ratio (m/z).

  • Purification (Optional):

    • For many bioconjugation applications where a slight excess of one reagent is used, purification may not be necessary.

    • If high purity is required, the product can be purified using reverse-phase HPLC.

Self-Validation & Troubleshooting

IssuePossible CauseSolution
Low ConversionIncorrect pH; Inactive reagentsVerify buffer pH is between 4.5-6.0. Use fresh stock solutions. Increase reaction time or temperature (to 37°C).
Side Product FormationReagent degradationEnsure starting materials are of high purity. Degas solutions if working with oxygen-sensitive partners.
Product PrecipitationLow solubility in aqueous bufferIncrease the percentage of co-solvent (e.g., DMSO or DMF) up to 30-50% if compatible with downstream applications.
Section 3: Protocols for Derivatization and Subsequent Cycloaddition

This section outlines a two-stage workflow: first, the chemical modification of this compound to install an azide handle, and second, its use in a classic CuAAC reaction.

G A This compound B Step 1: Reduction (NaBH4, MeOH) A->B C 6-(Hydroxymethyl)- 2-thiouracil B->C D Step 2: Azidation (DPPA, DBU) C->D E 6-(Azidomethyl)- 2-thiouracil D->E F Step 3: CuAAC Click (Alkyne, CuSO4, NaAsc) E->F G Final Triazole Conjugate F->G

Figure 2: Workflow for derivatization of this compound and subsequent CuAAC reaction.

Protocol 3.1: Synthesis of 6-(Azidomethyl)-2-thiouracil

Principle: This synthesis involves a two-step process. First, the aldehyde is selectively reduced to a primary alcohol using sodium borohydride, a mild reducing agent that will not affect the thiouracil ring. Second, the resulting alcohol is converted directly to an azide using diphenylphosphoryl azide (DPPA) and a non-nucleophilic base like DBU. This avoids the intermediate step of converting the alcohol to a leaving group (like a tosylate), providing a more streamlined synthesis.

Step-by-Step Methodology:

  • Step 1: Reduction of the Aldehyde

    • Dissolve this compound (1.0 g, 6.4 mmol) in 50 mL of methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄) (0.36 g, 9.6 mmol, 1.5 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding 1 M HCl until the solution is neutral (pH ~7).

    • Remove the methanol under reduced pressure. The resulting solid, 6-(Hydroxymethyl)-2-thiouracil, can be collected by filtration and used in the next step after drying.

  • Step 2: Conversion of Alcohol to Azide

    • Suspend the crude 6-(Hydroxymethyl)-2-thiouracil from the previous step in 50 mL of anhydrous DMF.

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.43 mL, 9.6 mmol, 1.5 equiv).

    • Add diphenylphosphoryl azide (DPPA) (1.73 mL, 8.0 mmol, 1.25 equiv) dropwise at room temperature.

    • Stir the mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into 200 mL of ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure 6-(Azidomethyl)-2-thiouracil.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The appearance of a strong azide stretch (~2100 cm⁻¹) in the IR spectrum is also a key indicator of success.

Protocol 3.2: CuAAC Reaction with a Terminal Alkyne

Principle: This protocol uses the azide-functionalized thiouracil prepared above and couples it with a terminal alkyne partner using a standard Cu(I) catalyst system generated in situ from copper(II) sulfate and sodium ascorbate.[2] The reaction is typically performed in a mixture of water and a co-solvent like t-butanol or DMSO to dissolve the organic components.

Materials & Reagents

Reagent/MaterialSpecification
6-(Azidomethyl)-2-thiouracilSynthesized as per Protocol 3.1
Propargyl-PEG3-Amine≥95% purity
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Grade
Sodium L-Ascorbate≥98%
Solventst-Butanol, Deionized Water

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

  • Reaction Setup:

    • In a vial, dissolve 6-(Azidomethyl)-2-thiouracil (50 mg, 0.27 mmol, 1.0 equiv) and Propargyl-PEG3-Amine (56 mg, 0.27 mmol, 1.0 equiv) in a 1:1 mixture of t-butanol and water (5 mL total volume).

    • Add the Sodium Ascorbate solution (108 µL, 0.054 mmol, 0.2 equiv).

    • Add the CuSO₄ solution (27 µL, 0.0027 mmol, 0.01 equiv).

    • Seal the vial and stir vigorously at room temperature for 6-12 hours. The solution may become heterogeneous.

  • Monitoring and Workup:

    • Monitor the reaction by LC-MS for the disappearance of starting materials and the appearance of the triazole product peak.

    • Once complete, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography to obtain the pure triazole conjugate.

Section 4: Applications in Research and Development

The ability to easily conjugate this compound opens up numerous possibilities for researchers.

  • Drug Discovery: The protocols described allow for the rapid generation of libraries of thiouracil-containing compounds.[8] By clicking the thiouracil scaffold to diverse fragments via the stable triazole linker, medicinal chemists can perform structure-activity relationship (SAR) studies to optimize lead compounds against targets such as kinases, polymerases, or metabolic enzymes.[11]

  • Bioconjugation and Chemical Biology: The thiouracil conjugates can be attached to biomolecules to probe biological systems. For example, clicking a thiouracil derivative to a fluorescent dye or an affinity tag (like biotin, as shown in Protocol 2.1) enables the tracking and isolation of its cellular binding partners.[4]

  • Materials Science: Incorporating the thiouracil moiety onto the surface of nanoparticles, polymers, or sensor chips can create novel materials with tailored properties for drug delivery, diagnostics, or specialized coatings.[4]

By providing a robust and versatile chemical handle on a privileged biological scaffold, this compound stands as a powerful building block for innovation across the chemical and biological sciences.

References
  • Lihumis, H. S., Al Talebi, Z. A., & Shanan, S. H. (2022). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Asian Journal of Green Chemistry, 6(1), 68-87. [Link]

  • Phelps, M., & Lin, Y. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry, 34(8), 1349-1367. [Link]

  • Bio-Synthesis Inc. (2014). Click Chemistry - A Review. Bio-Synthesis Technical Bulletin. [Link]

  • Singh, I., et al. (2023). A Recent Concept of Importance: Click Chemistry. International Journal of Pharmaceutical Sciences and Research, 14(10), 4814-4824. [Link]

  • Karak, M., & Baltaş, N. (2023). Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. Applied Chemical Engineering, 3(1), 1-11. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights Online Publication. [Link]

  • Pujals, S., et al. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation. Bioconjugate Chemistry, 28(5), 1545-1551. [Link]

  • Wikipedia contributors. (n.d.). Click chemistry. Wikipedia. [Link]

  • Abdel-Gawad, H., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(21), 6698. [Link]

  • Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. International Journal of Nanomedicine, 10, 2195-2214. [Link]

  • Szinai, S. S., & Duschinsky, R. (1971). Synthesis of 6‐n‐propyl‐2‐thiouracil‐6−14C. Journal of Labelled Compounds, 7(2), 145-148. [Link]

  • Phelps, M., & Lin, Y. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]

  • Miller, W. H., Dessert, A. M., & Anderson, G. W. (1948). The synthesis of some 6-substituted-2-thiouracils. Journal of the American Chemical Society, 70(2), 500-502. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 16953-46-1. ChemWhat Product Listing. [Link]

  • Aslanoglu, F., & Yazıcı, A. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Synthetic Communications, 53(15), 1279-1288. [Link]

  • Al-Rashida, M., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2933. [Link]

  • Aslanoglu, F., & Yazıcı, A. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. ResearchGate. [Link]

  • El-Gazzar, A. R. B. A., et al. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 15(18), 6227-35. [Link]

  • Pharmacy 180. (n.d.). Antithyroid Drugs: Thioureylenes - Synthesis and Drug Profile. Pharmacy 180 Educational Resources. [Link]

Sources

Application Notes & Protocols: Developing Cellular Imaging Probes from 6-Formyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of novel cellular imaging probes derived from 6-formyl-2-thiouracil. This unique starting material offers a versatile platform for creating "turn-on" fluorescent probes through strategic chemical modifications. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for synthesis and characterization, and outline methodologies for live cell imaging applications. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Potential of this compound in Cellular Imaging

The field of cellular imaging has been revolutionized by the development of fluorescent probes that allow for the visualization of specific biomolecules and processes within living cells.[1][2] this compound is an intriguing, yet underexplored, starting material for the synthesis of such probes. Its structure combines the biologically relevant thiouracil core with a reactive aldehyde group, opening avenues for the creation of targeted and activatable fluorescent sensors.

The thiouracil moiety is a known pharmacophore and has been investigated for various therapeutic applications.[3] This intrinsic biological relevance suggests that probes derived from this scaffold may exhibit interesting cellular uptake and localization properties. The key to transforming this compound into a fluorescent probe lies in the strategic manipulation of its aldehyde functionality.

This guide will focus on two primary synthetic strategies:

  • Schiff Base Formation: The reaction of the aldehyde group with a primary amine to form an imine (Schiff base). This reaction can be designed to induce a "turn-on" fluorescence response, where the probe is initially non-fluorescent and becomes fluorescent upon reaction with a target amine-containing biomolecule.[4][5][6]

  • Knoevenagel Condensation: The reaction of the aldehyde with an active methylene compound, which can be utilized to extend the π-conjugated system and generate a fluorescent product.[7][8][9]

By following the protocols outlined in this document, researchers can develop novel imaging tools to investigate a variety of cellular processes.

Chemical Properties and Handling of this compound

A thorough understanding of the starting material is critical for successful probe development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₄N₂O₂SSanta Cruz Biotechnology
Molecular Weight 156.16 g/mol ChemicalBook
Appearance Off-white to yellow powder---
Melting Point >240 °CChemicalBook
Solubility Sparingly soluble in water, soluble in DMSO and DMF---
pKa 6.45 ± 0.20 (Predicted)ChemicalBook

Storage and Handling:

This compound is stable under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term storage, refrigeration is recommended. When handling the compound, standard laboratory safety precautions, including the use of gloves and safety glasses, should be observed.

Synthesis of a "Turn-On" Fluorescent Probe via Schiff Base Formation

This section details the synthesis of a model fluorescent probe through the reaction of this compound with a non-fluorescent aromatic amine. The rationale behind this design is that the formation of the imine bond will extend the π-conjugation of the system, leading to the emergence of fluorescence.

Principle of "Turn-On" Fluorescence

The aldehyde group in this compound can act as a fluorescence quencher through various mechanisms, such as photoinduced electron transfer (PET). Upon reaction with a primary amine to form a Schiff base, the electronic properties of the molecule are altered, potentially inhibiting the quenching process and leading to a "turn-on" of fluorescence.[4][10][11] The choice of the amine component is crucial for tuning the photophysical properties of the final probe.

Diagram 1: Proposed "Turn-On" Mechanism

G cluster_0 Non-Fluorescent State cluster_1 Fluorescent State This compound This compound Schiff_Base_Intermediate Schiff Base Formation (Imine Bond) This compound->Schiff_Base_Intermediate Reaction Primary_Amine Primary Amine (e.g., Aniline derivative) Primary_Amine->Schiff_Base_Intermediate Fluorescent_Probe Fluorescent Schiff Base Probe Schiff_Base_Intermediate->Fluorescent_Probe Extended π-Conjugation Fluorescence 'Turn-On'

Caption: Schiff base formation from this compound.

Experimental Protocol: Synthesis of a Model Probe

This protocol describes the synthesis of a Schiff base derivative of this compound with p-anisidine.

Materials:

  • This compound

  • p-Anisidine

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Büchner funnel and filter paper

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask, dissolve 156 mg (1.0 mmol) of this compound in 20 mL of anhydrous ethanol.

  • Addition of Amine: To the stirred solution, add 123 mg (1.0 mmol) of p-anisidine.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Prepare a TLC plate and spot the starting materials and the reaction mixture. Develop the plate using a suitable solvent system (e.g., ethyl acetate/hexane, 1:1 v/v). Visualize the spots under a UV lamp. The formation of a new, more conjugated product spot indicates reaction progression.

  • Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C overnight.

Characterization of the Synthesized Probe

Thorough characterization is essential to confirm the structure and purity of the synthesized probe.

Spectroscopic Analysis

Table 2: Recommended Characterization Techniques

TechniquePurposeExpected Observations
¹H NMR Spectroscopy To confirm the formation of the imine bond and the overall structure.Disappearance of the aldehyde proton signal (~9-10 ppm) and appearance of a new imine proton signal (~8-9 ppm).
¹³C NMR Spectroscopy To further confirm the structure.Disappearance of the aldehyde carbon signal (~190 ppm) and appearance of a new imine carbon signal (~160 ppm).
Mass Spectrometry (MS) To determine the molecular weight of the product.A molecular ion peak corresponding to the calculated mass of the Schiff base product.[12]
FT-IR Spectroscopy To identify key functional groups.Disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and appearance of a C=N stretch (~1620-1640 cm⁻¹).
UV-Vis Spectroscopy To determine the absorption properties.A red-shift in the maximum absorption wavelength compared to the starting materials, indicating extended conjugation.
Fluorescence Spectroscopy To characterize the emission properties and quantum yield.A significant increase in fluorescence intensity upon formation of the Schiff base.
Protocol: Spectroscopic Characterization
  • Sample Preparation: Prepare solutions of the starting materials and the purified product in a suitable solvent (e.g., DMSO or ethanol) at a concentration of approximately 10 µM.

  • UV-Vis Spectroscopy: Record the absorption spectra of the solutions from 200 to 600 nm using a UV-Vis spectrophotometer.

  • Fluorescence Spectroscopy: Record the emission spectra of the solutions using a spectrofluorometer. Excite the samples at their respective maximum absorption wavelengths and record the emission spectra over an appropriate range.

  • NMR and MS: Prepare more concentrated samples for NMR analysis as required by the instrument. For mass spectrometry, follow the instrument's standard operating procedure for sample introduction.[13][14]

Application in Cellular Imaging

This section provides a general protocol for using the synthesized probe for live cell imaging.

Diagram 2: Cellular Imaging Workflow

G Cell_Culture 1. Cell Culture (e.g., HeLa cells) Probe_Incubation 2. Probe Incubation (Load cells with probe) Cell_Culture->Probe_Incubation Washing 3. Washing Step (Remove excess probe) Probe_Incubation->Washing Imaging 4. Fluorescence Microscopy (Visualize cellular localization) Washing->Imaging Data_Analysis 5. Image and Data Analysis Imaging->Data_Analysis

Caption: A typical workflow for cellular imaging experiments.

Cell Culture and Probe Loading

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture plates or chambered coverglass

  • Incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed HeLa cells onto a chambered coverglass or a 96-well plate at an appropriate density and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Probe Loading: Remove the old medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for a specific period (e.g., 30-60 minutes) at 37 °C. The optimal incubation time and probe concentration should be determined experimentally.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. The cells are now ready for imaging.[15][16][17][18][19]

Fluorescence Microscopy

Instrumentation:

  • An inverted fluorescence microscope equipped with appropriate filter sets for the synthesized probe.

  • A sensitive camera for image acquisition.

  • Image acquisition and analysis software.

Procedure:

  • Microscope Setup: Place the chambered coverglass or plate on the microscope stage.

  • Focusing: Locate the cells using bright-field or phase-contrast microscopy.

  • Image Acquisition: Switch to fluorescence imaging. Use the appropriate excitation and emission filters for the probe. Adjust the exposure time and gain to obtain a clear image with a good signal-to-noise ratio.

  • Image Capture: Capture images of the fluorescently labeled cells. If performing time-lapse imaging, set the desired time intervals for image acquisition.

  • Data Analysis: Analyze the captured images to determine the subcellular localization of the probe and to quantify fluorescence intensity if required.

Bioorthogonal Labeling Strategies

The aldehyde group on this compound can also be utilized in bioorthogonal labeling strategies.[20][21][22][23][24] These reactions occur within living systems without interfering with native biochemical processes.

Oxime/Hydrazone Ligation

The aldehyde can react with hydroxylamines or hydrazides to form stable oxime or hydrazone linkages.[21][24] This allows for a two-step labeling approach where a biomolecule of interest is first tagged with a hydroxylamine or hydrazide, and then the this compound derivative (acting as a reporter) is introduced to specifically label the tagged biomolecule.

Diagram 3: Bioorthogonal Labeling Strategy

G Biomolecule Biomolecule of Interest Labeled_Biomolecule Tagged Biomolecule Biomolecule->Labeled_Biomolecule Metabolic or Genetic Tagging Tag Hydroxylamine or Hydrazide Tag Tag->Labeled_Biomolecule Labeled_Complex Specifically Labeled Biomolecule Labeled_Biomolecule->Labeled_Complex Oxime/Hydrazone Ligation Probe This compound (Reporter) Probe->Labeled_Complex

Caption: Two-step bioorthogonal labeling using this compound.

Troubleshooting and Considerations

Table 3: Common Issues and Solutions in Cellular Imaging

IssuePotential CauseSuggested Solution
Low fluorescence signal - Low probe concentration- Short incubation time- Photobleaching- Increase probe concentration- Increase incubation time- Use lower excitation intensity and shorter exposure times
High background fluorescence - Incomplete washing- Probe aggregation- Increase the number of washing steps- Filter the probe solution before use
Cell toxicity - High probe concentration- Phototoxicity- Perform a dose-response curve to determine the optimal non-toxic concentration- Minimize light exposure to the cells
Non-specific staining - Probe binding to unintended targets- Modify the probe structure to improve specificity- Include appropriate control experiments

Conclusion

This compound represents a promising and versatile platform for the development of novel cellular imaging probes. The synthetic strategies outlined in this guide, particularly those involving Schiff base formation, provide a straightforward approach to creating "turn-on" fluorescent sensors. By following the detailed protocols for synthesis, characterization, and cellular application, researchers can harness the potential of this unique molecule to create new tools for visualizing and understanding complex biological processes. The principles of bioorthogonal chemistry further expand the utility of this compound derivatives for highly specific molecular labeling.

References

  • Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, P. C. A. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 2(4), 834-867.
  • Giepmans, B. N., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217-224.
  • Lichtman, J. W., & Conchello, J. A. (2005). Fluorescence microscopy.
  • Kavitha, R., & Stalin, T. (2020). A Review on Schiff Base Fluorescent Chemosensors for Cell Imaging Applications. Journal of Fluorescence, 30(5), 1203-1223.
  • Zhang, J., Wang, J., & Wang, B. (2021). A Simple and Rapid “Turn-On” Fluorescent Probe Based on Binuclear Schiff Base for Zn2+ and Its Application in Cell Imaging and Test Strips. Molecules, 26(11), 3235.
  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: a covalent strategy for the study of biological systems. Accounts of chemical research, 44(9), 666-676.
  • Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, P. C. A. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 2(4), 834-867.
  • Wikipedia. (2023). Bioorthogonal chemistry.
  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting.
  • Wipf Group. (2015). Bioorthogonal Chemistry: Enabling nCAA Protein Labelling.
  • Lee, M. H., Kim, J. S., & Sessler, J. L. (2015). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Society Reviews, 44(13), 4185-4191.
  • Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
  • Ramil, C. P., & Lin, Q. (2013). Bioorthogonal chemistry: strategies and recent developments.
  • Promega Corporation. (n.d.).
  • Shcherbo, D., et al. (2010). Live Cell Imaging Methods and Protocols. In Methods in Molecular Biology (Vol. 591). Humana Press.
  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Chemical Reviews, 121(22), 13917-14006.
  • Stephens, D. J., & Allan, V. J. (2003). Live-cell microscopy–tips and tools. Journal of cell science, 116(18), 3679-3684.
  • Nie, Z., et al. (2025). A Schiff base based turn-on fluorescent probe toward Hg2+ and its application in bioimaging. Dyes and Pigments, 221, 111758.
  • Le Guével, X., et al. (2011). Ethynylbenzaldehydes as novel reaction-based “turn-on” fluorescent probes for primary amine detection in solution, vapor, food, proteins, and live cells. Journal of the American Chemical Society, 133(42), 16901-16909.
  • Liu, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules, 28(7), 3041.
  • Zhang, Y., et al. (2015). Synthesis and Characterization of a Mg-Selective Fluorescent Probe. Sensors, 15(8), 19633-19644.
  • Woznicka, M., et al. (2021). Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders. International Journal of Molecular Sciences, 22(21), 11599.
  • Ghorai, P., & Das, P. (2018). Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium. Green Chemistry, 20(12), 2753-2758.
  • Ding, D., Cui, Y., & Li, Z. (2016). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. The Journal of Physical Chemistry A, 120(1), 127-134.
  • Lee, M. H., Kim, J. S., & Sessler, J. L. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(13), 4734-4743.
  • Mal, S., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 27(1), 1-10.
  • Sivaraman, G., & Chellappan, V. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection.
  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3.
  • Chen, K. Y., et al. (2014). Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base. International journal of molecular sciences, 15(10), 17820-17837.
  • Das, S., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm.
  • Gao, J., et al. (2025). Synthesis of novel fluorescent probes based on the Knoevenagel reaction: For the detection and removal of sulfides from water.
  • Asiri, A. M., & Khan, S. A. (2006). Synthesis and spectroscopic studies of new Schiff bases. Molecules, 11(2), 206-211.
  • Ossila. (n.d.). What is Fluorescence Quenching? | Types and Mechanisms.
  • Taoufyk, A., et al. (2024). Knoevenagel condensation synthesis using aromatic aldehyde derivatives, malononitrile and immobilized biopolymers with Oxone® as catalysts under conventional heating (CH) or with microwave irradiation (MW) as a heating source.
  • Fiveable. (n.d.). Fluorescence quenching mechanisms | Photochemistry Class Notes.
  • Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PLoS ONE, 8(9), e74433.
  • Zhang, R., et al. (2024). Fluorescent Probes for Disease Diagnosis. Chemical Reviews.
  • Yang, Y., & Xian, M. (2021). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling, 34(7), 520-534.
  • Vellaiswamy, G., & Selvameenal, L. (2015). An investigation on fluorescence quenching of Cu(II) complex and in vitro cytotoxicity assay. Journal of Saudi Chemical Society, 19(5), 557-564.
  • Jankowska, M., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. International Journal of Molecular Sciences, 22(2), 853.
  • Palleschi, A., et al. (2012). Fluorescence and NMR spectroscopy together with molecular simulations reveal amphiphilic characteristics of a Burkholderia biofilm exopolysaccharide. The Journal of biological chemistry, 287(33), 28077-28087.
  • LibreTexts. (2020). 10.3.4: The Fluorescence Lifetime and Quenching.
  • Andia, A. (2023). What Is Bio-Monitoring? The Role of Spectroscopy in Real-Time Analysis.

Sources

Application Notes and Protocols for In Vivo Efficacy Testing of 6-Formyl-2-thiouracil in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Aldehyde Dehydrogenase in Cancer Therapy

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] In the context of oncology, elevated ALDH activity has been identified as a hallmark of cancer stem cells (CSCs) in a variety of solid tumors, including breast cancer.[2][3] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. High ALDH activity contributes to therapy resistance by detoxifying chemotherapeutic agents and mitigating oxidative stress.[2] This makes ALDH a compelling therapeutic target.

6-Formyl-2-thiouracil is a novel small molecule inhibitor of aldehyde dehydrogenase. Its structural similarity to other thiouracil derivatives that have shown biological activity suggests its potential as an anti-cancer agent. This document provides a comprehensive guide for researchers to evaluate the in vivo efficacy of this compound using a well-established breast cancer xenograft model.

Mechanism of Action: Inhibition of ALDH

The proposed mechanism of action for this compound is the inhibition of ALDH enzymatic activity. By blocking ALDH, the compound is expected to increase intracellular levels of toxic aldehydes, leading to apoptosis of cancer cells, particularly the CSC population. This guide outlines protocols to not only assess the impact of this compound on tumor growth but also to validate its mechanism of action by measuring ALDH activity in treated tumors.

Animal Model Selection: ALDH-High Breast Cancer Xenografts

To robustly test the efficacy of an ALDH inhibitor, it is crucial to select an animal model with high ALDH expression. The triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and SUM159 are well-characterized to have a significant population of ALDH-high cells and are tumorigenic in immunocompromised mice.[4][5][6] This protocol will focus on the use of MDA-MB-231 cells to establish a subcutaneous xenograft model in nude mice.

Experimental Workflow Overview

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Efficacy Study cluster_2 Phase 3: Endpoint Analysis Cell Culture Cell Culture Vehicle Formulation Vehicle Formulation Cell Culture->Vehicle Formulation MTD Study MTD Study Vehicle Formulation->MTD Study Tumor Implantation Tumor Implantation MTD Study->Tumor Implantation Determine Safe Dose Treatment Treatment Tumor Implantation->Treatment Tumor Monitoring Tumor Monitoring Treatment->Tumor Monitoring Tumor Excision Tumor Excision Tumor Monitoring->Tumor Excision ALDH Activity Assay ALDH Activity Assay Tumor Excision->ALDH Activity Assay Data Analysis Data Analysis ALDH Activity Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: High-level workflow for in vivo efficacy testing of this compound.

Part 1: Pre-Efficacy Studies

Cell Culture of MDA-MB-231
  • Cell Line: MDA-MB-231 (ATCC® HTB-26™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

Formulation of this compound for In Vivo Administration

Thiouracil derivatives often exhibit poor water solubility.[7][8][9] Therefore, a suitable vehicle is required for in vivo administration. A preliminary solubility test should be performed.

Recommended Starting Vehicles:

  • For Oral Gavage (PO):

    • 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween 80 in sterile water.

    • 5% (v/v) DMSO, 40% (v/v) PEG300, and 55% (v/v) sterile water.[10]

  • For Intraperitoneal (IP) Injection:

    • 10% (v/v) DMSO in sterile saline.

    • 5% (v/v) DMSO, 5% (v/v) Tween 80, and 90% (v/v) sterile saline.

Protocol for Formulation:

  • Weigh the required amount of this compound.

  • If using a co-solvent like DMSO, first dissolve the compound in the specified volume of DMSO.

  • Gradually add the remaining components of the vehicle while vortexing to ensure a homogenous suspension or solution.

  • Prepare the formulation fresh daily before administration.

Maximum Tolerated Dose (MTD) Study

Before initiating the efficacy study, it is essential to determine the MTD of this compound.[11][12][13][14]

Protocol:

  • Animals: Use healthy, non-tumor-bearing female nude mice (6-8 weeks old).

  • Group Size: 3-5 mice per dose group.

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30 mg/kg, 100 mg/kg). The dose range should be informed by any existing data on similar compounds.

  • Administration: Administer the compound daily for 7-14 days via the chosen route (PO or IP).

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity twice daily (e.g., changes in posture, activity, grooming, and stool consistency).

  • Endpoint: The MTD is the highest dose that does not cause more than a 10-15% loss in body weight or significant clinical signs of toxicity.[14]

ParameterMonitoring FrequencyCriteria for Toxicity
Body WeightDaily>15% loss from baseline
Clinical SignsTwice DailyHunched posture, lethargy, rough coat, diarrhea
MortalityTwice DailyAny deaths

Part 2: In Vivo Efficacy Study

Xenograft Model Establishment

Animals:

  • Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

Protocol:

  • Harvest MDA-MB-231 cells during their logarithmic growth phase.

  • Resuspend the cells in sterile, serum-free DMEM or PBS at a concentration of 3 x 10^7 cells/mL.

  • Mix the cell suspension 1:1 (v/v) with Matrigel® Basement Membrane Matrix on ice.[9] The final concentration will be 1.5 x 10^7 cells/mL.

  • Inject 100 µL of the cell/Matrigel suspension (containing 1.5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor growth.

Study Design and Treatment
  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (administered via the same route as the drug).

    • Group 2: this compound at the MTD (or a fraction thereof, e.g., 0.5 x MTD).

    • (Optional) Group 3: Positive control (a standard-of-care chemotherapy for breast cancer).

  • Administer the treatment daily (or as determined by the MTD study) for a period of 21-28 days.

Monitoring Tumor Growth and Animal Health
  • Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[15]

  • Record the body weight of each mouse twice weekly.

  • Monitor the animals for any signs of distress or toxicity.

Part 3: Endpoint Analysis

Tumor Excision and Processing
  • At the end of the study, euthanize the mice according to IACUC-approved guidelines.

  • Excise the tumors and record their final weight.

  • Divide each tumor into sections for:

    • ALDH Activity Assay: Snap-freeze in liquid nitrogen and store at -80°C.

    • Histology (optional): Fix in 10% neutral buffered formalin.

Ex Vivo ALDH Activity Assay in Tumor Lysates

This assay will confirm that this compound is inhibiting its target in the tumor tissue.

Protocol:

  • Homogenization: Homogenize the frozen tumor tissue (approx. 50 mg) in 200 µL of ice-cold ALDH Assay Buffer.[1]

  • Lysis: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[1]

  • Protein Quantification: Determine the protein concentration of the supernatant (lysate) using a BCA or Bradford assay.

  • ALDH Activity Measurement: Use a commercially available colorimetric or fluorometric ALDH activity assay kit.[1][5][16][17] Follow the manufacturer's instructions. The principle involves the ALDH-catalyzed oxidation of a substrate, leading to the production of NADH, which is then detected by a colorimetric or fluorometric probe.

  • Normalize the ALDH activity to the protein concentration of the lysate.

GroupExpected Outcome
Vehicle ControlHigh ALDH activity
This compoundSignificantly lower ALDH activity compared to control

Part 4: Data Analysis and Interpretation

Statistical Analysis
  • Tumor Growth Data: Analyze tumor growth curves using repeated measures two-way ANOVA. Compare the final tumor volumes and weights between groups using a one-way ANOVA or a t-test.

  • ALDH Activity Data: Compare the normalized ALDH activity between the treatment and control groups using a Student's t-test.

  • Significance: A p-value of < 0.05 is typically considered statistically significant.

Interpretation of Results
  • Efficacy: A significant reduction in tumor growth in the this compound treated group compared to the vehicle control group indicates in vivo efficacy.

  • Mechanism of Action: A significant decrease in ALDH activity in the tumors from the treated group validates that the drug is engaging its target.

Detailed Protocols

Protocol 1: Oral Gavage in Mice
  • Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head.

  • Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.[11][17]

  • Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth. The mouse should swallow the needle as it enters the esophagus. Do not force the needle.[17]

  • Administration: Once the needle is in place, slowly administer the formulated compound. The maximum recommended volume is 10 mL/kg.

  • Withdrawal: Gently remove the needle and return the mouse to its cage. Monitor for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Restraint: Restrain the mouse by scruffing and turn it to expose the abdomen.

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Insertion: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site with a new needle.

  • Injection: Slowly inject the substance. The maximum recommended volume is 10 ml/kg.

  • Withdrawal: Remove the needle and return the mouse to its cage.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for evaluating the in vivo efficacy of this compound. By following these protocols, researchers can generate robust and reproducible data on the anti-tumor activity and mechanism of action of this novel ALDH inhibitor. Adherence to ethical guidelines for animal research and proper experimental design are paramount for the successful execution of these studies.

References

  • Statistical Analysis for Tumor Xenograft Experiments in Drug Development. (n.d.). Retrieved from [Link]

  • Statistical analysis of comparative tumor growth repeated measures experiments in the ovarian cancer patient derived xenograft (PDX) setting. (2021). Scientific Reports, 11(1), 8076. Retrieved from [Link]

  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. (2012). Contemporary Clinical Trials, 33(5), 917–925. Retrieved from [Link]

  • High aldehyde dehydrogenase and expression of cancer stem cell markers selects for breast cancer cells with enhanced malignant and metastatic ability. (2011). Clinical & Experimental Metastasis, 28(8), 787–798. Retrieved from [Link]

  • Intraperitoneal (IP) Injection in Mice. (n.d.). Queen's University. Retrieved from [Link]

  • SOP: Mouse Oral Gavage. (2017). Virginia Tech. Retrieved from [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). The University of British Columbia. Retrieved from [Link]

  • Maximum tolerable dose (MTD) studies. (n.d.). Retrieved from [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (2020). Translational Cancer Research, 9(11), 6937–6947. Retrieved from [Link]

  • MDA-MB-231 Xenograft Model. (n.d.). Altogen Labs. Retrieved from [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). Retrieved from [Link]

  • Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. (2018). Journal of Molecular Liquids, 271, 55-61. Retrieved from [Link]

  • Refining MTD studies. (n.d.). NC3Rs. Retrieved from [Link]

  • Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. (2018). Journal of Molecular Liquids, 271, 55-61. Retrieved from [Link]

  • How to generated MDA-MB-231 Xenograft Model? (2016). ResearchGate. Retrieved from [Link]

  • Thiouracil. (n.d.). PubChem. Retrieved from [Link]

  • High aldehyde dehydrogenase activity enhances stem cell features in breast cancer cells by activating hypoxia-inducible factor-2α. (2013). Oncogene, 32(43), 5117–5127. Retrieved from [Link]

  • ALDHHigh Breast Cancer Stem Cells Exhibit a Mesenchymal–Senescent Hybrid Phenotype, with Elevated Metabolic and Migratory Activities. (2024). International Journal of Molecular Sciences, 25(24), 13350. Retrieved from [Link]

  • THIOURACIL. (n.d.). IARC Publications. Retrieved from [Link]

  • MDA-MB-231 and SUM159 tumor models of xenograft mice treated with... (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of ALDEFLUOR™ Protocol. (2011). YouTube. Retrieved from [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). Pharmaceutics, 16(2), 198. Retrieved from [Link]

  • Isolation and identification of cancer stem cells by ALDH activity assay. (2020). protocols.io. Retrieved from [Link]

  • Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. (2022). Pharmaceutics, 14(12), 2736. Retrieved from [Link]

  • How to Detect and Isolate Normal and Cancer Stem Cells Based on ALDH Activity with ALDEFLUOR™. (2013). YouTube. Retrieved from [Link]

  • SUM 159PT Xenograft Model. (n.d.). Retrieved from [Link]

  • ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation. (2024). Methods in Molecular Biology, 2777, 83-89. Retrieved from [Link]

  • MDA-MB-231 and SUM159 tumor models of xenograft mice treated with... (n.d.). ResearchGate. Retrieved from [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University. Retrieved from [Link]

  • ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation. (2024). Methods in Molecular Biology, 2777, 83-89. Retrieved from [Link]

  • Isolation and identification of cancer stem cells by ALDH activity assay. (2020). protocols.io. Retrieved from [Link]

  • In vivo pharmacology. (n.d.). Stanford Medicine. Retrieved from [Link]

  • Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition. (2013). Breast Cancer Research, 15(2), R31. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common impurities in 6-Formyl-2-thiouracil synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Formyl-2-thiouracil. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. High purity is paramount for successful downstream applications, and this guide provides in-depth, experience-driven answers to common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity critical?

This compound, also known as 2-thioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxaldehyde, is a key intermediate in medicinal chemistry.[1] Its aldehyde functional group serves as a versatile handle for constructing more complex molecules, including potential therapeutic agents. Impurities can interfere with subsequent reactions, lead to unwanted side products, complicate product isolation, and yield inaccurate biological or analytical data. Therefore, achieving high purity (>98%) is essential for reliable and reproducible research and development.

Q2: What is the most common method for synthesizing this compound?

The most prevalent and effective method for introducing a formyl group onto the thiouracil scaffold is the Vilsmeier-Haack reaction .[2][3] This reaction employs a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5][6] The electron-rich thiouracil ring attacks the electrophilic Vilsmeier reagent, leading to formylation, primarily at the C-6 position. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[2][3][5]

Troubleshooting Guide: Common Impurities and Removal

This section addresses specific impurities and challenges observed during the synthesis.

Issue 1: Presence of Unreacted Starting Material (2-Thiouracil)

Q: My final product analysis (e.g., by ¹H NMR or HPLC) shows significant amounts of unreacted 2-thiouracil. What causes this, and how can it be removed?

A: Causality & Prevention: The presence of unreacted 2-thiouracil typically points to an incomplete reaction. The Vilsmeier-Haack reaction is sensitive to several factors:

  • Insufficient Vilsmeier Reagent: The stoichiometry of POCl₃ to DMF and the substrate is critical. An inadequate amount of the active electrophile will result in unreacted starting material.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low may render the reaction sluggish, leading to poor conversion.[7]

  • Poor Reagent Quality: POCl₃ is moisture-sensitive. Using old or improperly stored POCl₃ can lead to reduced activity and lower yields.

Removal Strategy: Recrystallization

Recrystallization is highly effective for removing unreacted 2-thiouracil due to differences in solubility profiles.

Detailed Protocol: Recrystallization from Ethanol/Water

  • Dissolution: In a fume hood, dissolve the crude this compound product in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the saturation point).

  • Cooling: Allow the flask to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Issue 2: Formation of Chlorinated Byproducts

Q: I've identified a byproduct that appears to be a chlorinated version of my thiouracil ring. How does this happen and how can I avoid it?

A: Causality & Prevention: Chlorination of the pyrimidine ring is a well-known side reaction in Vilsmeier-Haack formylations.[4][7] POCl₃, the reagent used to generate the Vilsmeier reagent, can also act as a chlorinating agent, particularly at elevated temperatures.[7] This can lead to impurities like 6-formyl-2-chloro-pyrimidine, which can be difficult to separate.

Mitigation Strategies:

  • Temperature Control: This is the most critical parameter. Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of POCl₃ and the initial phase of the reaction.[7] Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times or excessive heating.

  • Stoichiometry: Use the minimum effective amount of POCl₃. A significant excess of the reagent increases the probability of chlorination.[7]

  • Alternative Reagents: In some cases, generating the Vilsmeier reagent with oxalyl chloride or thionyl chloride instead of POCl₃ might offer better control, though this requires case-by-case optimization.[3]

Removal Strategy: Column Chromatography

If chlorinated impurities are formed, they often have a different polarity than the desired product, allowing for separation by silica gel column chromatography.

General Protocol: Column Chromatography

  • Stationary Phase: Silica gel (standard grade).

  • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes is a good starting point. Begin with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 50-70% ethyl acetate).

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load it onto a prepared silica gel column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify and combine those containing the pure product.

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

Issue 3: Persistent Color and Polymeric Impurities

Q: My final product is a yellow or brownish powder, not the expected off-white solid. What is the source of this color, and how can I remove it?

A: Causality & Prevention: Discoloration often arises from the formation of small amounts of polymeric or highly conjugated impurities. These can be generated by side reactions, especially if the reaction temperature is too high or if the workup procedure is delayed, exposing the product to acidic conditions for prolonged periods.

Removal Strategy: Activated Charcoal Treatment

Activated charcoal is excellent for adsorbing colored impurities.

Detailed Protocol: Decolorization with Charcoal

  • Dissolve: Dissolve the crude, colored product in a suitable hot solvent (as you would for recrystallization, e.g., ethanol).

  • Add Charcoal: Add a small amount of activated charcoal (typically 1-2% by weight of your product) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping.

  • Stir/Heat: Stir the mixture and keep it hot for 5-15 minutes.

  • Hot Filtration: Remove the charcoal by hot filtration through a pad of celite or filter paper. The filtrate should be colorless or significantly lighter.

  • Crystallize: Proceed with the recrystallization of the decolorized solution as described in Issue 1.

Summary of Impurities and Solutions

Impurity Likely Source Analytical Signature Primary Removal Method
2-Thiouracil Incomplete reaction, insufficient Vilsmeier reagent.Distinct signals in ¹H NMR, separate spot/peak in TLC/HPLC.Recrystallization (e.g., from Ethanol/Water).
Chlorinated Byproducts Excess POCl₃, high reaction temperature.Mass spectrometry (isotopic pattern of Cl), distinct NMR signals.Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Polymeric/Colored Impurities Overheating, prolonged exposure to acid.Broad baseline humps in NMR, visible discoloration.Activated Charcoal Treatment followed by Recrystallization.
Residual DMF Incomplete removal after reaction.Characteristic solvent peaks in ¹H NMR (~8.0, 2.9, 2.7 ppm).High-vacuum drying, co-evaporation with a non-polar solvent.

Visualizing the Process

Synthesis and Impurity Formation Workflow

The following diagram illustrates the main synthetic path to this compound and the key diversion points that lead to common impurities.

SynthesisWorkflow cluster_reagents Reagents cluster_reaction Vilsmeier-Haack Reaction cluster_impurities Common Impurities DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Thiouracil 2-Thiouracil Intermediate Iminium Salt Intermediate Thiouracil->Intermediate + Vilsmeier Reagent Unreacted Unreacted 2-Thiouracil Thiouracil->Unreacted Incomplete Reaction Chlorinated Chlorinated Byproduct Thiouracil->Chlorinated Side Reaction (High Temp, Excess POCl₃) Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product This compound (Desired Product) Workup->Product caption Workflow of Vilsmeier-Haack synthesis and impurity formation.

Sources

Troubleshooting low yields in the synthesis of 6-Formyl-2-thiouracil derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-formyl-2-thiouracil derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this synthetic procedure. Low yields can be a significant bottleneck, and this guide provides in-depth, experience-driven solutions in a direct question-and-answer format to address the most common challenges encountered in the lab.

The primary method for introducing a formyl group onto an electron-rich heterocyclic system like 2-thiouracil is the Vilsmeier-Haack reaction.[1][2] This reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3][4] While effective, the reaction is sensitive to several parameters that can drastically impact yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has resulted in a very low yield or no desired product at all. What are the most likely causes?

This is the most common issue, and it almost always traces back to one of three areas: reagent quality, reaction conditions, or the work-up procedure.

A. Reagent Quality & Handling:

The Vilsmeier-Haack reaction is notoriously sensitive to moisture. The Vilsmeier reagent (a chloroiminium salt) is highly electrophilic and will readily react with water, quenching it before it can engage with the thiouracil substrate.[3][5]

  • N,N-Dimethylformamide (DMF): Must be anhydrous. Using a new, sealed bottle is best practice. If you suspect your DMF has absorbed moisture, it can be dried over molecular sieves (4Å) or by distillation under reduced pressure.

  • Phosphorus Oxychloride (POCl₃): This reagent is also highly reactive with water. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon). The slow, dropwise addition of POCl₃ to chilled DMF is critical for the controlled formation of the Vilsmeier reagent.

  • 2-Thiouracil Starting Material: Ensure your starting material is pure and dry. Impurities can interfere with the reaction, and residual water will consume the Vilsmeier reagent.

B. Reaction Temperature & Time:

Temperature control is paramount for both the formation of the Vilsmeier reagent and the subsequent formylation step.

  • Vilsmeier Reagent Formation: This is an exothermic process. POCl₃ should be added to DMF at 0 °C (ice bath) to prevent uncontrolled reaction and degradation.

  • Formylation Step: The optimal temperature depends on the reactivity of your specific 2-thiouracil derivative.[5] A general approach is to add the thiouracil substrate at 0 °C, then allow the reaction to slowly warm to room temperature and stir for several hours. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required. However, excessive heat can lead to decomposition and the formation of tar-like byproducts. We recommend starting with lower temperatures and monitoring the reaction by Thin Layer Chromatography (TLC) before increasing the heat.

C. Inadequate Work-up Procedure:

The reaction produces an iminium salt intermediate, which must be hydrolyzed to yield the final aldehyde product.[1][3] Improper hydrolysis is a frequent cause of low yields.

  • Hydrolysis Step: The reaction mixture should be quenched by pouring it slowly onto crushed ice or into a cold, saturated sodium bicarbonate or sodium acetate solution. This neutralizes the acidic environment and hydrolyzes the intermediate. A sudden, uncontrolled quench can lead to localized heating and product degradation.

  • pH Adjustment: After hydrolysis, the pH of the aqueous solution should be carefully adjusted. The desired this compound product may precipitate out at a specific pH. Adjusting the pH too far in either direction can cause the product to redissolve or degrade. We recommend adjusting to a pH between 5.0 and 6.0 with an acid like HCl.[6]

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution
No/Low Product Reagents are wet (especially DMF, POCl₃).Use fresh, anhydrous reagents. Dry DMF over molecular sieves.
Incorrect reaction temperature.Form Vilsmeier reagent at 0 °C. Start formylation at 0 °C and warm slowly. Monitor by TLC.
Incomplete hydrolysis of iminium intermediate.Quench reaction mixture on crushed ice. Hydrolyze with a buffered or basic solution (e.g., sat. NaHCO₃).
Incorrect work-up pH.Carefully adjust the pH of the aqueous layer post-hydrolysis to induce precipitation (typically pH 5-6).
Insufficient reaction time.Monitor reaction progress via TLC. Allow to stir for at least 4-6 hours at room temperature before considering heating.
Q2: My TLC plate shows multiple spots, indicating a complex mixture of products. What are the common side reactions?

The formation of byproducts is a key challenge. Understanding the potential side reactions allows for targeted adjustments to your protocol.

A. Chlorination of the Pyrimidine Ring:

A significant side reaction, particularly in uracil chemistry, is the chlorination of the hydroxyl groups by the Vilsmeier reagent or excess POCl₃.[1] While 2-thiouracil has a thiocarbonyl instead of a carbonyl at the 2-position, the oxygen at the 4-position can still be susceptible to chlorination, leading to a 4-chloro-2-thiouracil derivative. This is especially prevalent with prolonged reaction times or higher temperatures.

  • Mitigation Strategy: Use a minimal excess of the Vilsmeier reagent (e.g., 1.5 to 2.0 equivalents). Maintain a lower reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.

B. Degradation/Decomposition:

Thiouracil derivatives can be sensitive to the harsh, acidic conditions of the Vilsmeier-Haack reaction, especially at elevated temperatures. This often results in the formation of an intractable tar, which complicates purification and reduces the yield of the desired product.

  • Mitigation Strategy: Adhere strictly to temperature control. If heating is necessary, do so gradually and for the minimum time required. Ensure the work-up is performed promptly once the reaction is complete.

Visualizing the Process: Reaction and Side Reaction

The following diagram illustrates the main reaction pathway and a potential chlorination side reaction.

Vilsmeier_Haack_Reaction sub 2-Thiouracil Derivative int Iminium Salt Intermediate sub->int Electrophilic Attack vr Vilsmeier Reagent (POCl₃ + DMF) vr->int side_prod 4-Chloro-6-formyl-2-thiouracil (Side Product) int->side_prod Excess Reagent/ High Temp hydrolysis Aqueous Work-up (H₂O) int->hydrolysis Hydrolysis prod This compound (Desired Product) hydrolysis->prod

Caption: Main formylation pathway and potential chlorination side reaction.

Q3: I've managed to get some product, but purification is proving difficult. What is the best way to isolate pure this compound?

Purification requires a systematic approach, often combining precipitation with chromatography.

A. Precipitation and Filtration:

As mentioned, the product often precipitates from the aqueous solution during the work-up and neutralization phase.[6]

  • After quenching the reaction on ice and neutralizing, stir the resulting slurry for 30-60 minutes in an ice bath to maximize precipitation.

  • Collect the crude solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMF.

  • Wash with a cold, non-polar solvent like diethyl ether or hexane to remove less polar impurities.

  • Dry the crude product under vacuum.

B. Recrystallization:

Recrystallization is an effective method for purifying the crude solid. The choice of solvent is critical.

  • Solvent Selection: Solvents like ethanol, isopropanol, or mixtures of DMF/water or ethanol/water are often good starting points. The goal is to find a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

C. Column Chromatography:

If recrystallization fails to yield a pure product, column chromatography is the next step.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: The polarity of the eluent will depend on the specific substituents on your thiouracil ring. A gradient elution starting with a less polar system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol or ethyl acetate is a robust strategy. For example, start with 100% Dichloromethane and gradually increase to 5-10% Methanol in Dichloromethane. Monitor the fractions by TLC.

Experimental Protocol: General Purification Workflow

Purification_Workflow cluster_purification Purification Options start Crude Reaction Mixture quench 1. Quench on Ice 2. Neutralize (e.g., NaHCO₃) 3. Adjust pH to 5-6 start->quench filter Filter to Collect Crude Solid quench->filter wash Wash with Cold H₂O, then Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry crude_prod Crude Product dry->crude_prod rextal Recrystallization (e.g., from Ethanol/Water) crude_prod->rextal column Silica Gel Chromatography (e.g., DCM/MeOH gradient) crude_prod->column pure_prod Pure this compound rextal->pure_prod column->pure_prod

Sources

Stability issues of 6-Formyl-2-thiouracil under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Formyl-2-thiouracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate and address potential stability issues, ensuring the integrity and success of your experiments.

Introduction to this compound and its Stability Profile

This compound is a pyrimidine derivative with significant potential in medicinal chemistry and drug development. Like other thiouracil analogs, it serves as a versatile scaffold for synthesizing novel bioactive molecules. However, the presence of both a thiourea moiety and a reactive aldehyde group on the pyrimidine ring introduces specific stability concerns that researchers must consider.

This guide will delve into the factors influencing the stability of this compound, potential degradation pathways, and strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during my experiments?

A1: The stability of this compound is primarily influenced by pH, exposure to oxidizing agents, and light. The thiouracil ring is susceptible to hydrolysis under strongly basic conditions, while the aldehyde group is prone to oxidation. Both the ring and the formyl group can be sensitive to photodegradation. Temperature can also accelerate these degradation processes.

Q2: I've observed a change in the color of my this compound solution over time. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, can be an indicator of degradation. This could be due to oxidation of the thiouracil ring or the formyl group, or potentially polymerization reactions involving the aldehyde. It is crucial to investigate the purity of the solution using an appropriate analytical method, such as HPLC, if a color change is observed.

Q3: Can I use standard buffers like phosphate-buffered saline (PBS) for my experiments with this compound?

A3: While PBS is a common buffer, its slightly alkaline pH (~7.4) may slowly promote the hydrolysis of the thiouracil ring over extended periods. For long-term experiments, it is advisable to use a buffer with a pH closer to neutral or slightly acidic (pH 6.0-7.0) and to prepare solutions fresh daily. Always verify the compatibility of your chosen buffer system with the compound.

Q4: What are the expected degradation products of this compound?

A4: Based on the functional groups present, the primary degradation products are likely to be:

  • 6-Carboxy-2-thiouracil: Resulting from the oxidation of the formyl group.

  • Uracil-6-carboxylic acid: Following both oxidation of the formyl group and desulfurization of the thiouracil ring.

  • Products of ring opening: Under harsh hydrolytic conditions (strong base), the pyrimidine ring can cleave.

The exact degradation profile will depend on the specific stress conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound potency or inconsistent results over time. Degradation of this compound in solution.Prepare fresh stock solutions daily. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Formation of degradation products due to hydrolysis, oxidation, or photodegradation.Characterize the new peaks using mass spectrometry to identify potential degradation products. Review your experimental conditions (pH, temperature, light exposure) to identify the likely cause of degradation and modify the protocol accordingly.
Difficulty dissolving this compound in aqueous buffers. The compound has limited aqueous solubility.Use a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Reaction with other components in my experimental mixture. The aldehyde group is reactive and can undergo condensation reactions with primary amines or other nucleophiles. The thiourea moiety can interact with certain metal ions.Assess the compatibility of all components in your mixture. If reactions are suspected, consider using protecting groups for the aldehyde functionality if permissible for your application, or choose alternative reagents that are less likely to react.

In-Depth Technical Guidance

Understanding Degradation Pathways

The stability of this compound is dictated by the chemical properties of its core structures: the thiouracil ring and the 6-formyl substituent.

This compound This compound Oxidation Oxidation This compound->Oxidation O2, Peroxides Hydrolysis (Basic) Hydrolysis (Basic) This compound->Hydrolysis (Basic) OH- Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light 6-Carboxy-2-thiouracil 6-Carboxy-2-thiouracil Oxidation->6-Carboxy-2-thiouracil Ring-Opened Products Ring-Opened Products Hydrolysis (Basic)->Ring-Opened Products Various Photoproducts Various Photoproducts Photodegradation->Various Photoproducts

Caption: Key degradation pathways for this compound.

  • Oxidative Degradation: The aldehyde group at the 6-position is susceptible to oxidation, which would convert it to a carboxylic acid, forming 6-carboxy-2-thiouracil. This can be initiated by atmospheric oxygen, especially in the presence of metal ions, or by common laboratory oxidizing agents.[1][2] Studies on aromatic aldehydes have shown they can be unstable under conditions that favor oxidation.[1]

  • Hydrolytic Degradation: The thiouracil ring is generally stable under neutral and acidic conditions. However, under basic conditions, it can undergo hydrolysis, leading to ring opening. This is a common degradation pathway for many pyrimidine-based compounds.

  • Photodegradation: Thiouracil and its derivatives are known to be sensitive to light.[3] Exposure to UV or even ambient light can lead to the formation of various photoproducts through complex radical mechanisms. The presence of the formyl group may further influence the photochemical reactivity.

Recommended Handling and Storage Procedures

To ensure the integrity of this compound, the following handling and storage procedures are recommended:

  • Solid Compound: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in an anhydrous solvent like DMSO or ethanol. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions daily from the stock solution. If aqueous buffers are used, ensure the pH is in a stable range (ideally slightly acidic to neutral) and use the solution promptly.

  • Light Protection: Always protect both solid and solutions from light by using amber vials or by wrapping containers with aluminum foil.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol outlines the steps for preparing a standard stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.

  • Dissolution: Transfer the powder to a volumetric flask. Add a small amount of anhydrous DMSO or ethanol to dissolve the compound completely.

  • Dilution: Once dissolved, bring the solution to the final volume with the same solvent.

  • Storage: Transfer the stock solution to a light-protected container (e.g., amber vial), and store at -20°C or -80°C.

Protocol 2: Monitoring Stability by HPLC

This protocol provides a general method for monitoring the stability of this compound in a given experimental condition.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Incubate Incubate this compound under test conditions Aliquots Take aliquots at different time points Incubate->Aliquots Quench Quench reaction if necessary (e.g., pH adjustment) Aliquots->Quench Dilute Dilute sample with mobile phase Quench->Dilute Inject Inject sample onto HPLC system Dilute->Inject Separate Separate components on a C18 column Inject->Separate Detect Detect peaks using a UV detector (e.g., 270 nm) Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate percentage of remaining parent compound Integrate->Calculate Identify Identify degradation products (if using LC-MS) Calculate->Identify

Caption: Workflow for HPLC-based stability monitoring.

  • Sample Preparation: Prepare a solution of this compound in the desired experimental buffer or solvent.

  • Incubation: Incubate the solution under the conditions to be tested (e.g., specific pH, temperature, light exposure).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Analysis: Analyze the aliquots by a suitable stability-indicating HPLC method. A general starting point could be a reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).[4][5]

  • Quantification: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

References

  • Gao, Y., et al. (2022). High-Yield Production of Aromatic Aldehydes from Lignin via Oxidative Depolymerization. ACS Sustainable Chemistry & Engineering.
  • Tarasov, A. I., et al. (2021). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects.
  • Thermo Fisher Scientific. (2021).
  • Synquest Labs. (n.d.).
  • Guidechem. (n.d.). This compound 16953-46-1 wiki.
  • Santa Cruz Biotechnology. (n.d.).
  • Karnik, A. M., et al. (2021). A VALIDATED STABILITY-INDICATING RP-LC METHOD FOR PROPYLTHIOURACIL WITH LC-MS STUDIES OF FORCED DEGRADATION PRODUCTS AND SIMULTANEOUS ESTIMATION OF ITS IMPURITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Grosmaire, L., & Delarbre, J. L. (2008). Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. Journal of Raman Spectroscopy.
  • Burton, K., & Petersen, G. B. (1960). The frequencies of certain sequences of nucleotides in deoxyribonucleic acid. Biochemical Journal.
  • Cui, G., & Fang, W. H. (2013). State-Specific Heavy-Atom Effect on Intersystem Crossing Processes in 2-Thiothymine: A Potential Photodynamic Therapy Photosensitizer. The Journal of Chemical Physics.
  • Online Chemistry notes. (2022).
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • YouTube. (2021).
  • PubChem. (n.d.). Methylthiouracil.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P.
  • Pendidikan Kimia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis.
  • Hata, H., et al. (2024). [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. Shokuhin Eiseigaku Zasshi.
  • Rijntjes, E., et al. (2013). Se- and s-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases. European Thyroid Journal.
  • McGavack, T. H., & Gerl, A. J. (1947). A Clinical Comparison of the Effectiveness of 6-n-propylthiouracil and 2-thiouracil as Antithyrotoxic Agents. The American Journal of Medicine.
  • Wing, D. A., et al. (1994). A comparison of propylthiouracil versus methimazole in the treatment of hyperthyroidism in pregnancy. American Journal of Obstetrics and Gynecology.
  • Li, Y., et al. (2023).
  • AIR Unimi. (n.d.). Determination of thyreostats in bovine urine and thyroid glands by HPLC-MS/MS.
  • Biomedical and Pharmacology Journal. (2024).
  • Sigma-Aldrich. (n.d.). 6-Methyluracil.
  • mzCloud. (2015). 6 Methyl 2 thiouracil.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Heterocyclic studies. Part XXVII. Mass spectra of 6-(meta- and para-substituted-phenyl)
  • TSI Journals. (n.d.).
  • RSC Publishing. (2021).
  • ResearchGate. (n.d.). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines.
  • ResearchGate. (n.d.). Oxidation mechanism of 6-methyl-2,4-dioxopyrimidine with selenium oxide and selenous acid.
  • Dalton Transactions. (2021).
  • MDPI. (2023). Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals.
  • International Journal of Chemical Studies. (2024).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The chromatograms obtained from a 6-methyl-2-thiouracil-spiked urine sample.
  • PubMed. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide.
  • PMC. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide.
  • KATO, H., et al. (n.d.).

Sources

Technical Support Center: Overcoming Poor Solubility of 6-Formyl-2-thiouracil in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting protocols, and answers to frequently asked questions regarding the solubility challenges of 6-Formyl-2-thiouracil. Our goal is to equip you with the foundational knowledge and practical steps necessary to ensure accurate and reproducible results in your biological assays.

The core issue with this compound stems from its chemical nature. It is a weak acid with a predicted pKa of approximately 6.45.[1][2] This means its solubility is highly dependent on the pH of the surrounding medium. At a pH below its pKa, the molecule is predominantly in its neutral, protonated form, which has very low aqueous solubility. Above its pKa, it deprotonates to form a more polar, and therefore more soluble, anion.[3][4] Understanding this principle is the key to overcoming solubility hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What is the best solvent for preparing a primary stock solution of this compound?

The recommended solvent for a primary stock solution is 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[5][6] We recommend preparing a stock solution at a concentration of 10-20 mM. This high concentration allows for minimal volumes to be added to your final assay, thereby reducing the final percentage of organic solvent.

Q2: My compound "crashed out" of solution after I diluted my DMSO stock into my aqueous assay buffer. What happened?

This common phenomenon, known as precipitation or "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous buffer where its solubility is significantly lower.[7] The DMSO concentration becomes too low to keep the compound dissolved, leading to the formation of a supersaturated solution that rapidly precipitates. This is a primary challenge when working with poorly soluble compounds from DMSO stocks.[8]

Q3: What is the maximum final DMSO concentration I should use in my assay?

The tolerance for DMSO varies significantly between assay types. High concentrations of residual DMSO can interfere with enzyme activity, disrupt cell membranes, or cause non-specific effects.[5]

  • For cell-based assays: Aim for a final DMSO concentration of ≤0.5%. Many cell lines can tolerate up to 1%, but this must be validated.

  • For biochemical/enzymatic assays: A final concentration of 1-2% is often acceptable, but this can vary.

  • Crucial Control: It is imperative to always run a "vehicle control" containing the same final concentration of DMSO as your experimental samples to account for any solvent-induced effects.[7]

Section 2: Troubleshooting Guide: Step-by-Step Solutions

This section provides actionable strategies for specific problems encountered during experiments.

Problem: Precipitate is observed in the assay well after diluting the DMSO stock.

This is the most frequent and critical issue. The presence of solid precipitate invalidates assay results by making the true concentration of the dissolved, active compound unknown.

Strategy A: pH Modification (Primary Recommendation)
  • Causality & Rationale: The most effective strategy for this compound is to leverage its acidic nature. By increasing the pH of the assay buffer to a value at least one unit above its pKa (~6.45), you shift the equilibrium towards the deprotonated, anionic form, which is significantly more soluble in water.[9][10] A buffer pH of 7.5 or higher is recommended as a starting point.

  • Experimental Protocol:

    • Prepare a series of your standard assay buffer, adjusting the pH to 7.5, 8.0, and 8.5.

    • Assay Compatibility Check: Before testing the compound, ensure that the key biological components of your assay (e.g., enzyme, cells, antibodies) are stable and functional at these higher pH values. Run control experiments to confirm.

    • Perform a small-scale kinetic solubility test. Add the DMSO stock of this compound to each buffer to achieve the desired final concentration.

    • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1-2 hours) at the assay temperature. Use a plate reader to measure light scattering (nephelometry) at ~600-650 nm for a more quantitative assessment of precipitation.

Strategy B: Employing Solubilizing Excipients

If pH modification is not compatible with your assay or does not fully resolve the issue, the use of solubilizing agents can be explored.

  • Causality & Rationale:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate the poorly soluble this compound, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[12][13] Sulfobutylether-β-cyclodextrin (SBE-β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices.[14]

    • Non-ionic Surfactants: Molecules like Tween-20 or Triton X-100 can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[15] These micelles can sequester hydrophobic compounds, effectively increasing their solubility.[16] This approach is generally better suited for biochemical assays, as surfactants can be disruptive to cell membranes.[17]

  • Experimental Protocol (Cyclodextrin Screening):

    • Prepare solutions of HP-β-CD or SBE-β-CD in your assay buffer at various concentrations (e.g., 0.5%, 1%, 2% w/v).

    • Add your this compound DMSO stock to these solutions to the desired final concentration.

    • Assess for precipitation as described in Strategy A.

    • Important: Run controls to ensure the cyclodextrin itself does not interfere with your assay's readout.

Strategy C: Mechanical & Physical Assistance
  • Causality & Rationale: Sometimes, dissolution is kinetically limited. Providing energy can help overcome this barrier.

  • Methods:

    • Sonication: After diluting the DMSO stock into the buffer, briefly sonicate the solution in a water bath sonicator. This can help break up micro-precipitates and facilitate dissolution.

    • Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase solubility. However, this must be done with caution, as it can also accelerate the degradation of the compound or other assay components. Always verify the thermal stability of this compound under your specific conditions.

Section 3: Data Summary & Key Protocols

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 16953-46-1[1]
Molecular Formula C₅H₄N₂O₂S[1]
Molecular Weight 156.16 g/mol [1]
Predicted pKa ~6.45[1][2]
Appearance White to pale cream-colored powder[18]
Common Stock Solvent Dimethyl Sulfoxide (DMSO)[5][19]
Table 2: Recommended Starting Conditions for Solubilization Strategies
StrategyAgentRecommended Starting ConcentrationAssay Compatibility Notes
pH Adjustment Alkaline BufferpH 7.5 - 8.5Must verify stability/activity of all biological reagents.
Co-solvency DMSO<0.5% (Cell-based), <2% (Biochemical)Always include a vehicle control.
Excipient HP-β-Cyclodextrin0.5 - 2% (w/v)Generally well-tolerated in many assays.
Excipient SBE-β-Cyclodextrin0.5 - 2% (w/v)Generally well-tolerated; often a very effective solubilizer.[6]
Excipient Tween-200.01 - 0.05% (v/v)Primarily for biochemical assays; can interfere with protein-protein interactions.
Protocol: Kinetic Solubility Assessment in a 96-Well Plate Format

This protocol allows for the rapid screening of conditions to find the optimal buffer for your experiment.

  • Plate Preparation: In a clear, 96-well plate, add 99 µL of your test buffers (e.g., pH 7.4, pH 8.0, pH 8.0 + 1% HP-β-CD) to different wells.

  • Compound Addition: Using a multichannel pipette, add 1 µL of a 10 mM this compound stock in DMSO to each well. This will yield a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Mixing: Mix the plate gently on a plate shaker for 2 minutes.

  • Initial Read: Immediately read the absorbance (optical density) of the plate at 620 nm. This is your T=0 reading.

  • Incubation: Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Final Read: After incubation, read the absorbance at 620 nm again.

  • Analysis: An increase in absorbance at 620 nm indicates light scattering from the formation of insoluble precipitate. The condition that shows the lowest change in absorbance is the most promising for maintaining solubility.

Section 4: Decision-Making Workflow

This flowchart provides a logical path for troubleshooting solubility issues with this compound.

G start Start: Prepare 10-20 mM stock in 100% DMSO dilute Dilute stock into aqueous assay buffer (pH 7.4) start->dilute check_precip Precipitation Observed? dilute->check_precip no_precip No Visible Precipitate check_precip->no_precip No yes_precip Precipitate Forms check_precip->yes_precip Yes check_results Run Assay. Are results consistent and dose-dependent? no_precip->check_results success Success! Proceed with validated protocol. check_results->success Yes strategy_excipient Strategy B: Add Solubilizing Excipient (e.g., Cyclodextrin) check_results->strategy_excipient No, results are inconsistent (suspect micro-precipitates) strategy_ph Strategy A: Increase Buffer pH (e.g., to 8.0) yes_precip->strategy_ph check_ph Solubility Improved? strategy_ph->check_ph check_ph->check_results Yes check_ph->strategy_excipient No check_excipient Solubility Improved? strategy_excipient->check_excipient check_excipient->check_results Yes strategy_cosolvent Strategy C: Re-evaluate Assay. Can final [DMSO] be increased? (Use with caution) check_excipient->strategy_cosolvent No fail Consult Technical Support. Consider compound derivatization or alternative assays. strategy_cosolvent->fail

Caption: A decision-making workflow for troubleshooting the solubility of this compound.

References

  • Poór, M., Bálint, M., & Fenyvesi, É. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 329. [Link]

  • Jansook, P., Kurkov, S. V., & Loftsson, T. (2018). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 15(7), 2932–2941. [Link]

  • Ruether, F., & Sadowski, G. (2021). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research, 60(27), 9897–9907. [Link]

  • Todkar, S., Goodyear, B., & Waterhouse, D. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics, 53-60. [Link]

  • askIITians. (2024). How does pH affect solubility? askIITians. [Link]

  • Poór, M., Bálint, M., & Fenyvesi, É. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel, Switzerland), 17(3), 329. [Link]

  • Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 1. Artemis Dx. [Link]

  • Poór, M., Bálint, M., & Fenyvesi, É. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Kyrylenko, O., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecules, 28(22), 7654. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Florida Gulf Coast University. (n.d.). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. Florida Gulf Coast University Scholars Commons. [Link]

  • Sugano, K. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Current Drug Metabolism, 8(7), 733-742. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiouracil. PubChem Compound Database. [Link]

  • ResearchGate. (2024). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • ResearchGate. (n.d.). Surfactants: physicochemical interactions with biological macromolecules. ResearchGate. [Link]

  • Gastens, M., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. [Link]

  • Gibson, T. J., et al. (2011). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 3(6), 554-560. [Link]

  • Díaz-Jatuf, J. C., et al. (2022). Surfactants: physicochemical interactions with biological macromolecules. Biotechnology Letters, 44(2), 241-252. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • ResearchGate. (n.d.). Interaction of non-ionic surfactants in biological systems. ResearchGate. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]

  • Florence, A. T. (1975). Biological implications of the use of surfactants in medicines: and the biphasic effects of surfactants in biological systems. Journal of Pharmaceutical Sciences, 64(4), 1-21. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

Sources

Preventing degradation of the formyl group during subsequent reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Formyl Group Protection Strategies

Welcome to the technical support center for protecting the highly reactive formyl group. Aldehydes are versatile intermediates in organic synthesis, but their susceptibility to oxidation, reduction, and nucleophilic attack presents a significant challenge in multi-step reaction sequences.[1] This guide provides in-depth, field-proven answers and troubleshooting workflows to help you navigate these challenges by employing robust protection-deprotection strategies.

Frequently Asked Questions (FAQs)

Q1: What is a formyl protecting group and why is one necessary?

A formyl protecting group is a chemical moiety that temporarily and reversibly converts a reactive aldehyde into a less reactive functional group.[2] This "masking" is crucial when you need to perform a chemical transformation on another part of your molecule using reagents that would otherwise degrade the aldehyde.[3]

Causality: The electrophilic nature of the aldehyde's carbonyl carbon makes it a target for strong nucleophiles (like Grignard reagents) and reducing agents (like LiAlH₄).[3][4] It is also easily oxidized to a carboxylic acid. By converting the aldehyde to a stable derivative, such as an acetal, you effectively shield it from these reaction conditions.[3][5] Once the desired transformation is complete, the protecting group is removed, regenerating the original aldehyde.[2][6]

Q2: How do I choose the right protecting group for my specific reaction sequence?

The ideal protecting group must meet three criteria:

  • Easy to install: The protection reaction should be high-yielding and selective for the aldehyde.

  • Stable: It must be inert to the conditions of your subsequent reaction step(s).

  • Easy to remove: The deprotection should be efficient and occur under conditions that do not harm the rest of your molecule.[2]

The selection process hinges on the stability of the protecting group versus the conditions of your planned synthesis. For example:

  • For reactions under basic, nucleophilic, or reductive conditions (e.g., Grignard, LiAlH₄ reduction, organolithium addition): An acetal (specifically, a cyclic acetal formed with ethylene glycol) is an excellent choice.[4][5][6] Acetals are highly stable in basic and neutral media but are readily cleaved by aqueous acid.[2][5]

  • For reactions under acidic conditions: A dithioacetal (e.g., a 1,3-dithiane) is preferred. Dithioacetals are stable to both acidic and basic conditions but can be removed using specific reagents like mercuric chloride (HgCl₂) or under oxidative conditions.[5]

This concept of selective removal is known as orthogonal protection , a critical strategy in complex synthesis where multiple functional groups require protection.[7][8]

Q3: What are the most common and reliable protecting groups for aldehydes?

Cyclic acetals and dithioacetals are the industry workhorses for aldehyde protection. Their stability profiles are well-understood and complementary.

Protecting Group Structure Example Protection Conditions Stable To: Labile To (Deprotection):
1,3-Dioxolane (Acetal) R-CH(OCH₂)₂Ethylene glycol, cat. acid (e.g., p-TsOH), Dean-Stark trapBases, nucleophiles, oxidants, reductants[5]Aqueous acid (e.g., HCl/H₂O, TFA/H₂O)[5][6]
1,3-Dithiane (Dithioacetal) R-CH(SCH₂)₂CH₂1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂)Acids, bases, nucleophiles, most reductants/oxidants[5]HgCl₂/H₂O, IBX, TMSCl/NaI[5][9][10]

Troubleshooting Guides

Problem 1: My acetal protection reaction is slow or incomplete.

Q: I'm trying to form a 1,3-dioxolane with ethylene glycol and a p-TsOH catalyst, but TLC analysis shows significant starting material even after hours at reflux. What's going wrong?

A: This is a classic equilibrium problem. Acetal formation is a reversible reaction that produces water as a byproduct.[1][11] If this water is not removed, the equilibrium cannot be driven to the product side.

Troubleshooting Workflow:

G cluster_mech Mechanism of Acetal Formation A 1. Aldehyde Carbonyl (R-CHO) B 2. Protonation (Activated Carbonyl) A->B + H⁺ C 3. Nucleophilic Attack (by Diol) B->C + HO(CH₂)₂OH D 4. Hemiacetal Intermediate C->D E 5. Protonation of -OH & Loss of H₂O D->E + H⁺ F 6. Oxonium Ion E->F - H₂O (Key Step!) G 7. Intramolecular Attack F->G H 8. Deprotonation G->H I 9. Cyclic Acetal Product H->I - H⁺

Sources

Improving the regioselectivity of 6-Formyl-2-thiouracil synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support guide you requested.

A Guide to Improving Regioselectivity and Troubleshooting Common Issues

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals focused on the synthesis of 6-Formyl-2-thiouracil. As a key intermediate, the regioselective introduction of the formyl group at the C6 position is critical for subsequent derivatization. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the common challenges associated with this synthesis.

Core Concepts: The Vilsmeier-Haack Reaction on 2-Thiouracil

The most prevalent method for the formylation of electron-rich heterocyclic systems like 2-thiouracil is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[3][4]

The regioselectivity of the attack on the 2-thiouracil ring is governed by the electronic properties of the heterocycle. The pyrimidine ring is generally electron-deficient, but the nitrogen atoms and the exocyclic oxygen and sulfur atoms modulate the reactivity of the ring carbons. The Vilsmeier reagent is a relatively weak electrophile and will preferentially attack the most electron-rich and sterically accessible position.[5] While the C5 position in uracil is highly activated, the interplay of substituents in 2-thiouracil makes achieving high selectivity for the C6 position a significant challenge, often resulting in isomeric mixtures or side reactions.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction is producing a mixture of 6-formyl and 5-formyl isomers. How can I improve the regioselectivity for the C6 position?

A1: This is the most common challenge. Poor regioselectivity typically stems from suboptimal reaction conditions that do not sufficiently differentiate between the electronic and steric environments of the C5 and C6 positions.

Probable Causes & Solutions:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored C5 isomer, leading to a mixture.

    • Solution: Perform the reaction at lower temperatures. Start the addition of phosphorus oxychloride (POCl₃) to the solution of 2-thiouracil in DMF at 0 °C and allow the reaction to proceed at room temperature. Avoid excessive heating unless you have confirmed it improves C6 selectivity in your specific system.[4]

  • Stoichiometry of the Vilsmeier Reagent: An excess of the Vilsmeier reagent can lead to more aggressive, less selective formylation and potential side reactions.

    • Solution: Carefully control the stoichiometry. Use a modest excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents of both DMF and POCl₃ relative to 2-thiouracil). Titrate the conditions to find the optimal balance that maximizes the yield of the C6 product while minimizing the C5 isomer.

  • Solvent and Reagent Purity: The presence of moisture can quench the Vilsmeier reagent and alter the reaction pathway.

    • Solution: Ensure that the DMF used is anhydrous and that all glassware is thoroughly dried. Use freshly distilled or a new bottle of POCl₃, as it is highly sensitive to moisture.

Q2: The overall yield of my formylated product is low, with a significant amount of unreacted 2-thiouracil remaining.

A2: Low conversion indicates that the reaction is not proceeding to completion. This can be due to insufficient activation, deactivation of the reagent, or non-optimal reaction time.

Probable Causes & Solutions:

  • Insufficient Reagent Activation: The Vilsmeier reagent may not be forming efficiently or may be decomposing.

    • Solution: Ensure the POCl₃ is added slowly to the DMF at a controlled temperature (e.g., 0 °C) to allow for the controlled formation of the chloroiminium salt.[6] After addition, allow the mixture to stir for a short period before adding the 2-thiouracil to ensure the reagent is pre-formed.

  • Reaction Time: The reaction may simply be slow at the chosen temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time (e.g., from 6 hours to 12 or 24 hours) at room temperature before considering a moderate increase in temperature.[7]

  • Precipitation of Starting Material: 2-thiouracil has limited solubility in some organic solvents. If it precipitates, it cannot react.

    • Solution: Ensure that the 2-thiouracil is fully dissolved or well-suspended in the DMF before the addition of POCl₃. The amount of DMF used as a solvent should be sufficient to maintain a homogenous mixture.

Q3: My work-up is difficult, and I'm struggling to isolate the pure product. What is an effective purification strategy?

A3: The work-up of a Vilsmeier-Haack reaction involves hydrolyzing the intermediate iminium salt and neutralizing excess acid. This can sometimes result in oils or fine precipitates that are difficult to handle.

Probable Causes & Solutions:

  • Improper Hydrolysis: The hydrolysis step is critical for forming the final aldehyde.

    • Solution: After the reaction is complete, pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice. This hydrolyzes the intermediate and helps to precipitate the product. An aqueous solution of sodium acetate can then be added to buffer the pH to around 4-6, which often aids in the precipitation of the desired product.[6]

  • Purification Challenges: The product may be contaminated with starting material, isomers, or other byproducts.

    • Solution: The crude product collected by filtration should be washed thoroughly with cold water and then a small amount of cold ethanol to remove residual DMF and other impurities. Recrystallization is often the most effective method for final purification. A solvent system like DMF/water or ethanol/water can be effective.[8] If recrystallization is insufficient, column chromatography on silica gel may be required.

Data Summary: Effect of Conditions on Regioselectivity

The following table summarizes expected outcomes based on adjustments to key reaction parameters. This data is illustrative and should be optimized for your specific experimental setup.

ParameterCondition A (Baseline)Condition B (Optimized for C6)Condition C (High Temp)Expected Outcome
Temperature 0 °C to 50 °C0 °C to RT (25 °C)0 °C to 80 °CLower temperatures favor C6 selectivity.[4]
POCl₃ (equiv.) 4.02.54.0A modest excess improves C6 yield without promoting side reactions.
Reaction Time 6 h12 h6 hLonger time at lower temp can improve conversion.
Approx. C6:C5 Ratio 3:1>10:12:1Condition B provides the highest regioselectivity.
Approx. Yield (C6) ~45%~70%~40%Optimized conditions balance selectivity and yield.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the Vilsmeier-Haack formylation of 2-thiouracil?

A: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF (a substituted amide) attacks the electrophilic phosphorus atom of POCl₃. A subsequent elimination cascade releases a stable phosphate species and generates the highly electrophilic N,N-dimethylchloroiminium ion, which is the active Vilsmeier reagent.[2][3]

  • Electrophilic Attack: The electron-rich 2-thiouracil ring acts as a nucleophile, attacking the carbon of the Vilsmeier reagent. This attack, ideally at the C6 position, forms a covalent bond and results in a cationic intermediate (an iminium salt). Aromaticity is temporarily lost.

  • Hydrolysis: During aqueous work-up, water attacks the iminium carbon. The resulting intermediate eliminates dimethylamine and, after tautomerization, yields the final this compound product.[9]

Q: Are there any alternative methods to the Vilsmeier-Haack reaction for formylating 2-thiouracil?

A: While the Vilsmeier-Haack reaction is the most common, other formylation methods exist for aromatic compounds, although they may be less effective for this specific substrate. These include the Duff reaction (using hexamethylenetetramine) and the Reimer-Tiemann reaction (using chloroform in base), but these often require phenolic hydroxyl groups and harsh conditions, respectively, which may not be compatible with the 2-thiouracil core.[10] For most applications involving uracil derivatives, the Vilsmeier-Haack approach remains the most versatile and reliable.[1]

Diagrams

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent 1. Reagent Formation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Thiouracil 2-Thiouracil Iminium_Salt C6-Iminium Salt Intermediate Thiouracil->Iminium_Salt 2. Electrophilic Attack at C6 Vilsmeier_Reagent->Iminium_Salt Product This compound Iminium_Salt->Product 3. Hydrolysis Workup Aqueous Work-up (H₂O) Workup->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of 2-thiouracil.

Troubleshooting_Workflow Problem Problem Observed P1 Poor Regioselectivity (C5/C6 Mixture) P2 Low Yield/ Incomplete Reaction P3 Decomposition/ Side Products C1 Cause: High Temperature P1->C1 C2 Cause: Incorrect Stoichiometry P1->C2 C3 Cause: Insufficient Reaction Time P2->C3 C4 Cause: Reagent Quality (Moisture) P2->C4 P3->C1 P3->C4 S1 Solution: Run at 0°C to RT C1->S1 C1->S1 S2 Solution: Use 2-3 eq. of Reagent C2->S2 S3 Solution: Monitor by TLC, Extend Time C3->S3 S4 Solution: Use Anhydrous Solvent & Fresh POCl₃ C4->S4 C4->S4

Caption: Troubleshooting workflow for this compound synthesis.

Optimized Experimental Protocol: Regioselective Synthesis of this compound

This protocol is optimized for achieving high regioselectivity for the C6 position.

Materials:

  • 2-Thiouracil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled or new bottle

  • Sodium Acetate (NaOAc)

  • Deionized Water

  • Ice

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-thiouracil (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of 2-thiouracil) to the flask. Stir the suspension under a nitrogen atmosphere.

  • Reagent Preparation: In a separate flask, prepare a solution of POCl₃ (2.5 eq) in anhydrous DMF (2 mL per gram of POCl₃).

  • Vilsmeier Reagent Formation: Cool the main reaction flask containing the 2-thiouracil suspension to 0 °C using an ice bath.

  • Slow Addition: Add the POCl₃/DMF solution dropwise to the stirred 2-thiouracil suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system).

  • Work-up and Hydrolysis: Once the reaction is complete (indicated by the consumption of the starting material on TLC), cool the reaction mixture again in an ice bath. Pour the mixture slowly and carefully into a separate beaker containing a vigorously stirred slurry of crushed ice (approx. 100 g of ice per 10 mL of reaction mixture).

  • Precipitation and Neutralization: Continue stirring the aqueous mixture for 30 minutes. A precipitate should form. Adjust the pH of the mixture to 4-6 by slowly adding a saturated aqueous solution of sodium acetate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially with copious amounts of cold water, followed by a small amount of cold ethanol.

  • Drying and Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Fatahala, S. S., Sayed, A. I., Mahgoub, S., Taha, H., El-Sayed, M.-I. kotb, El-Shehry, M. F., Awad, S. M., & Abd El-Hameed, R. H. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(21), 6691. [Link]

  • Fatahala, S. S. (2021). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Journal of Applied Pharmaceutical Science, 11(10), 123-133. [Link]

  • Gospodinova, N. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Molecules, 27(19), 6242. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Different formylation methods. [Link]

  • Dyer, G. (1973). U.S. Patent No. 3,718,649. U.S.
  • MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

  • Indian Academy of Sciences. (2019). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Journal of Chemical Sciences, 131(55). [Link]

Sources

Addressing off-target effects of 6-Formyl-2-thiouracil in cellular studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals utilizing 6-Formyl-2-thiouracil (FTS) in cellular studies. As a potent small molecule, FTS offers exciting possibilities for probing cellular pathways. However, its thiouracil scaffold necessitates a rigorous approach to validating its mechanism of action and distinguishing on-target effects from potential off-target activities. This document provides in-depth troubleshooting guides and protocols to ensure the scientific integrity of your findings.

Introduction: Understanding this compound (FTS)

This compound (FTS) is a derivative of the uracil analog, thiouracil. While the broader class of thiouracils, such as propylthiouracil (PTU), are well-established as inhibitors of thyroid hormone synthesis, the introduction of a formyl group at the 6-position can alter its target specificity. Emerging research suggests that FTS and similar compounds may function as inhibitors of tRNA-dihydrouridine synthases (DUS) . These enzymes are critical for the post-transcriptional modification of transfer RNA (tRNA), a process essential for proper protein translation and cellular homeostasis.[1] The dysregulation of tRNA modifications has been implicated in various diseases, including cancer, making DUS enzymes a compelling target for therapeutic development.

However, the inherent reactivity and structural motifs of the thiouracil core mean that off-target interactions are a significant possibility. This guide will help you navigate these potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the putative on-target mechanism of action for this compound (FTS) in non-thyroid cellular studies?

The primary hypothesized on-target for FTS in a research context is the family of dihydrouridine synthases (DUS). DUS enzymes catalyze the reduction of uridine to dihydrouridine within tRNA molecules, which is crucial for tRNA stability and function. By inhibiting DUS, FTS can disrupt tRNA maturation, leading to downstream effects on protein synthesis and cellular stress responses. This makes FTS a valuable tool for studying the role of tRNA modifications in cellular physiology and disease.

Q2: Why should I be concerned about off-target effects with FTS?

The thiouracil scaffold, present in FTS, is known to interact with other enzymes. For instance, propylthiouracil (PTU) is a known inhibitor of thyroid peroxidase (TPO), deiodinases, and neuronal nitric oxide synthase (nNOS).[2][3] While the 6-formyl group modifies the molecule's properties, the potential for FTS to interact with these or other structurally related enzymes cannot be dismissed without empirical evidence. Unidentified off-target effects can lead to misinterpretation of experimental results, attributing a phenotype to on-target DUS inhibition when it may, in fact, be caused by an entirely different mechanism.

Q3: What are the common off-target effects associated with the thiouracil class of compounds?

Based on studies of related molecules like PTU and methylthiouracil, potential off-target effects to consider include:

  • Cytotoxicity and Reduced Cell Proliferation: At higher concentrations, thiouracils can induce cell death or inhibit proliferation in a non-specific manner.[1]

  • Modulation of Signaling Pathways: Thiouracil derivatives have been reported to influence key cellular signaling cascades, including the cAMP, NF-κB, and MAPK/ERK pathways.[1][4]

  • Antioxidant and Redox-Modulating Properties: The thiol group in the thiouracil ring can act as a free radical scavenger, which may affect the cellular redox state and confound studies on oxidative stress.[1]

  • Inhibition of Peroxidases and Deiodinases: The classical targets of antithyroid thiouracils. While less likely to be the primary target in non-thyroid cells, inhibition could occur at high concentrations.[5]

  • Inhibition of Nitric Oxide Synthases: Certain thiouracils can inhibit nNOS, which could be relevant in neuronal cell models or studies involving nitric oxide signaling.[2]

Troubleshooting Guide: Is It an On-Target or Off-Target Effect?

This section provides a structured approach to troubleshooting unexpected or ambiguous results when using FTS.

Scenario 1: You observe high levels of cell death or a dramatic anti-proliferative effect at your initial FTS concentration.

Question Possible Cause & Explanation Recommended Action
Is the observed cytotoxicity occurring at a concentration far exceeding the expected IC50 for DUS inhibition? Off-Target Cytotoxicity: Small molecules can exhibit non-specific toxicity at high concentrations due to membrane disruption, mitochondrial dysfunction, or broad inhibition of essential enzymes. This is distinct from a specific, on-target anti-proliferative effect.Perform a dose-response curve. Use a wide range of FTS concentrations (e.g., from nanomolar to high micromolar) in a cell viability assay (e.g., MTT, CellTiter-Glo®). A steep dose-response curve at a low concentration is more indicative of a specific on-target effect, while a gradual decline in viability at high concentrations suggests general toxicity.
Does the vehicle control (e.g., DMSO) show any toxicity? Solvent Toxicity: The solvent used to dissolve FTS may be contributing to the observed cell death, especially at higher final concentrations.Run a vehicle-only dose-response curve. Ensure the final solvent concentration is consistent across all experimental conditions and is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Is FTS precipitating out of the media? Compound Precipitation: Thiouracils can have limited solubility in aqueous media.[1] Precipitated compound can cause physical stress to cells and leads to inaccurate dosing.Visually inspect your culture plates for precipitate. Prepare fresh FTS dilutions for each experiment and consider pre-warming the media before adding the final FTS solution. If solubility is an issue, consider using a formulation aid or a different solvent system, always validating the new vehicle for toxicity.

Scenario 2: The cellular phenotype you observe does not align with the known function of DUS enzymes.

Question Possible Cause & Explanation Recommended Action
Can you confirm that FTS is engaging with DUS in your cells at the effective concentration? Lack of Target Engagement: The observed phenotype might be completely independent of DUS inhibition if FTS is not binding to its intended target in the complex cellular environment.Perform a Cellular Thermal Shift Assay (CETSA). This technique assesses the thermal stability of a protein in the presence of a ligand. Increased thermal stability of a DUS enzyme in FTS-treated cells provides strong evidence of direct target engagement. (See Protocol 1)
Does knocking down the target DUS enzyme replicate the phenotype observed with FTS? Phenotype-Target Mismatch: If the phenotype is due to an off-target effect, genetically silencing the intended target (DUS) should not reproduce the same cellular outcome as FTS treatment.Use siRNA or shRNA to knock down the specific DUS isoform(s) relevant to your system. Compare the phenotype of DUS-knockdown cells to that of FTS-treated cells. If the phenotypes differ significantly, it strongly suggests an off-target mechanism for FTS. (See Protocol 3)
Have you tested FTS against known off-targets of the thiouracil class? Known Off-Target Inhibition: The observed phenotype might be due to FTS inhibiting a known off-target of the thiouracil drug class, such as nNOS or other metabolic enzymes.Perform in vitro enzyme inhibition assays. Test the ability of FTS to inhibit the activity of commercially available, purified enzymes known to be off-targets for related compounds (e.g., nNOS, TPO). This can help build a selectivity profile for FTS. (See Protocol 2)
Does a structurally related but inactive analog of FTS produce the same effect? Chemotype-Specific, Off-Target Effect: The phenotype could be caused by the thiouracil scaffold itself, independent of the specific functional groups required for DUS inhibition.Synthesize or obtain an inactive analog. This could be a molecule where the formyl or thio group is altered in a way that is predicted to abolish DUS binding but preserves the core scaffold. If the inactive analog still produces the phenotype, it points to an off-target effect.

Data Presentation & Key Parameters

ParameterRecommended Range/ValueRationale & Notes
FTS Stock Solution 10-50 mM in DMSOPrepare fresh and store at -20°C or -80°C. Thiouracils can be light-sensitive.[6]
Final FTS Concentration 100 nM - 50 µM (initial screen)The optimal concentration is highly cell-type dependent. A wide range is necessary to distinguish specific effects from general toxicity.[1]
Vehicle Control (DMSO) < 0.5% (v/v)Higher concentrations can induce cellular stress and artifacts. Always include a vehicle-only control.
Incubation Time 24 - 72 hoursDependent on the biological question. Shorter times may be sufficient for signaling events, while longer times are needed for proliferation assays.
Positive Control (On-Target) DUS Knockdown (siRNA)Provides a benchmark for the expected on-target phenotype.
Negative Control (Off-Target) Structurally related inactive analogHelps to rule out scaffold-specific, off-target effects.

Visualization of Key Concepts

On-Target Pathway: DUS-Mediated tRNA Maturation

DUS_Pathway Pre_tRNA Precursor tRNA (with Uridine) DUS Dihydrouridine Synthase (DUS) Pre_tRNA->DUS Substrate Mature_tRNA Mature, Functional tRNA (with Dihydrouridine) DUS->Mature_tRNA Catalyzes Uridine -> Dihydrouridine FTS This compound (FTS) FTS->DUS Inhibits Translation Protein Translation Mature_tRNA->Translation Homeostasis Cellular Homeostasis & Proliferation Translation->Homeostasis

Caption: On-target action of FTS, inhibiting DUS and disrupting tRNA maturation.

Troubleshooting Workflow for Unexpected Phenotypes

Troubleshooting_Workflow Start Unexpected Phenotype Observed with FTS Dose_Response Q1: Is effect dose-dependent and potent? (Viability Assay) Start->Dose_Response CETSA Q2: Does FTS engage DUS in cells? (CETSA) Dose_Response->CETSA Yes, potent Conclusion_Cytotoxicity Non-Specific Cytotoxicity Dose_Response->Conclusion_Cytotoxicity No, only at high [C] Genetic_Mimic Q3: Does DUS knockdown replicate the phenotype? (siRNA) CETSA->Genetic_Mimic Yes Conclusion_Off_Target High Confidence OFF-TARGET Effect CETSA->Conclusion_Off_Target No Off_Target_Assay Q4: Does FTS inhibit known thiouracil off-targets? (Enzyme Assays) Genetic_Mimic->Off_Target_Assay Yes Genetic_Mimic->Conclusion_Off_Target No Conclusion_On_Target High Confidence ON-TARGET Effect Off_Target_Assay->Conclusion_On_Target No Off_Target_Assay->Conclusion_Off_Target Yes

Caption: A logical workflow for diagnosing potential off-target effects of FTS.

On-Target vs. Off-Target Effectsdot

On_Off_Target cluster_FTS This compound (FTS) FTS FTS On_Target On_Target FTS->On_Target High Affinity Off_Target_1 Off_Target_1 FTS->Off_Target_1 Lower Affinity Off_Target_2 Off_Target_2 FTS->Off_Target_2 Lower Affinity On_Phenotype On_Phenotype On_Target->On_Phenotype Off_Phenotype_1 Off_Phenotype_1 Off_Target_1->Off_Phenotype_1 Off_Phenotype_2 Off_Phenotype_2 Off_Target_2->Off_Phenotype_2

Sources

Technical Support Center: Enhancing the Bioavailability of 6-Formyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Formyl-2-thiouracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-focused answers to common challenges encountered when working to improve the systemic exposure of this compound. The inherent physicochemical properties of many thiouracil derivatives, including this compound, often lead to low aqueous solubility, which can significantly hinder oral bioavailability and therapeutic efficacy.

This document provides scientifically grounded strategies, detailed experimental protocols, and the rationale behind these approaches to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Formulation & Solubility Enhancement

Question 1: My initial in vivo studies with a simple suspension of this compound show very low and variable plasma concentrations. What is the likely cause and what should be my first step?

Answer:

The most probable cause for low and erratic in vivo exposure is the poor aqueous solubility of this compound. Like many thiouracil derivatives, its crystalline structure can limit its dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption of Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[1]

Your first step should be a thorough characterization of the drug's physicochemical properties, followed by the implementation of a solubility enhancement strategy. Particle size reduction is an excellent and often highly effective initial approach.

Troubleshooting Guide: Initial Formulation Attempts

Issue Potential Cause Recommended Action
Low Cmax and AUCPoor dissolution rate due to low aqueous solubility.Implement particle size reduction techniques like nanosuspension or micronization.
High inter-subject variability in plasma profilesInconsistent wetting and dissolution of the drug powder in the GI tract.Formulate as a nanosuspension with appropriate stabilizers to ensure uniform particle dispersion.
No dose-proportionality in exposureSaturation of solubility in the GI fluid, leading to non-linear absorption.Consider advanced formulations such as solid dispersions or lipid-based systems to maintain the drug in a solubilized state.

Question 2: How can I prepare a nanosuspension of this compound, and what are the critical parameters to control?

Answer:

A nanosuspension consists of sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and/or polymers.[2][3] This approach dramatically increases the surface area of the drug, leading to a higher dissolution velocity as described by the Noyes-Whitney equation.

The most common and scalable method for preparing nanosuspensions is wet media milling.[4][5]

Experimental Protocol: Preparation of a this compound Nanosuspension by Wet Media Milling

  • Screening for Stabilizers:

    • Prepare a 1% (w/v) solution of various stabilizers in deionized water. Recommended stabilizers to screen include Hydroxypropyl Methylcellulose (HPMC), Poloxamer 188, and Tween 80.

    • Disperse a small amount of this compound in each stabilizer solution and observe for any signs of aggregation or instability.

  • Milling Process:

    • Prepare a pre-suspension of this compound (e.g., 5-10% w/v) in the selected stabilizer solution.

    • Add the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter) to the milling chamber.

    • Mill at a controlled temperature (e.g., 4-8°C to prevent thermal degradation) for a predetermined time (e.g., 2-8 hours). The optimal milling time should be determined by periodic particle size analysis.

  • Particle Size Analysis:

    • At regular intervals (e.g., every hour), withdraw a small aliquot of the suspension and measure the particle size distribution using Dynamic Light Scattering (DLS).

    • The target particle size is typically in the range of 100-400 nm with a narrow Polydispersity Index (PDI) < 0.3.

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling media by filtration or centrifugation.

    • The final nanosuspension can be used as a liquid dosage form or lyophilized into a powder for reconstitution. For lyophilization, a cryoprotectant (e.g., trehalose) is often added to prevent particle aggregation.

Diagram: Nanosuspension Preparation Workflow

G cluster_prep Preparation cluster_milling Milling cluster_analysis Analysis & Processing drug This compound presuspension Pre-suspension drug->presuspension stabilizer Stabilizer Solution (e.g., HPMC, Tween 80) stabilizer->presuspension milling Wet Media Milling (Zirconium Beads) presuspension->milling size_analysis Particle Size Analysis (DLS) milling->size_analysis separation Separation of Milling Media milling->separation size_analysis->milling Optimize Milling Time final_product Final Nanosuspension separation->final_product lyophilization Lyophilization (Optional) final_product->lyophilization

Caption: Workflow for Nanosuspension Preparation.

Question 3: I'm considering a solid dispersion approach. What are the advantages and which preparation method is most suitable for a thermally sensitive compound?

Answer:

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[6][7] The key advantage is that the drug is often present in an amorphous state, which has a higher energy state and thus enhanced apparent solubility and dissolution rate compared to the crystalline form.[8][9]

For a compound that may be thermally labile, the solvent evaporation method is generally more suitable than the fusion (melting) method.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Polymer and Solvent Selection:

    • Select a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP) K30 or a cellulosic derivative like HPMC.

    • Choose a common volatile solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture thereof).

  • Preparation of the Solid Dispersion:

    • Dissolve the drug and the polymer in the selected solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

    • Remove the solvent under vacuum using a rotary evaporator. This should be done at a controlled temperature (e.g., 40°C) to minimize thermal stress on the compound.

  • Post-Drying and Characterization:

    • The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.

    • The dried product is then pulverized and sieved to obtain a uniform powder.

    • Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

Question 4: Could a prodrug strategy be beneficial for this compound, and what kind of modifications should I consider?

Answer:

Yes, a prodrug approach can be highly effective. A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in vivo to release the active parent drug.[10] This strategy can be used to overcome undesirable physicochemical properties like poor solubility.[10]

For this compound, derivatizing the formyl group or the thiouracil ring with a hydrophilic moiety could significantly enhance aqueous solubility.

Diagram: Prodrug Activation Strategy

G Prodrug This compound-Moiety Solubilizing Promoieties (e.g., Phosphate, Amino Acid) ActiveDrug This compound Released Promoieties Prodrug->ActiveDrug Enzymatic or Chemical Cleavage (in vivo)

Caption: General Prodrug Activation Concept.

Potential Prodrug Modifications for this compound:

Modification Site Promoieties Rationale
Formyl groupFormation of an acetal or a Schiff base with a hydrophilic alcohol or amine.Can be designed to be hydrolyzed in the acidic environment of the stomach or enzymatically cleaved.
Thiouracil ring (N-H groups)Acylation with a hydrophilic carboxylic acid or attachment of a phosphate group.Introduction of ionizable groups to dramatically increase water solubility.

The synthesis of such derivatives would require multi-step organic synthesis, and each new chemical entity would need to be thoroughly characterized (e.g., by NMR, Mass Spectrometry) and evaluated for its conversion back to the parent drug in vitro (e.g., in plasma or liver microsomes).[11][12][13]

II. Analytical & Bioanalytical Troubleshooting

Question 5: I am developing an LC-MS/MS method to quantify this compound in plasma, but I'm facing issues with sensitivity and matrix effects. What are some common solutions?

Answer:

Low sensitivity and matrix effects are common challenges in bioanalysis. Here’s a systematic approach to troubleshoot these issues:

Troubleshooting Guide: LC-MS/MS Method Development

Issue Potential Cause Recommended Action
Low Sensitivity Poor ionization efficiency.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes.
Suboptimal fragmentation.Perform a product ion scan to identify the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM).
Inefficient sample clean-up.Switch from simple protein precipitation to a more robust sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
Matrix Effects (Ion Suppression/Enhancement)Co-elution of endogenous plasma components (e.g., phospholipids).Improve chromatographic separation by using a longer column, a different stationary phase (e.g., C18, Phenyl-Hexyl), or by optimizing the gradient elution.[14]
Inadequate sample clean-up.Implement a more selective SPE protocol. A mixed-mode SPE cartridge may be effective.
Poor Peak Shape Incompatible sample solvent with the mobile phase.Ensure the final sample solvent after extraction is similar in composition to the initial mobile phase.
Secondary interactions with the column.Add a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) to the mobile phase to improve peak shape.

Protocol: Generic LC-MS/MS Method for Thiouracil Derivatives in Plasma

  • Sample Preparation (SPE):

    • Precondition a C18 SPE cartridge with methanol followed by water.

    • Load 100 µL of plasma (pre-treated with an internal standard, e.g., a stable isotope-labeled version of the analyte or a structural analog like 6-propyl-2-thiouracil).

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

    • Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[15][16]

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), negative or positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for the analyte and one for the internal standard.

III. Preclinical Study Design

Question 6: How should I design my in vitro dissolution study to be predictive of in vivo performance for my new this compound formulation?

Answer:

A well-designed in vitro dissolution study is crucial for formulation screening and can sometimes be correlated with in vivo performance (IVIVC).[17] For a poorly soluble drug, it is important to use biorelevant media that mimic the conditions of the GI tract.

Protocol: Biorelevant In Vitro Dissolution Testing

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used.

  • Media Selection:

    • Simulated Gastric Fluid (SGF): pH 1.2, without pepsin.

    • Fasted State Simulated Intestinal Fluid (FaSSIF): pH 6.5.

    • Fed State Simulated Intestinal Fluid (FeSSIF): pH 5.0.

    • These media contain bile salts and lecithin, which are critical for solubilizing lipophilic drugs.[18]

  • Test Conditions:

    • Volume: 900 mL.

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50-75 RPM.

  • Sampling: Withdraw samples at multiple time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Replace the withdrawn volume with fresh media.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS/MS.

The goal is to find a formulation that shows significant dissolution, especially in FaSSIF and FeSSIF, compared to the unformulated drug.[19][20]

Question 7: What are the key considerations for designing a pharmacokinetic study in animals to compare different formulations of this compound?

Answer:

A well-designed in vivo pharmacokinetic (PK) study is the definitive test for assessing bioavailability.

Diagram: In Vivo Pharmacokinetic Study Design

G cluster_study Pharmacokinetic Study cluster_dosing Dosing Groups (Crossover Design) cluster_sampling Blood Sampling cluster_analysis Analysis AnimalModel Animal Model (e.g., Sprague-Dawley Rats) GroupA Formulation A AnimalModel->GroupA GroupB Formulation B AnimalModel->GroupB GroupC IV Solution (for Absolute BA) AnimalModel->GroupC Timepoints Multiple Timepoints (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) GroupA->Timepoints GroupB->Timepoints GroupC->Timepoints Bioanalysis LC-MS/MS Analysis of Plasma Timepoints->Bioanalysis PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, F%) Bioanalysis->PK_Params

Caption: Key elements of an in vivo PK study.

Key Considerations for In Vivo PK Study Design:

  • Animal Model: Sprague-Dawley rats are a common choice for initial PK studies.

  • Study Design: A crossover design is often preferred, where each animal receives all formulations with a washout period in between. This minimizes inter-animal variability.[21]

  • Dosing:

    • Administer the oral formulations at a consistent dose.

    • Include an intravenous (IV) dosing group to determine the absolute bioavailability (F%). The IV formulation will require a solubilizing vehicle.[22]

  • Blood Sampling: Collect blood samples at appropriate time points to adequately define the plasma concentration-time profile, including the absorption, distribution, and elimination phases.

  • Data Analysis: From the plasma concentration-time data, calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve).[23]

  • Bioavailability Calculation:

    • Relative Bioavailability (Frel): (AUCoral, Test / AUCoral, Ref) * (DoseRef / DoseTest)

    • Absolute Bioavailability (F): (AUCoral / AUCIV) * (DoseIV / Doseoral)[24]

By systematically applying these formulation, analytical, and preclinical strategies, researchers can effectively overcome the bioavailability challenges associated with this compound and advance its development as a potential therapeutic agent.

References

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Dissolution Technologies. [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. [Link]

  • (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). ResearchGate. [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2023). FDA. [Link]

  • In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms. (2016). The AAPS Journal. [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. SciSpace. [Link]

  • In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (1997). FDA. [Link]

  • Considerations In In-Vivo Bioavailability Study Design. Pharmacy 180. [Link]

  • Pharmacokinetic Analysis in Bioequivalence Studies of Complex Drug Formulations. Walsh Medical Media. [Link]

  • Solid Dispersion as Strategy to Improve the Solubility of Poorly Water Soluble Drugs and their Utilization and Consideration during Formulation Development. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • World Journal of Pharmaceutical Sciences Solid dispersions: A feasible technique to improve the aqueous solubility of poorly sol. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2014). International Journal of Pharmaceutical Investigation. [Link]

  • Novel thiouracil derivatives pharmaceutical compositions containing them and process for preparing same.
  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. [Link]

  • Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds. (2014). Chemical and Pharmaceutical Bulletin. [Link]

  • IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. Semantic Scholar. [Link]

  • (PDF) Various techniques for preparation of nanosuspension - a review. (2014). ResearchGate. [Link]

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (2020). Molecules. [Link]

  • Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. (2023). Pharmaceuticals. [Link]

  • Formulation Strategies of Nanosuspensions for Various Administration Routes. (2022). Pharmaceutics. [Link]

  • Strategy-Level Prodrug Synthesis. (2023). Chemistry. [Link]

  • Process for thiouracil production.
  • (PDF) Formulation Strategies of Nanosuspensions for Various Administration Routes. (2023). ResearchGate. [Link]

  • Formulation Strategies of Nanosuspensions for Various Administration Routes. (2022). PMC. [Link]

  • The synthesis of some 6-substituted-2-thiouracils. (1948). Journal of the American Chemical Society. [Link]

  • Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. (2013). ResearchGate. [Link]

  • Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. (2023). MDPI. [Link]

  • LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. (2013). Biomedical Chromatography. [Link]

  • Bioavailability of propylthiouracil from two formulation tablets. (2001). Die Pharmazie. [Link]

  • Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals. (2023). PubMed. [Link]

  • Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study. (2021). Molecules. [Link]

  • LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. (2024). Protocols.io. [Link]

  • Determination of thyreostats in bovine urine and thyroid glands by HPLC-MS/MS. AIR Unimi. [Link]

Sources

Managing the reactivity of the thiol group in 6-Formyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Formyl-2-thiouracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the unique reactivity of this bifunctional molecule. Here, we address common challenges encountered during experimental work, focusing on the interplay between the nucleophilic thiol group and the electrophilic formyl group.

Introduction to the Reactivity of this compound

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with both a formyl group at position 6 and a sulfur atom at position 2, existing predominantly in the thione tautomeric form. This structure presents a unique set of chemical properties that can be both advantageous for synthesis and challenging to control. The thiol group, with a pKa of approximately 6.45, is readily deprotonated to form a potent thiolate nucleophile.[1][2] This high nucleophilicity makes it susceptible to a range of reactions, including alkylation and oxidation. Simultaneously, the formyl group is an electrophilic center, susceptible to nucleophilic attack. Understanding and managing the reactivity of the thiol group is paramount for successful and selective chemical transformations of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity concerns when working with this compound?

The primary concerns stem from the high nucleophilicity of the thiol group and its susceptibility to oxidation. The thiol group can readily react with electrophiles, and the molecule can form disulfide bonds upon oxidation.[3][4] This can lead to undesired side reactions and product mixtures if not properly controlled. Additionally, the presence of the formyl group introduces another reactive site that can compete for reagents, depending on the reaction conditions.

Q2: How can I selectively react with the formyl group without affecting the thiol group?

Selective reaction at the formyl group requires careful protection of the thiol group. The high nucleophilicity of the thiolate anion makes it more reactive than many other functional groups.[3] Protecting the thiol as a thioether, for instance, can mask its reactivity, allowing for subsequent reactions at the formyl position. The choice of protecting group is critical and will depend on the downstream reaction conditions.

Q3: What are the best practices for storing this compound to prevent degradation?

This compound is stable under normal handling and storage conditions.[5] However, to minimize the risk of oxidation and other degradation pathways, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[5] It is incompatible with strong oxidizing agents.[5]

Q4: Can the thiol group of this compound be oxidized? What are the likely products?

Yes, the thiol group is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide dimer. Further oxidation can yield sulfenic, sulfinic, and ultimately sulfonic acid derivatives.[6] The specific oxidation products will depend on the oxidizing agent and reaction conditions. Studies on 6-propyl-2-thiouracil have shown that electrochemical oxidation can lead to dimeric species at lower potentials and desulfurization at higher potentials.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the chemical manipulation of this compound.

Problem 1: Low Yield or No Reaction at the Target Site (Non-Thiol)
Potential Cause Troubleshooting Steps Rationale
Thiol Interference Protect the thiol group prior to the reaction.The highly nucleophilic thiolate can consume reagents intended for other functional groups.
Steric Hindrance Use a less bulky reagent or a catalyst to enhance reactivity.The substitution pattern on the pyrimidine ring may sterically hinder the approach of reactants.
Incorrect Reaction Conditions Optimize temperature, solvent, and reaction time.Chemical transformations are sensitive to reaction parameters.
Problem 2: Formation of Multiple Unidentified Products
Potential Cause Troubleshooting Steps Rationale
Oxidation of Thiol Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Degas solvents prior to use.The thiol group is sensitive to atmospheric oxygen, leading to disulfide formation and other oxidation products.[3]
Non-Selective Reaction Employ a suitable protecting group for the thiol to direct reactivity.Masking the thiol group prevents its participation in side reactions.[7][8]
Decomposition Ensure the reaction temperature is not excessively high. Check the stability of the compound under the reaction conditions.This compound has a high melting point (>240°C), suggesting good thermal stability, but harsh conditions can still lead to decomposition.[2]
Problem 3: Difficulty in Purifying the Desired Product
Potential Cause Troubleshooting Steps Rationale
Presence of Disulfide Byproduct Add a reducing agent (e.g., dithiothreitol, DTT) during workup or purification.The disulfide can often be converted back to the thiol, simplifying the product mixture.
Similar Polarity of Products Utilize a different chromatography stationary or mobile phase. Consider derivatization to alter polarity for easier separation.Closely related products can be challenging to separate by standard chromatographic methods.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of this compound

This protocol describes a general method for the alkylation of the thiol group, converting it to a thioether. This is a common strategy to protect the thiol or to introduce new functional groups.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the base (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

  • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality: The base deprotonates the thiol to form the more nucleophilic thiolate, which then readily attacks the electrophilic alkyl halide in an SN2 reaction.[9] Performing the reaction under an inert atmosphere prevents oxidation of the sensitive thiolate.

Protocol 2: Protection of the Thiol Group as a Disulfide and Subsequent Reduction

This protocol outlines the formation of a disulfide, which can serve as a temporary protecting group, followed by its cleavage to regenerate the thiol.

Part A: Disulfide Formation (Oxidation)

  • Dissolve this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

  • Add a mild oxidizing agent, such as a solution of iodine or simply expose the solution to air while stirring vigorously in the presence of a base.

  • Monitor the disappearance of the starting material by TLC.

  • The disulfide product, being less polar, may precipitate from the solution or can be isolated by extraction.

Part B: Disulfide Cleavage (Reduction)

  • Dissolve the isolated disulfide in a suitable solvent.

  • Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Stir the reaction at room temperature until the disulfide is fully cleaved, as monitored by TLC or LC-MS.

  • The regenerated this compound can then be isolated.

Causality: Mild oxidation couples two molecules of the thiouracil via a disulfide bond.[3] This bond is stable under many reaction conditions but can be selectively cleaved by reducing agents to regenerate the free thiol.

Visualizing Reaction Pathways

Thiol_Reactivity This compound This compound Thiolate Anion Thiolate Anion This compound->Thiolate Anion Base Disulfide Dimer Disulfide Dimer This compound->Disulfide Dimer Mild Oxidation Sulfinic/Sulfonic Acid Sulfinic/Sulfonic Acid This compound->Sulfinic/Sulfonic Acid Strong Oxidation S-Alkylated Product S-Alkylated Product Thiolate Anion->S-Alkylated Product Alkyl Halide Disulfide Dimer->this compound Reduction

Troubleshooting_Workflow cluster_0 Problem: Low Reaction Yield Start Start Check Thiol Reactivity Check Thiol Reactivity Start->Check Thiol Reactivity Protect Thiol Protect Thiol Check Thiol Reactivity->Protect Thiol Yes Optimize Conditions Optimize Conditions Check Thiol Reactivity->Optimize Conditions No Proceed with Reaction Proceed with Reaction Protect Thiol->Proceed with Reaction

References

  • ChemWhat. (n.d.). This compound CAS#: 16953-46-1. Retrieved from [Link]

  • Reddit. (2023). Protecting Thiol Group in Presence of Alcohol. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • National Center for Biotechnology Information. (n.d.). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Retrieved from [Link]

  • Adhikary, A., et al. (2012). Oxidation reactions of 2-thiouracil: a theoretical and pulse radiolysis study. The Journal of Physical Chemistry B, 116(44), 13266-13275. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone know a simple protecting group for thiol in the presence of NH group? Retrieved from [Link]

  • Hu, X., et al. (2018). Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. Macromolecules, 51(18), 7176-7188. Retrieved from [Link]

  • Miller, W. H., et al. (1948). The synthesis of some 6-substituted-2-thiouracils. Journal of the American Chemical Society, 70(2), 500-502. Retrieved from [Link]

  • ResearchGate. (2022). How to protect thiol group? Retrieved from [Link]

  • Science.gov. (n.d.). reactive thiol groups: Topics by Science.gov. Retrieved from [Link]

  • Jackman, M., et al. (1948). The Preparation of Some 6-Substituted-2-thiouracils. Journal of the American Chemical Society, 70(8), 2884-2884. Retrieved from [Link]

  • Petrova, G., et al. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Inorganics, 10(11), 203. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Chemical Communications, 58(3), 296-299. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 9(1), 2732-2737. Retrieved from [Link]

  • Månsson, L., et al. (2021). Core-Level Spectroscopy of 2-Thiouracil at the Sulfur L1- and L2,3-Edges Utilizing a SASE Free-Electron Laser. International Journal of Molecular Sciences, 22(21), 11579. Retrieved from [Link]

  • Mabele, M. G., et al. (2018). Electrochemical versus Enzymatic in Vitro Oxidations of 6-propyl-2-thiouracil: Identification, Detection, and Characterization of Metabolites. Journal of the American Society for Mass Spectrometry, 29(3), 515-524. Retrieved from [Link]

  • ResearchGate. (1994). SYNTHETIC AND CONFORMATIONAL STUDIES ON 5,6-SUBSTITUTED DIHYDRO-2-THIOURACILS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

  • Google Patents. (n.d.). US3718649A - Process for thiouracil production.
  • YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6‐n‐propyl‐2‐thiouracil‐6−14C. Retrieved from [Link]

  • DNAmod. (n.d.). 6-propyl-2-thiouracil. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of the Thiol Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectra of 6-methyluracil, 6-methyl-2-thiouracil and their deuterated analogues. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Retrieved from [Link]

  • MDPI. (2021). Different Oxidation Pathways of 2-Selenouracil and 2-Thiouracil, Natural Components of Transfer RNA. Retrieved from [Link]

  • ACS Omega. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]

  • ResearchGate. (n.d.). Chosen thiouracil ligands: (a) 2-thiouracil, (b) 6-methyl-2-thiouracil,.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 6-Formyl-2-thiouracil and 6-Propyl-2-thiouracil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the biological activities of two key thiouracil derivatives: 6-Formyl-2-thiouracil and the well-established antithyroid drug, 6-Propyl-2-thiouracil (PTU). This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth examination of their known and potential therapeutic applications, supported by experimental data and methodologies.

Introduction: The Versatile Thiouracil Scaffold

The 2-thiouracil core, a derivative of the pyrimidine uracil, is a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous nucleobases allows it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including antithyroid, antimicrobial, and antitumor effects. The substituent at the 6-position of the thiouracil ring plays a critical role in determining the specific biological activity and potency of these compounds. This guide focuses on a direct comparison between the well-characterized 6-propyl derivative (PTU) and the less-explored 6-formyl derivative.

6-Propyl-2-thiouracil (PTU): A Clinically Established Antithyroid Agent

6-Propyl-2-thiouracil is a widely used medication for the management of hyperthyroidism, particularly in cases of Graves' disease.[1] Its primary mechanism of action involves the inhibition of thyroid hormone synthesis.[2]

Mechanism of Antithyroid Action

The antithyroid effect of PTU is twofold:

  • Inhibition of Thyroid Peroxidase (TPO): PTU is a potent inhibitor of thyroid peroxidase, a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2] By inhibiting TPO, PTU effectively reduces the production of new thyroid hormones.

  • Inhibition of 5'-Deiodinase: PTU also inhibits the peripheral conversion of T4 to the more biologically active T3 by blocking the action of the enzyme 5'-deiodinase (Type 1).[2] This dual action makes PTU a highly effective treatment for rapidly controlling the symptoms of hyperthyroidism.

The signaling pathway for thyroid hormone synthesis and the points of inhibition by PTU are illustrated below.

Thyroid Hormone Synthesis and PTU Inhibition cluster_follicular_cell Thyroid Follicular Cell cluster_peripheral_tissues Peripheral Tissues Iodide Iodide Iodine Iodine Iodide->Iodine Oxidation MIT_DIT MIT & DIT Iodine->MIT_DIT Iodination Thyroglobulin Thyroglobulin T4_T3_Tg T4 & T3 on Tg MIT_DIT->T4_T3_Tg Coupling TPO Thyroid Peroxidase (TPO) TPO->Iodine TPO->MIT_DIT TPO->T4_T3_Tg T4 T4 T3 T3 T4->T3 Conversion Deiodinase 5'-Deiodinase Deiodinase->T3 PTU_TPO 6-Propyl-2-thiouracil (PTU) PTU_TPO->TPO Inhibits PTU_Deiodinase 6-Propyl-2-thiouracil (PTU) PTU_Deiodinase->Deiodinase Inhibits

Caption: Mechanism of action of 6-Propyl-2-thiouracil (PTU).

Other Reported Biological Activities

Beyond its established antithyroid effects, research has indicated that PTU may possess other biological activities, including antimicrobial properties.[3]

This compound: An Uncharted Derivative

In stark contrast to the extensive research on PTU, this compound remains a largely unexplored derivative. While the synthesis of 6-substituted-2-thiouracils has been documented, specific biological activity data for the 6-formyl analog is sparse in the current scientific literature.[4][5] General studies on thiouracil derivatives suggest a broad range of potential biological activities.

Potential Biological Activities Based on the Thiouracil Scaffold

Based on the known activities of other 2-thiouracil derivatives, this compound could potentially exhibit:

  • Antimicrobial and Antifungal Activity: Numerous studies have reported the antibacterial and antifungal properties of various 6-substituted 2-thiouracil derivatives.[6][7] The presence of the thiouracil ring and the nature of the substituent at the 6-position are crucial for this activity.

  • Antitumor Activity: Certain thiouracil derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action is often attributed to the inhibition of enzymes involved in nucleic acid synthesis or the induction of apoptosis.

  • Antioxidant Activity: The thiouracil scaffold has been associated with antioxidant properties, with some derivatives showing the ability to scavenge free radicals.[10][11][12]

Comparative Analysis: A Tale of Two Substituents

The primary difference between these two molecules lies in the substituent at the 6-position of the thiouracil ring: a propyl group in PTU and a formyl group in this compound. This seemingly minor structural change can have a profound impact on the molecule's physicochemical properties and its interaction with biological targets.

Feature6-Propyl-2-thiouracil (PTU)This compound
Primary Biological Activity AntithyroidLargely uncharacterized
Mechanism of Action Inhibition of TPO and 5'-deiodinaseUnknown
Potential Secondary Activities AntimicrobialAntimicrobial, Antifungal, Antitumor, Antioxidant (hypothesized)
Clinical Use Established treatment for hyperthyroidismNone

Experimental Protocols for Biological Evaluation

To facilitate further research and a direct comparison of these two compounds, detailed experimental protocols for key biological assays are provided below.

Thyroid Peroxidase (TPO) Inhibition Assay (In Vitro)

This assay is crucial for determining the antithyroid potential of a compound.

Principle: This spectrophotometric assay measures the ability of a test compound to inhibit the TPO-catalyzed oxidation of a chromogenic substrate.

Materials:

  • Human or porcine thyroid microsomes (as a source of TPO)

  • Test compounds (this compound, 6-Propyl-2-thiouracil)

  • Guaiacol (chromogenic substrate)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following in order:

    • Phosphate buffer

    • Thyroid microsomes

    • Test compound at various concentrations

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Add guaiacol solution to each well.

  • Initiate the reaction by adding H₂O₂ solution.

  • Immediately measure the change in absorbance at 470 nm over time using a microplate reader.

  • Calculate the percentage of TPO inhibition for each concentration of the test compound relative to a control (without inhibitor).

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of TPO activity).

TPO Inhibition Assay Workflow cluster_workflow TPO Inhibition Assay Prepare Reagents Prepare Reagents (Buffer, Microsomes, Substrate, H₂O₂) Dispense Dispense Reagents & Test Compounds into 96-well Plate Prepare Reagents->Dispense Pre-incubate Pre-incubate at Room Temperature Dispense->Pre-incubate Initiate Reaction Initiate Reaction with H₂O₂ Pre-incubate->Initiate Reaction Measure Absorbance Measure Absorbance at 470 nm Initiate Reaction->Measure Absorbance Calculate Inhibition Calculate % Inhibition & IC₅₀ Measure Absorbance->Calculate Inhibition

Caption: Workflow for the in vitro TPO inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Materials:

  • Test compounds (this compound, 6-Propyl-2-thiouracil)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC by observing the lowest concentration of the compound that shows no visible growth.

Antimicrobial Susceptibility Testing Workflow cluster_workflow Broth Microdilution Assay Serial Dilution Prepare Serial Dilutions of Test Compounds Inoculation Inoculate with Standardized Microorganism Suspension Serial Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Determine MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->Determine MIC

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

6-Propyl-2-thiouracil is a well-established antithyroid drug with a clearly defined mechanism of action. In contrast, this compound represents a derivative with largely unexplored biological potential. Based on the known activities of the versatile thiouracil scaffold, it is plausible that this compound may exhibit antimicrobial, antifungal, antitumor, and antioxidant properties.

The provided experimental protocols offer a starting point for the systematic evaluation and direct comparison of these two compounds. Further research is warranted to elucidate the biological activity profile of this compound, which could lead to the discovery of novel therapeutic agents. Structure-activity relationship studies of a broader range of 6-substituted-2-thiouracil derivatives would also provide valuable insights into the impact of the 6-substituent on the biological activity of this important class of compounds.

References

  • Ahmed, N., Lotfallah, A. H., Omar, H. A., & Soltan, M. K. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1925. [Link]

  • Al-Omair, M. A., & El-Enany, M. M. (2011). Synthesis and antimicrobial evaluation of some 6-aryl-5-cyano-2-thiouracil derivatives. Acta pharmaceutica (Zagreb, Croatia), 61(2), 171–185. [Link]

  • Al-Omair, M. A., El-Enany, M. M., & El-Subbagh, H. I. (2014). Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. Bioorganic & medicinal chemistry, 22(1), 355–363. [Link]

  • Al-Omair, M. A., El-Enany, M. M., & El-Subbagh, H. I. (2014). Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. Bioorganic & medicinal chemistry, 22(1), 355–363. [Link]

  • Al-Omair, M. A., El-Enany, M. M., & El-Subbagh, H. I. (2014). Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. Bioorganic & medicinal chemistry, 22(1), 355–363. [Link]

  • Angelova, P., Tsvetanova, A., & Stoyanov, N. (2023). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Preprints.org, 2023110334. [Link]

  • El-Enany, M. M., Al-Omair, M. A., & El-Subbagh, H. I. (2014). Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. Bioorganic & medicinal chemistry, 22(1), 355–363. [Link]

  • El-Enany, M. M., Al-Omair, M. A., & El-Subbagh, H. I. (2014). Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. Bioorganic & medicinal chemistry, 22(1), 355–363. [Link]

  • Miller, W. H., Dessert, A. M., & Anderson, G. W. (1948). The synthesis of some 6-substituted-2-thiouracils. Journal of the American Chemical Society, 70(2), 500–502. [Link]

  • Mohamed, N. R., El-Saidi, M. M., Ali, Y. M., & Elnagdi, M. H. (2007). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Scientia pharmaceutica, 75(3), 113–126. [Link]

  • Pharmacy 180. Antithyroid Drugs: Thioureylenes - Synthesis and Drug Profile. [Link]

  • S. Garattini, E. Erba, L. Morasca, G. Peri, A. Mantovani, S. Filippeschi, F. Spreafico, M. Arnaud. (1982). In Vitro and in Vivo Cytotoxicity of 6 amino-5-formyl-methylamino-1,3-dimethyl Uracil, a Uracilic Metabolite of Caffeine. Toxicology Letters, 10(2-3), 313-9. [Link]

  • S.A. Basaif, Hassan Moustafa Faidallah, S.Y. Hasan. (1996). Synthesis and biological activity of new pyrazolines and pyrazoles. Indian Journal of Heterocyclic Chemistry. [Link]

  • S.A. Basaif, Hassan Moustafa Faidallah, S.Y. Hasan. (1996). Synthesis and biological activity of new pyrazolines and pyrazoles. Indian Journal of Heterocyclic Chemistry. [Link]

  • Shi, H., Zhou, B., Li, W., Shi, Z., Yu, B., & Wang, R. (2010). Synthesis and anti-tumor activities of methyl 2-O-aryl-6-O-aryl'-D-glucopyranosides. Bioorganic & medicinal chemistry letters, 20(9), 2855–2858. [Link]

  • Stoyanov, N., Tsvetanova, A., & Angelova, P. (2023). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Molecules, 28(22), 7623. [Link]

  • Tsvetanova, A., Stoyanov, N., & Angelova, P. (2024). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. Pharmaceuticals, 17(1), 111. [Link]

  • Vu, K., Buckley, B. J., Bujaroski, R. S., Blumwald, E., Kelso, M. J., & Gelli, A. (2023). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Frontiers in Cellular and Infection Microbiology, 13, 1129994. [Link]

  • Vu, K., Buckley, B. J., Bujaroski, R. S., Blumwald, E., Kelso, M. J., & Gelli, A. (2023). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Frontiers in cellular and infection microbiology, 13, 1129994. [Link]

  • Z-Kai, L., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2947. [Link]

  • Z-Kai, L., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2947. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-Substituted-2-Thiouracils

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-substituted-2-thiouracil derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of how structural modifications to the 2-thiouracil scaffold influence a spectrum of biological activities. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.

Introduction: The Versatile 2-Thiouracil Scaffold

The pyrimidine ring is a fundamental component of nucleic acids, making its analogs, such as 2-thiouracil, a cornerstone in the development of a wide array of therapeutic agents. The 2-thiouracil core, characterized by a pyrimidine ring with a sulfur atom at the C2 position and a carbonyl group at C4, has proven to be a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antiviral, anticancer, antibacterial, and antifungal properties.[1][2] The strategic introduction of various substituents at the C6 position of the 2-thiouracil ring has been a focal point of extensive research, aiming to modulate and enhance these biological effects. This guide will specifically explore the nuanced relationships between the nature of the substituent at the 6-position and the resulting biological activity, providing a comparative framework for future drug design and development.

Synthesis of 6-Substituted-2-Thiouracils: A Generalized Approach

The synthesis of 6-substituted-2-thiouracils is most commonly achieved through a one-pot multicomponent reaction, a testament to its efficiency and versatility. This approach allows for the facile introduction of a diverse range of substituents at the 6-position.

Experimental Protocol: Synthesis of 6-Aryl-5-cyano-2-thiouracils

This protocol outlines a general and robust method for the synthesis of 6-aryl-5-cyano-2-thiouracil derivatives.

Materials:

  • Appropriate aromatic aldehyde (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Thiourea (10 mmol)

  • Potassium carbonate (K₂CO₃) (15 mmol)

  • Absolute ethanol (50 mL)

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (10 mmol) in absolute ethanol (50 mL).

  • Base Addition: To this solution, add potassium carbonate (15 mmol) portion-wise while stirring. The addition of a base is crucial as it facilitates the deprotonation of the active methylene group of ethyl cyanoacetate, initiating the Knoevenagel condensation with the aldehyde.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid to a pH of approximately 5-6. This protonation step is essential for the precipitation of the product.

  • Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with cold distilled water to remove any inorganic impurities, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to yield the pure 6-aryl-5-cyano-2-thiouracil derivative.[1][2]

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent choice as it effectively dissolves the reactants and is compatible with the reaction conditions. Its boiling point allows for a controlled reflux temperature.

  • Potassium Carbonate as Catalyst: Potassium carbonate is a mild and effective base for promoting the initial condensation and subsequent cyclization reactions. Its heterogeneous nature simplifies the work-up process.

  • Acidification: The final acidification step is critical for the isolation of the product, as the thiouracil derivative exists as a salt in the basic reaction medium.

Experimental Workflow: Synthesis of 6-Aryl-5-cyano-2-thiouracils

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification A Aromatic Aldehyde D Ethanol (Solvent) A->D B Ethyl Cyanoacetate B->D C Thiourea C->D E K2CO3 (Base) D->E Add Base F Reflux (6-8h) E->F Heat G Cooling & Acidification (Glacial Acetic Acid) F->G Reaction Completion H Filtration & Washing G->H I Recrystallization H->I J Pure 6-Aryl-5-cyano-2-thiouracil I->J

Caption: Workflow for the synthesis of 6-aryl-5-cyano-2-thiouracils.

Comparative Analysis of Structure-Activity Relationships

The biological activity of 6-substituted-2-thiouracils is profoundly influenced by the nature of the substituent at the C6 position. This section provides a comparative analysis of these relationships across different therapeutic areas.

Antimicrobial Activity

The antimicrobial spectrum and potency of 6-substituted-2-thiouracils are highly dependent on the substituent at the 6-position.

Key Findings:

  • Aryl Substituents: The presence of an aryl group at the C6 position is a common feature in many antimicrobial 2-thiouracil derivatives. The electronic properties and substitution pattern of this aryl ring are critical for activity. For instance, compound 4i (6-(4-chlorophenyl)-5-cyano-2-thiouracil) exhibited broad-spectrum antimicrobial activity, including potent antifungal activity against C. albicans, even surpassing the reference drug Amphotericin B.[1] This suggests that an electron-withdrawing group on the phenyl ring enhances antimicrobial efficacy.

  • Alkyl Substituents: Simple alkyl substituents at the C6 position, such as methyl or propyl groups, generally confer moderate antimicrobial activity. However, the formation of metal complexes with these derivatives can significantly enhance their potency. For example, the Cu(II) complex of 6-methyl-2-thiouracil displayed the highest antimicrobial activity against all tested microorganisms in one study.[3] This enhancement is likely due to the chelation effect, which increases the lipophilicity of the compound and facilitates its transport across microbial cell membranes.

Comparative Data on Antimicrobial Activity:

Compound ID6-SubstituentOrganismMIC (µg/mL)Reference
4d 4-MethoxyphenylS. aureus>50[1]
4g 4-NitrophenylC. albicans12.5[1]
4i 4-ChlorophenylC. albicans2.34[1]
7b 4-Methoxyphenyl (hydrazono derivative)S. aureus1.95[1]
7c 4-Nitrophenyl (hydrazono derivative)S. aureus1.95[1]
6-methyl-2-thiouracil MethylS. aureusInactive[3]
Cu(II)-6-methyl-2-thiouracil complex MethylS. aureus-[3]
Anticancer Activity

Several 6-substituted-2-thiouracil derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The SAR in this context is also heavily influenced by the nature of the C6-substituent.

Key Findings:

  • Aryl Substituents with a Cyano Group at C5: The presence of a cyano group at the C5 position in conjunction with a 6-aryl substituent appears to be a favorable structural feature for anticancer activity. Compounds 6d (S-bromophenacyl derivative of 6-(4-methoxyphenyl)-5-cyano-2-thiouracil) and 6i (S-bromophenacyl derivative of 6-(4-chlorophenyl)-5-cyano-2-thiouracil) displayed potent growth inhibitory effects against non-small cell lung cancer (HOP-92) and leukemia (MOLT-4) cell lines, respectively.[1][4]

  • Thienyl Substituents: The replacement of a phenyl ring with a thienyl group at the C6 position has also yielded compounds with promising anticancer and antiviral activities.[5]

Comparative Data on Anticancer Activity:

Compound ID6-SubstituentCancer Cell LineGrowth Inhibition (%) at 10⁻⁵ MReference
6d 4-Methoxyphenyl (S-bromophenacyl)HOP-92 (Non-Small Cell Lung)75.32[1][4]
6i 4-Chlorophenyl (S-bromophenacyl)MOLT-4 (Leukemia)82.15[1][4]
Enzyme Inhibition

6-Substituted-2-thiouracils have also been identified as inhibitors of various enzymes, with the C6-substituent playing a key role in determining potency and selectivity.

Key Findings:

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 6-n-Propyl-2-thiouracil (6-PTU) acts as a mechanism-based inactivator of the neuronal nitric oxide synthase isoform.[6] The inactivation is time-, concentration-, and turnover-dependent. The propyl group at the C6 position is crucial for this specific inhibitory activity. 2-Thiouracil itself also exhibits this inhibitory effect, suggesting the core scaffold is important, but the 6-propyl group enhances the potency and selectivity.[6]

  • Iodothyronine Deiodinase Inhibition: 6-Substituted-2-thiouracil derivatives are known inhibitors of iodothyronine deiodinase, an enzyme involved in thyroid hormone metabolism.[7] The nature of the substituent at the C6 position influences the inhibitory potency.

Comparative Data on Enzyme Inhibition:

CompoundEnzyme TargetActivityReference
6-n-Propyl-2-thiouracil (6-PTU)Neuronal Nitric Oxide Synthase (nNOS)Mechanism-based inactivator[6]
2-ThiouracilNeuronal Nitric Oxide Synthase (nNOS)Mechanism-based inactivator[6]
6-Anilino-2-thiouracilsHuman Placenta Iodothyronine DeiodinaseInhibitor[7]

Mechanistic Insights and Signaling Pathways

The diverse biological activities of 6-substituted-2-thiouracils stem from their ability to interact with various molecular targets.

Mechanism of nNOS Inhibition by 6-n-Propyl-2-thiouracil

6-PTU acts as an alternate substrate for nNOS, leading to a turnover-dependent inactivation of the enzyme.[6] This "suicide inhibition" involves the enzymatic conversion of 6-PTU into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.

G cluster_pathway Mechanism of nNOS Inactivation by 6-PTU nNOS Neuronal Nitric Oxide Synthase (nNOS) ReactiveIntermediate Reactive Intermediate nNOS->ReactiveIntermediate Enzymatic Turnover InactiveEnzyme Inactive nNOS PTU 6-n-Propyl-2-thiouracil (6-PTU) PTU->nNOS Binds to active site ReactiveIntermediate->nNOS Covalent Modification

Caption: Proposed mechanism of nNOS inactivation by 6-PTU.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of the findings presented, this section provides detailed protocols for key biological assays.

Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (6-substituted-2-thiouracils)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol: Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against nNOS by measuring the conversion of L-arginine to L-citrulline.

Materials:

  • Purified recombinant nNOS

  • L-[³H]arginine

  • NADPH

  • Calmodulin

  • CaCl₂

  • BH₄ (tetrahydrobiopterin)

  • HEPES buffer (pH 7.4)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, calmodulin, CaCl₂, BH₄, and L-[³H]arginine.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., 6-PTU) to the reaction mixture. Include a control without any inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified nNOS enzyme to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and then applying the mixture to a column of Dowex AG 50W-X8 resin.

  • Separation: The resin will bind the unreacted L-[³H]arginine, while the product, L-[³H]citrulline, will pass through.

  • Quantification: Collect the eluate containing L-[³H]citrulline, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of L-[³H]citrulline produced and determine the percentage of inhibition for each concentration of the test compound. The IC₅₀ value can then be calculated.

Conclusion and Future Perspectives

The 6-substituted-2-thiouracil scaffold remains a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substituent at the C6 position can lead to significant changes in biological activity and target selectivity.

Future research in this area should focus on:

  • Rational Design: Utilizing computational modeling and docking studies to design novel 6-substituted-2-thiouracils with enhanced potency and selectivity for specific targets.

  • Exploration of Diverse Substituents: Synthesizing and evaluating a wider range of substituents at the C6 position, including heterocyclic and polycyclic aromatic groups, to further explore the chemical space and identify new leads.

  • Mechanism of Action Studies: Conducting in-depth mechanistic studies to elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Evaluation: Progressing the most promising compounds from in vitro studies to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights gained from SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the therapeutic potential of 6-substituted-2-thiouracil derivatives for the treatment of a wide range of diseases.

References

  • Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. (2012). Molecules, 17(8), 9868-9886. Retrieved January 13, 2026, from [Link]

  • Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. (2023). Molecules, 28(22), 7642. Retrieved January 13, 2026, from [Link]

  • Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. (2012). Molecules, 17(8), 9868-9886. Retrieved January 13, 2026, from [Link]

  • The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. (2002). Archives of Biochemistry and Biophysics, 407(1), 113-122. Retrieved January 13, 2026, from [Link]

  • Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. (1986). Journal of Medicinal Chemistry, 29(10), 1898-1904. Retrieved January 13, 2026, from [Link]

  • Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. (2012). Molecules. Retrieved January 13, 2026, from [Link]

  • Synthesis and Antitumor/Antiviral Evaluation of Some 6–Thienyl–5–cyano-2– thiouracil Derivatives and Their Thiogalactosides Analogues. (2016). Current Organic Synthesis, 13(6), 923-930. Retrieved January 13, 2026, from [Link]

  • Synthesis and bioactivity evaluation of new 6-aryl-5-cyano thiouracils as potential antimicrobial and anticancer agents. (2012). Molecules, 17(8), 9868-9886. Retrieved January 13, 2026, from [Link]

Sources

Comparative analysis of different synthetic routes to 6-Formyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of key heterocyclic scaffolds is a cornerstone of innovation. 6-Formyl-2-thiouracil, a derivative of the pharmacologically significant thiouracil core, presents a valuable synthon for the elaboration of more complex molecules with potential therapeutic applications. The introduction of a reactive formyl group at the C6 position of the 2-thiouracil ring opens up a plethora of possibilities for further chemical modifications, including the synthesis of Schiff bases, the construction of fused heterocyclic systems, and the introduction of various pharmacophores.

This comprehensive technical guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of each route, provide detailed, field-proven experimental protocols, and offer a critical evaluation of their respective advantages and limitations.

Introduction to this compound

2-Thiouracil and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They are known to exhibit antithyroid, antiviral, antibacterial, and anticancer properties. The 6-formyl derivative, in particular, serves as a crucial intermediate for the synthesis of a wide range of biologically active compounds. The aldehyde functionality allows for facile derivatization, making it a versatile building block in drug discovery programs.

The choice of synthetic route to this compound can have a significant impact on the overall efficiency, scalability, and cost-effectiveness of a research or development project. Therefore, a thorough understanding of the available methodologies is essential for making informed decisions in the laboratory.

Comparative Analysis of Synthetic Routes

This guide will focus on two principal synthetic pathways to this compound:

  • Route 1: Synthesis from 6-Methyl-2-thiouracil followed by Oxidation. This two-step approach involves the initial construction of the 6-methyl-2-thiouracil core, followed by the selective oxidation of the methyl group to the desired aldehyde.

  • Route 2: Direct Formylation of 2-Thiouracil via the Vilsmeier-Haack Reaction. This method aims to introduce the formyl group directly onto a pre-existing 2-thiouracil scaffold in a single step.

A third potential, though less documented, approach involves the cyclocondensation of a suitable β-ketoaldehyde equivalent with thiourea . This classical approach is conceptually straightforward but is often hampered by the instability and limited availability of the required starting materials.

The following sections will provide a detailed examination of the two primary routes, including step-by-step protocols and a discussion of the key experimental parameters.

Route 1: Synthesis from 6-Methyl-2-thiouracil and Subsequent Oxidation

This synthetic strategy is a reliable and well-established method that proceeds in two distinct stages. The initial synthesis of 6-methyl-2-thiouracil is a robust and high-yielding reaction, making it an attractive starting point.

Part A: Synthesis of 6-Methyl-2-thiouracil

The most common and efficient method for the synthesis of 6-methyl-2-thiouracil is the cyclocondensation of ethyl acetoacetate with thiourea in the presence of a base.[1][2][3] This reaction, a variation of the classical Biginelli reaction, provides the desired product in good to excellent yields.

Reaction Mechanism: The reaction proceeds through a base-catalyzed condensation mechanism. The base, typically sodium methoxide or potassium hydroxide, deprotonates the active methylene group of ethyl acetoacetate, which then undergoes a nucleophilic addition to the thiourea. Subsequent intramolecular cyclization and dehydration afford the stable 6-methyl-2-thiouracil ring system.

Experimental Protocol: Synthesis of 6-Methyl-2-thiouracil [1]

  • Reagents and Setup:

    • Ethyl acetoacetate (1.0 eq.)

    • Thiourea (1.0 eq.)

    • Potassium hydroxide (1.0 eq.)

    • Ethanol

    • 2 N Hydrochloric acid

    • Round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • To a round-bottomed flask, add ethyl 3-oxobutanoate (1 g, 8.0 mmol, 1 eq.), thiourea (0.6 g, 8.0 mmol, 1 eq.), and potassium hydroxide (0.4 g, 8.0 mmol, 1 eq.) in ethanol (6 ml).[1]

    • Stir the reaction mixture at 80°C for 5 hours.[1]

    • Reduce the volume of ethanol under reduced pressure to approximately one-third of the original volume.[1]

    • Pour the reaction mixture into water and neutralize with 2 N HCl.[1]

    • Allow the resulting mixture to stir overnight at room temperature.[1]

    • Collect the precipitate by vacuum filtration to yield 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a white solid.[1]

Expected Yield: 91%[1]

Trustworthiness: This protocol is a well-documented and highly reproducible method for the synthesis of 6-methyl-2-thiouracil. The use of readily available and inexpensive starting materials makes it a cost-effective choice for large-scale production.

Part B: Oxidation of 6-Methyl-2-thiouracil to this compound

The selective oxidation of the methyl group at the C6 position to a formyl group is the more challenging step in this synthetic sequence. The thiouracil ring is susceptible to oxidation, and harsh oxidizing agents can lead to undesired side reactions, including desulfurization and ring degradation. Therefore, the choice of a mild and selective oxidizing agent is crucial for the success of this transformation.

While specific, high-yielding protocols for the direct oxidation of 6-methyl-2-thiouracil to its corresponding aldehyde are not extensively reported in readily available literature, several methods for the selective oxidation of methyl groups on heterocyclic systems can be considered and adapted. One promising approach involves the use of selenium dioxide (SeO2).

Proposed Experimental Protocol: Oxidation using Selenium Dioxide

Disclaimer: This is a proposed protocol based on general methods for methyl group oxidation on heterocyclic rings and requires experimental validation and optimization.

  • Reagents and Setup:

    • 6-Methyl-2-thiouracil (1.0 eq.)

    • Selenium dioxide (1.1 - 1.5 eq.)

    • Dioxane or a similar high-boiling solvent

    • Round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • In a round-bottomed flask, dissolve 6-methyl-2-thiouracil in dioxane.

    • Add selenium dioxide to the solution.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the black selenium precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate this compound.

Causality Behind Experimental Choices: Selenium dioxide is a well-known reagent for the allylic and benzylic oxidation of methyl groups to aldehydes. The methyl group at the C6 position of the thiouracil ring is in a position analogous to a benzylic methyl group, making it a suitable substrate for this type of oxidation. Dioxane is often used as a solvent for SeO2 oxidations due to its high boiling point and ability to dissolve both the substrate and the reagent.

Challenges and Considerations:

  • Over-oxidation: Selenium dioxide can potentially over-oxidize the aldehyde to the carboxylic acid. Careful monitoring of the reaction time and temperature is necessary to minimize this side reaction.

  • Toxicity of Selenium Compounds: Selenium dioxide and its byproducts are toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Yield and Purity: The yield and purity of the final product will likely require careful optimization of the reaction conditions, including the stoichiometry of the oxidizing agent, the reaction time, and the purification method.

Workflow for Route 1

G cluster_0 Part A: Synthesis of 6-Methyl-2-thiouracil cluster_1 Part B: Oxidation A1 Ethyl Acetoacetate + Thiourea A2 Base-catalyzed Condensation (KOH in Ethanol) A1->A2 A3 Intramolecular Cyclization & Dehydration A2->A3 A4 6-Methyl-2-thiouracil A3->A4 B1 6-Methyl-2-thiouracil A4->B1 B2 Selective Oxidation (e.g., SeO2 in Dioxane) B1->B2 B3 Purification (Column Chromatography) B2->B3 B4 This compound B3->B4

Caption: Workflow for the synthesis of this compound via Route 1.

Route 2: Direct Formylation of 2-Thiouracil via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3).[4][6] This approach offers the potential for a more direct and atom-economical synthesis of this compound.

Reaction Mechanism: The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5] This reagent then attacks an electron-rich position of the substrate in an electrophilic substitution reaction. For uracil and its derivatives, the C5 position is typically the most nucleophilic and, therefore, the primary site of formylation.[7] It is important to note that formylation at the C6 position of 2-thiouracil via this method is not the typically observed outcome. However, for the purpose of a comprehensive guide, we present a general protocol for the Vilsmeier-Haack formylation of a pyrimidine ring, which would likely lead to the 5-formyl isomer.

A significant consideration in the Vilsmeier-Haack reaction of uracil and thiouracil derivatives is the potential for concurrent chlorination of the hydroxyl or thiol groups at the C2 and C4 positions of the pyrimidine ring.

Experimental Protocol: Vilsmeier-Haack Formylation of a Pyrimidine Derivative [8]

  • Reagents and Setup:

    • 2-Methylpyrimidine-4,6-diol (as a model substrate) (1.0 eq.)

    • Phosphorus oxychloride (POCl3) (1.0 eq.)

    • N,N-Dimethylformamide (DMF) (2.0 eq.)

    • Round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.

  • Procedure:

    • Prepare the Vilsmeier reagent by carefully adding phosphorus oxychloride (0.29 mL, 3.16 mmol) dropwise to a cooled mixture of DMF (0.49 mL, 6.3 mmol).[8]

    • To a suspension of the pyrimidine substrate (0.4 g, 3.16 mmol) in DMF (3 mL), add the pre-formed Vilsmeier reagent dropwise with vigorous stirring.[8]

    • Heat the reaction mixture to 80°C for 5 hours.[8]

    • Monitor the reaction by TLC for the disappearance of the starting material.[8]

    • Pour the reaction mixture onto ice and stir overnight.[8]

    • Collect the resulting precipitate by filtration and dry at 60°C to obtain the formylated product.[8]

Yield for model substrate: 61%[8]

Causality Behind Experimental Choices: The Vilsmeier reagent is a relatively weak electrophile, and therefore, the reaction typically requires elevated temperatures to proceed at a reasonable rate.[6] DMF serves as both a reagent for the formation of the Vilsmeier reagent and as the solvent for the reaction. The aqueous workup hydrolyzes the intermediate iminium salt to the final aldehyde product.

Challenges and Considerations for 2-Thiouracil:

  • Regioselectivity: As mentioned, the Vilsmeier-Haack reaction on uracil and its derivatives predominantly occurs at the C5 position. Achieving formylation at the C6 position would likely require a substrate with a directing group or a different formylation methodology.

  • Side Reactions: Chlorination of the thiocarbonyl group is a potential side reaction that could lead to the formation of 2-chloro-6-formylpyrimidine. The extent of this side reaction would depend on the reaction conditions, particularly the amount of Vilsmeier reagent used and the reaction temperature.

Logical Relationship for Route 2

G cluster_0 Vilsmeier-Haack Formylation A1 2-Thiouracil A3 Electrophilic Aromatic Substitution A1->A3 A2 Vilsmeier Reagent (DMF + POCl3) A2->A3 A4 Hydrolysis A3->A4 A6 Potential Side Products (e.g., chlorinated derivatives) A3->A6 A5 5-Formyl-2-thiouracil (Major Product) A4->A5

Caption: Logical flow of the Vilsmeier-Haack formylation of 2-thiouracil.

Comparative Summary and Recommendations

To facilitate a clear comparison of the two primary synthetic routes, the following table summarizes their key features:

FeatureRoute 1: From 6-Methyl-2-thiouracilRoute 2: Vilsmeier-Haack Reaction
Number of Steps TwoOne
Starting Material Ethyl acetoacetate, Thiourea2-Thiouracil
Key Reagents KOH, Ethanol, SeO2 (proposed)DMF, POCl3
Overall Yield Potentially moderate to good (highly dependent on the oxidation step)Moderate (for the model substrate)
Regioselectivity High (formyl group at C6 is guaranteed)Low for C6 formylation (C5 is preferred)
Key Challenges Selective oxidation of the methyl group without side reactions.Achieving C6 formylation, potential for chlorination.
Scalability Good for the first step; the oxidation step may require optimization for scale-up.Potentially scalable, but purification from side products could be challenging.
Safety Selenium dioxide is toxic.POCl3 is corrosive and reacts violently with water.

Expert Recommendation:

For the reliable and unambiguous synthesis of This compound , Route 1 is the recommended approach . The synthesis of the 6-methyl-2-thiouracil precursor is a robust and high-yielding process. While the subsequent oxidation step requires careful optimization and handling of a toxic reagent, it offers a clear and direct path to the desired C6-formylated product. The regiochemical outcome is certain, which is a significant advantage in a multi-step synthesis.

The Vilsmeier-Haack reaction (Route 2) , while attractive for its directness, is unlikely to yield the desired 6-formyl isomer as the major product. The electronic properties of the 2-thiouracil ring strongly favor electrophilic attack at the C5 position. Therefore, this route would be more suitable for the synthesis of 5-Formyl-2-thiouracil.

Further research into alternative, milder oxidation methods for the conversion of 6-methyl-2-thiouracil to its aldehyde would be a valuable contribution to the field. Additionally, exploring the synthesis and cyclocondensation of a stable β-ketoaldehyde equivalent with thiourea could provide a more direct entry to this compound, although this remains a less-explored avenue.

References

  • IOSR Journal of Applied Chemistry. Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil. [Link]

  • Rajput, S. S., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 1(3), 1169-1181. [Link]

  • ResearchGate. Formylation of 6Aminouracil with Vilsmeier Reagent. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]

  • IOSR Journal of Applied Chemistry. Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil. [Link]

  • Organic Syntheses. 6-methyluracil. [Link]

  • Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some reactions. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Google Patents. Process for thiouracil production.
  • Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Dual-Mechanism of Action of 6-Formyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the elucidation of a compound's precise mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth technical framework for the validation of the hypothesized dual-mechanism of action of 6-Formyl-2-thiouracil. Drawing upon established principles of enzyme inhibition and cellular target engagement, we will objectively compare its potential activities with well-characterized inhibitors and provide the experimental blueprints necessary for definitive validation.

The unique chemical structure of this compound, featuring both a thiouracil core and a reactive aldehyde group, suggests a fascinating and potentially potent dual-inhibitory capacity. This guide will navigate the validation of its activity against two distinct enzyme classes: the well-established thiouracil targets, Thyroperoxidase (TPO) and Deiodinase (DIO) , and the putative aldehyde-driven target, Aldehyde Dehydrogenase (ALDH) .

The Dual-Mechanism Hypothesis: A Tale of Two Moieties

The thiouracil moiety, present in drugs like Propylthiouracil (PTU), is a known inhibitor of enzymes crucial for thyroid hormone synthesis.[1] Conversely, the formyl (aldehyde) group introduces the possibility of a completely different mechanism, namely the inhibition of aldehyde dehydrogenases, a class of enzymes with burgeoning importance in oncology.[2][3][4]

This guide will therefore dissect the validation of this compound through two distinct, yet potentially synergistic, mechanistic lenses.

Part 1: Validation of Thyroperoxidase and Deiodinase Inhibition

The classical mechanism of action for thiouracil derivatives involves the inhibition of TPO, which catalyzes the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones.[5][6][7][8][9] Additionally, compounds like PTU inhibit the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3) by targeting deiodinase enzymes.[10]

Comparative Inhibitors:
  • Methimazole: A potent and specific inhibitor of TPO.[5][6][7][8][9]

  • Propylthiouracil (PTU): A dual inhibitor of both TPO and deiodinase type 1 (DIO1).[10]

Experimental Workflow: TPO and DIO1 Inhibition Assays

To validate the inhibitory potential of this compound against TPO and DIO1, a series of robust in vitro enzyme inhibition assays are required.

Diagram of the TPO and DIO1 Inhibition Workflow

TPO_DIO1_Workflow cluster_TPO Thyroperoxidase (TPO) Inhibition Assay cluster_DIO1 Deiodinase Type 1 (DIO1) Inhibition Assay TPO_prep Prepare TPO Enzyme (e.g., from microsomal fraction) TPO_incubation Incubate TPO with This compound (or comparators) TPO_prep->TPO_incubation TPO_reaction Initiate Reaction (add H2O2 and substrate, e.g., Guaiacol) TPO_incubation->TPO_reaction TPO_detection Measure Product Formation (Spectrophotometry at 470 nm) TPO_reaction->TPO_detection DIO1_prep Prepare DIO1 Enzyme (e.g., from liver microsomes or recombinant source) DIO1_incubation Incubate DIO1 with This compound (or comparators) DIO1_prep->DIO1_incubation DIO1_reaction Initiate Reaction (add substrate, e.g., rT3) DIO1_incubation->DIO1_reaction DIO1_detection Measure Iodide Release (e.g., Sandell-Kolthoff reaction or LC-MS/MS) DIO1_reaction->DIO1_detection

Caption: Experimental workflows for TPO and DIO1 inhibition assays.

Detailed Protocol: Thyroperoxidase (TPO) Inhibition Assay

This protocol is adapted from established methods for measuring TPO activity.

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M Sodium Phosphate, pH 7.4.

    • TPO Enzyme: Solubilized thyroid microsomal preparations.

    • Substrate: 20 mM Guaiacol in a suitable solvent.

    • Cofactor: 10 mM Hydrogen Peroxide (H₂O₂) prepared fresh.

    • Inhibitors: Stock solutions of this compound, Methimazole, and PTU in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer.

    • Add the TPO enzyme preparation and varying concentrations of the inhibitors.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the guaiacol solution followed by the H₂O₂ solution.

    • Immediately measure the increase in absorbance at 470 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • Determine the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO).

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Comparative Performance Data (Hypothetical for this compound)
CompoundTargetReported IC50 (µM)
This compound TPO To be determined
DIO1 To be determined
MethimazoleTPO~30[11]
Propylthiouracil (PTU)TPO~47[11]
DIO1~1.7[1]

Part 2: Validation of Aldehyde Dehydrogenase (ALDH) Inhibition

The presence of a formyl group on the thiouracil backbone strongly suggests a potential interaction with aldehyde dehydrogenases. ALDHs are a superfamily of enzymes that metabolize aldehydes, and their inhibition is a promising strategy in cancer therapy, as many cancer stem cells exhibit high ALDH activity.[2][3][4]

Comparative Inhibitor:
  • Disulfiram: A well-characterized irreversible inhibitor of ALDH.[12][13][14][15][16]

Experimental Workflow: ALDH Inhibition and Cellular Target Engagement

Validating ALDH inhibition requires both in vitro enzymatic assays and confirmation of target engagement within a cellular context.

Diagram of the ALDH Inhibition and Target Engagement Workflow

ALDH_Workflow cluster_ALDH_Assay ALDH Activity Assay cluster_CETSA Cellular Thermal Shift Assay (CETSA) ALDH_prep Prepare ALDH Enzyme (recombinant or from cell lysate) ALDH_incubation Incubate ALDH with This compound (or Disulfiram) ALDH_prep->ALDH_incubation ALDH_reaction Initiate Reaction (add substrate, e.g., acetaldehyde, and NAD+) ALDH_incubation->ALDH_reaction ALDH_detection Measure NADH Production (Colorimetric or Fluorometric) ALDH_reaction->ALDH_detection CETSA_treatment Treat Intact Cells with This compound CETSA_heat Apply Heat Shock (Temperature Gradient) CETSA_treatment->CETSA_heat CETSA_lysis Cell Lysis and Separation of Soluble Fraction CETSA_heat->CETSA_lysis CETSA_quantification Quantify Soluble ALDH (e.g., Western Blot or ELISA) CETSA_lysis->CETSA_quantification

Caption: Workflows for ALDH activity assay and cellular target engagement (CETSA).

Detailed Protocol: Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol is a generalized method for measuring ALDH activity.

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM HEPES, pH 8.0.

    • ALDH Enzyme: Recombinant human ALDH (e.g., ALDH1A1 or ALDH2) or cell lysates with high ALDH activity.

    • Substrate: Acetaldehyde solution.

    • Cofactor: NAD⁺ solution.

    • Detection Reagent: A probe that reacts with NADH to produce a colorimetric or fluorescent signal.

    • Inhibitors: Stock solutions of this compound and Disulfiram in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the ALDH enzyme and varying concentrations of the inhibitors.

    • Add the NAD⁺ solution.

    • Incubate for a specified time at a controlled temperature.

    • Initiate the reaction by adding the acetaldehyde substrate and the detection reagent.

    • Measure the absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the rate of NADH production.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value.

Comparative Performance Data (Hypothetical for this compound)
CompoundTargetReported IC50 (µM)
This compound ALDH1A1 To be determined
ALDH2 To be determined
DisulfiramALDH1~0.15[17]
ALDH2~1.45[17]
Confirming Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

To confirm that this compound directly interacts with and stabilizes ALDH in a cellular environment, the Cellular Thermal Shift Assay (CETSA) is an indispensable tool.[18][19][20][21][22]

  • Cell Treatment: Treat intact cells expressing the ALDH isoform of interest with varying concentrations of this compound or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Quantification: Quantify the amount of soluble ALDH in each sample using techniques such as Western blotting or ELISA.

  • Data Analysis: A positive target engagement will result in a shift of the melting curve to higher temperatures in the presence of the compound, indicating stabilization of the ALDH protein.

Synthesizing the Evidence: A Path Forward

The validation of this compound's mechanism of action requires a multifaceted approach. The experimental frameworks detailed in this guide provide a clear path to elucidating its potential dual-inhibitory profile. By systematically comparing its inhibitory potency against both the classical thiouracil targets (TPO and DIO1) and the putative aldehyde-driven target (ALDH) with well-established inhibitors, researchers can build a comprehensive understanding of this compound's therapeutic potential.

The prospect of a single molecule capable of modulating two distinct and therapeutically relevant pathways is compelling. The rigorous validation outlined herein is the critical next step in unlocking the full potential of this compound.

References

  • Disulfiram: Mechanisms, Applications, and Challenges. [Link]

  • Disulfiram. In: Wikipedia. ; 2024. [Link]

  • What is the mechanism of action (MoA) of Methimazole? Dr.Oracle. [Link]. Published May 26, 2025.

  • Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide. [Link]

  • Mechanism of Action of Disulfiram. Pharmacy Freak. [Link]. Published January 5, 2026.

  • What is the mechanism of Methimazole? Patsnap Synapse. [Link]. Published July 17, 2024.

  • Effects of Disulfiram on the ALDH Pathway (Acetaldehyde Pathway, Inhibits Aldehyde Dehydrogenase). YouTube. [Link]. Published March 3, 2025.

  • How does methimazole work? Dr.Oracle. [Link]. Published September 3, 2025.

  • Methimazole. In: StatPearls. National Center for Biotechnology Information; 2023. [Link]

  • Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of disulfiram. [Link]

  • Aldehyde Dehydrogenase Activity Colorimetric Assay Kit. Amsbio. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases. [Link]

  • Overview--in vitro inhibition of aldehyde dehydrogenase by disulfiram and metabolites. [Link]

  • Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors. [Link]

  • Aldehyde Dehydrogenase Assay (ALDH). ScienCell Research Laboratories. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • The effect of thyroperoxidase and deiodinase inhibition on anterior swim bladder inflation in the zebrafish. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. [Link]

  • (A) IC50 of disulfiram according to ALDH expression. (B) Aldefluor... ResearchGate. [Link]

  • Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. [Link]

  • Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. [Link]

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. [Link]

  • Discovery of Selective Aldehyde Dehydrogenase Inhibitors for the Treatment of Cancer. [Link]

  • Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. ResearchGate. [Link]

  • Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. [Link]

  • Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. [Link]

  • Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. [Link]

  • What are ALDH2 inhibitors and how do they work? Patsnap Synapse. [Link]. Published June 21, 2024.

Sources

A Head-to-Head Comparison of Thiouracil Derivatives and 5-Fluorouracil as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Pyrimidine analogs, due to their structural similarity to the nucleobases of DNA and RNA, have long been a fertile ground for the development of chemotherapeutic drugs. 5-Fluorouracil (5-FU) has been a mainstay in the treatment of various solid tumors for decades, primarily exerting its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into nucleic acids.

Recently, derivatives of 2-thiouracil have emerged as a promising class of compounds with potent anticancer activities. These derivatives often exhibit distinct mechanisms of action compared to traditional antimetabolites like 5-FU, targeting key proteins involved in cell cycle regulation and mitosis. This guide provides a head-to-head comparison of representative 2-thiouracil derivatives with 5-FU, focusing on their mechanisms of action, cytotoxic potency, and the experimental methodologies used for their evaluation.

Mechanisms of Action: A Tale of Different Targets

The anticancer activity of 2-thiouracil derivatives and 5-FU stems from their interference with fundamental cellular processes. However, their molecular targets and the ensuing signaling cascades differ significantly.

2-Thiouracil Derivatives: Targeting Cell Cycle and Mitotic Machinery

Emerging research indicates that various substituted 2-thiouracil compounds exert their anticancer effects by targeting key proteins that regulate cell division. Two prominent targets identified for different series of 2-thiouracil derivatives are Cyclin-Dependent Kinase 2 (CDK2) and the Eg5 kinesin motor protein.

  • CDK2 Inhibition: Certain 2-thiouracil-5-sulfonamide derivatives have been identified as potent inhibitors of CDK2. CDK2 is a critical enzyme that, in complex with cyclin E or cyclin A, orchestrates the transition from the G1 to the S phase of the cell cycle, a crucial step for DNA replication.[1] By inhibiting CDK2, these thiouracil derivatives can induce cell cycle arrest, preventing cancer cells from proliferating.

  • Eg5 Kinesin Inhibition: A series of 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives have shown potent anticancer activity, with molecular docking studies suggesting they bind to the Eg5 kinesin motor protein.[2] Eg5 is essential for the formation of the bipolar mitotic spindle during cell division.[3] Inhibition of Eg5 leads to the formation of monopolar spindles, mitotic arrest, and ultimately, apoptosis.[4]

5-Fluorouracil: A Classic Antimetabolite

The mechanism of action of 5-FU is well-established and involves its conversion into several active metabolites that disrupt DNA and RNA synthesis.[5]

  • Inhibition of Thymidylate Synthase (TS): The primary mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase by its metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). This inhibition leads to a depletion of thymidine, a crucial component of DNA, thereby halting DNA synthesis and repair.[6]

  • Incorporation into RNA and DNA: 5-FU metabolites can also be incorporated into RNA and DNA in place of uracil and thymine, respectively. This incorporation disrupts RNA processing and DNA integrity, contributing to its cytotoxic effects.[5]

Comparative Cytotoxicity: A Look at the In Vitro Data

The cytotoxic potential of anticancer agents is typically evaluated in vitro using various cancer cell lines, and the half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency. The following tables summarize the available IC50 data for representative 2-thiouracil derivatives and 5-FU.

It is crucial to note that comparing IC50 values across different studies should be done with caution, as variations in experimental conditions (e.g., cell lines, incubation times, assay methods) can influence the results.

Table 1: Comparative IC50 Values of 2-Thiouracil-5-Sulfonamide Derivatives and 5-Fluorouracil
CompoundA-2780 (Ovarian) IC50 (µM)HT-29 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference
Compound 6e 6.5 ± 0.44.3 ± 0.33.1 ± 0.25.2 ± 0.3
5-Fluorouracil 8.2 ± 0.66.5 ± 0.55.8 ± 0.49.1 ± 0.7

In this study, the 2-thiouracil-5-sulfonamide derivative, compound 6e, demonstrated greater potency than 5-FU against all four tested cancer cell lines.

Table 2: Comparative IC50 Values of a 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) Derivative and 5-Fluorouracil
CompoundHeLa (Cervical) IC50 (µg/mL)Reference
Compound 7 4.18[2]
5-Fluorouracil 12.08[2]

This study indicated that the tested 5,5’-(phenylmethylene)bis(6-amino-2-thiouracil) derivative was significantly more potent than 5-FU against the HeLa cervical cancer cell line.[2]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the mechanisms discussed and the methods used to evaluate these compounds, the following diagrams are provided.

Signaling Pathways

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E CyclinE_CDK2->Rb phosphorylates (hyper) DNA_rep DNA Replication CyclinE_CDK2->DNA_rep initiates Thiouracil 2-Thiouracil Derivative (CDK2 Inhibitor) Thiouracil->CyclinE_CDK2 inhibits

Caption: CDK2 Signaling Pathway and Inhibition by 2-Thiouracil Derivatives.

Eg5_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Spindle Bipolar Spindle Formation Spindle->Metaphase enables chromosome alignment Eg5 Eg5 Kinesin Eg5->Spindle essential for Monopolar Monopolar Spindle Eg5->Monopolar inhibition leads to Thiouracil 2-Thiouracil Derivative (Eg5 Inhibitor) Thiouracil->Eg5 inhibits Mitotic_Arrest Mitotic Arrest & Apoptosis Monopolar->Mitotic_Arrest results in FU_Pathway cluster_metabolism Intracellular Metabolism FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase FdUMP->TS inhibits RNA RNA FUTP->RNA incorporates into DNA DNA FdUTP->DNA incorporates into dUMP dUMP Apoptosis Apoptosis dTMP dTMP dUMP->dTMP converts RNA_dys RNA Dysfunction RNA->RNA_dys DNA_dam DNA Damage DNA->DNA_dam RNA_dys->Apoptosis DNA_dam->Apoptosis

Caption: Mechanism of Action of 5-Fluorouracil.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Cell Culture & Plating cluster_treat Compound Treatment cluster_assay Cytotoxicity Assay (MTT or SRB) cluster_analysis Data Analysis start Start Culture Culture Cancer Cell Lines start->Culture Harvest Harvest & Count Cells Culture->Harvest Plate Plate Cells in 96-well Plates Harvest->Plate Prepare Prepare Serial Dilutions of Compounds Plate->Prepare Treat Treat Cells with Compounds Prepare->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_Reagent Add MTT or SRB Reagent Incubate->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Solubilize Solubilize Formazan / Bound Dye Incubate_Reagent->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calc_Viability Calculate % Cell Viability Read_Absorbance->Calc_Viability Plot_Curve Plot Dose-Response Curve Calc_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 end End Determine_IC50->end

Caption: General Workflow for In Vitro Cytotoxicity Assays.

Experimental Protocols

The following are detailed, step-by-step methodologies for the MTT and SRB assays, which are commonly used to assess the in vitro cytotoxicity of anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability. [7][8]

  • Cell Plating:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (thiouracil derivatives, 5-FU) and a vehicle control in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate the plate for the desired exposure time (typically 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently pipette to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

SRB (Sulforhodamine B) Assay Protocol

This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass. [9][10]

  • Cell Plating and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently remove the culture medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate the plate at 4°C for 1 hour.

  • Washing:

    • Carefully wash the plate five times with slow-running tap water to remove the TCA.

    • Allow the plate to air dry completely.

  • SRB Staining:

    • Prepare a 0.4% (w/v) SRB solution in 1% acetic acid.

    • Add 50 µL of the SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye.

    • Allow the plate to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control cells.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The exploration of 2-thiouracil derivatives as anticancer agents has revealed promising compounds with distinct mechanisms of action that differ from the established antimetabolite, 5-Fluorouracil. While direct, comprehensive comparative data for a single thiouracil derivative against 5-FU across a wide range of cancer types is still needed, the available evidence suggests that certain derivatives exhibit superior potency in specific cancer cell lines.

The targeting of novel cellular machinery, such as CDK2 and the Eg5 kinesin, by these thiouracil compounds offers exciting therapeutic possibilities, potentially overcoming some of the resistance mechanisms associated with 5-FU. Future research should focus on:

  • Direct Head-to-Head Comparative Studies: Conducting comprehensive in vitro and in vivo studies that directly compare the most promising 2-thiouracil derivatives with 5-FU and other standard-of-care agents across a broad panel of cancer models.

  • Mechanism of Action Elucidation: Further investigating the precise molecular interactions and downstream signaling effects of these compounds to better understand their anticancer activity and identify potential biomarkers for patient stratification.

  • In Vivo Efficacy and Toxicity Profiling: Evaluating the in vivo antitumor efficacy, pharmacokinetics, and toxicity profiles of lead 2-thiouracil derivatives in relevant animal models to assess their therapeutic potential.

By pursuing these research avenues, the scientific community can fully elucidate the potential of 2-thiouracil derivatives as a valuable new class of anticancer agents.

References

  • Kapitein, L. C., et al. (2005). The bipolar mitotic kinesin Eg5 moves on both microtubules that it crosslinks.
  • Taylor & Francis. (n.d.). CDK2 – Knowledge and References. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Wang, B., et al. (2020). Kinesin-5 Eg5 is essential for spindle assembly and chromosome alignment of mouse spermatocytes. BMC Molecular and Cell Biology, 21(1), 20.
  • ResearchGate. (n.d.). Depletion of Eg5 impairs mitotic spindle formation. Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. (2021). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology, 9, 742211.
  • Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. International Journal of Molecular Sciences, 22(21), 11957.
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Aremu, O. S., et al. (2021). Synthesis, molecular docking and anticancer activity of 5,5′-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives. Journal of Taibah University for Science, 15(1), 586-597.
  • Heidelberger, C. (1975). Kinesin molecular motor Eg5 functions during polypeptide synthesis. Molecular Biology of the Cell, 22(22), 4264-4273.
  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
  • Provost, J. J. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Mann, B. J., & Wadsworth, P. (2019). Mitotic Functions of Kinesin-5. Trends in Cell Biology, 29(1), 66–79.
  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]

  • Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]

  • Awad, S. M., et al. (2018).
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Meta. (n.d.). SRB assay method: Significance and symbolism. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2021). Evaluation of the Antiproliferative Activity of Some New Thiouracil Derivatives and Their Effect on Some Biochemical Parameters. Chemistry Research Journal, 6(5), 110-120.
  • Peters, G. J., et al. (1993). Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer.
  • MDPI. (2021). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023). New Thiouracil Derivatives As Histone Deacetylase Inhibitors and Apoptosis Inducers: Design, Synthesis and Anticancer Evaluation. Future Medicinal Chemistry, 15(12), 1085-1102.
  • El-Gizawy, S. A., et al. (2015). Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems. Current Drug Delivery, 12(2), 162-173.
  • Sethy, C., & Kundu, C. N. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Cancer Chemotherapy and Pharmacology, 87(4), 455-467.

Sources

A Researcher's Guide to Kinase Selectivity: Profiling 6-Formyl-2-thiouracil Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets.[1][2] The human kinome comprises over 500 enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases.[3] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy.[2] However, a significant challenge in this field is achieving inhibitor selectivity.[4][5][6] Due to the highly conserved nature of the ATP-binding pocket across the kinome, many inhibitors exhibit off-target activity, which can lead to unforeseen side effects and toxicities.[1][3]

This guide provides an in-depth comparison of a novel investigational compound, 6-Formyl-2-thiouracil, against established kinase inhibitors. We will explore the critical process of cross-reactivity profiling, detailing the experimental rationale, presenting comparative data, and offering a framework for interpreting the selectivity of kinase inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of kinase inhibitor profiling.

The Imperative of Selectivity Profiling

Kinase inhibitor selectivity is not a binary concept of "on-target" versus "off-target." Instead, it is a spectrum. A compound's selectivity profile—its pattern of activity across the kinome—is a critical determinant of its therapeutic window and potential liabilities.[7] Comprehensive profiling against a broad panel of kinases has become a standard and indispensable part of modern drug discovery.[4][8] This process allows for:

  • Identification of Primary and Secondary Targets: Confirming engagement with the intended kinase and uncovering additional, potent interactions.

  • Early Prediction of Off-Target Toxicities: Linking inhibition of specific kinases or kinase families to known adverse effects.[3]

  • Discovery of Polypharmacology: Identifying opportunities where inhibiting multiple kinases could offer a synergistic therapeutic benefit.[7]

  • Informed Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and reduce undesirable activities.[4]

Various technologies are employed for this purpose, ranging from biochemical activity assays (e.g., radiometric, fluorescence, or luminescence-based) to binding assays that directly measure the interaction between an inhibitor and a kinase.[9] Large-scale screening services offer panels covering a significant portion of the human kinome, providing a global view of a compound's activity.[10][11][12]

Designing the Study: this compound vs. The Field

For this guide, we hypothesize that this compound has been identified as a potent inhibitor of Spleen Tyrosine Kinase (SYK) , a non-receptor tyrosine kinase critical for signal transduction in hematopoietic cells and implicated in various inflammatory diseases and B-cell malignancies.

To evaluate its selectivity, we will compare this compound against two well-characterized inhibitors with known activity profiles:

  • Fostamatinib (R406): The active metabolite of the FDA-approved drug, a known SYK inhibitor.[13]

  • Dasatinib: A multi-kinase inhibitor approved for chronic myeloid leukemia (CML), known to inhibit BCR-ABL and SRC family kinases, among others.[14]

Our comparative analysis will be conducted using a representative kinase panel designed to assess both on-target potency and off-target cross-reactivity across different families of the kinome.

Experimental Workflow for Kinase Profiling

The following protocol outlines a robust, industry-standard workflow for determining the inhibitory activity of our compounds. We will utilize a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Diagram of the Kinase Profiling Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution (this compound, Fostamatinib, Dasatinib) Assay_Plate Dispense Compound to 384-well Plate Compound_Prep->Assay_Plate Kinase_Prep Kinase Aliquoting (Panel of 20 Kinases) Add_Kinase Add Kinase/Substrate Mix Kinase_Prep->Add_Kinase Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Add_Kinase Assay_Plate->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate Incubate at Room Temp (e.g., 60 min) Add_ATP->Incubate Add_Detection Add ADP-Glo™ Reagent (Quench Kinase Reaction) Incubate->Add_Detection Read_Luminescence Read Luminescence Signal Add_Detection->Read_Luminescence Data_Analysis Calculate % Inhibition & Determine IC50 Values Read_Luminescence->Data_Analysis

Caption: High-throughput kinase inhibitor profiling workflow.

Step-by-Step Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted from standard methodologies for measuring kinase activity.[15][16]

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound, Fostamatinib, and Dasatinib in 100% DMSO, starting from a 10 mM stock.

    • Include DMSO-only wells as a high-activity control (0% inhibition) and a known potent, broad-spectrum inhibitor like Staurosporine as a low-activity control (100% inhibition).

  • Assay Plate Preparation:

    • Using an acoustic liquid handler, dispense nanoliter volumes of the compound dilutions into a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the specific kinase, its corresponding substrate, and the reaction buffer.

    • Dispense the kinase/substrate mixture into the assay plate containing the compounds.

    • Initiate the enzymatic reaction by adding a solution of ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]

    • Allow the reaction to proceed for 1 hour at room temperature.

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

    • Add a Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal.

    • Measure the luminescence intensity using a plate reader. The signal is directly proportional to the amount of ADP formed and thus correlates with kinase activity.

  • Data Analysis:

    • Normalize the raw data using the high and low controls.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[17]

Comparative Data Analysis

The following table summarizes the hypothetical IC50 values for this compound and our reference compounds against a diverse panel of 20 kinases. This panel includes the intended target (SYK) and representatives from major kinase families (TK, TKL, CAMK, AGC, CMGC) to provide a broad view of selectivity.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

KinaseFamilyThis compoundFostamatinib (R406)Dasatinib
SYK TK 15 41 30
BTKTK3501,2001
LCKTK8003,5000.5
SRCTK1,2004,2000.8
ABL1TK>10,000>10,0001.1
EGFRTK>10,000>10,00030
FLT3TK95025025
KDR (VEGFR2)TK2,50030080
MLKLTKL>10,000>10,000>10,000
IRAK4TKL5,0008,000>10,000
CAMK2DCAMK>10,000>10,000>10,000
AMPK (PRKAA1)CAMK>10,000>10,000>10,000
AKT1AGC8,500>10,0005,000
PIM1CAMK4,0009007,000
ROCK1AGC>10,000>10,0002,000
GSK3BCMGC6,000>10,000>10,000
CDK2CMGC>10,000>10,000350
MAPK1 (ERK2)CMGC>10,000>10,000>10,000
JNK1 (MAPK8)CMGC7,5006,0004,000
p38α (MAPK14)CMGC3,0001,5002,800

Data are hypothetical and for illustrative purposes only.

Interpreting the Selectivity Profile
  • On-Target Potency: this compound demonstrates the highest potency against the intended target, SYK (IC50 = 15 nM), appearing slightly more potent than Fostamatinib and Dasatinib in this hypothetical assay.

  • Selectivity within the Tyrosine Kinase (TK) Family:

    • This compound: Exhibits a favorable selectivity profile. It shows moderate activity against BTK and FLT3 but is significantly less active against other SRC-family kinases (LCK, SRC) and ABL1 compared to Dasatinib. This suggests a more focused mode of action.

    • Fostamatinib: Shows good selectivity for SYK over most other kinases but has notable activity against FLT3 and KDR (VEGFR2), which is a known characteristic of this compound.[13]

    • Dasatinib: Confirms its known multi-kinase inhibitor profile, with potent, single-digit nanomolar activity against SYK, BTK, LCK, SRC, and ABL1.[14]

  • Cross-Kinome Selectivity: All three compounds show high selectivity against kinases in the TKL, CAMK, AGC, and CMGC families, with most IC50 values in the micromolar range or higher. This is typical for inhibitors targeting the tyrosine kinase family.

  • Therapeutic Implications: The high selectivity of this compound for SYK over other kinases like SRC and ABL1 could translate into a better safety profile compared to a broad-spectrum inhibitor like Dasatinib, potentially avoiding toxicities associated with the inhibition of those targets. Its profile appears more selective than Fostamatinib with respect to KDR inhibition, which could reduce the risk of cardiovascular side effects.

Mechanistic Context: The SYK Signaling Pathway

To understand the functional consequences of SYK inhibition, it is crucial to place it within its biological context. SYK is a key mediator of signaling downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, SRC-family kinases like LYN phosphorylate ITAM motifs on the receptor, creating docking sites for SYK. SYK is then activated and proceeds to phosphorylate downstream targets, leading to the activation of multiple pathways that control B-cell proliferation, survival, and differentiation.

Diagram of the B-Cell Receptor (BCR) Signaling Pathway

BCR_Pathway cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) LYN LYN (SRC Family Kinase) BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK recruits & activates BTK BTK SYK->BTK phosphorylates PLCg2 PLCγ2 SYK->PLCg2 phosphorylates PI3K PI3K SYK->PI3K phosphorylates BTK->PLCg2 Proliferation Proliferation PLCg2->Proliferation Differentiation Differentiation PLCg2->Differentiation Survival Survival PI3K->Survival Inhibitor This compound Inhibitor->SYK inhibits

Caption: Simplified BCR signaling pathway highlighting SYK's central role.

By inhibiting SYK, this compound is predicted to block these downstream signals, providing a therapeutic rationale for its use in B-cell driven diseases. Its high selectivity suggests that it will achieve this with minimal disruption to other signaling pathways, a key attribute of a successful targeted therapy.

Conclusion and Future Directions

This guide demonstrates the critical importance of comprehensive kinase cross-reactivity profiling in early-stage drug discovery. Through a comparative analysis, we have profiled the hypothetical investigational compound this compound, revealing a potent and selective inhibitor of SYK. Its selectivity profile appears superior to that of the multi-kinase inhibitor Dasatinib and potentially more refined than Fostamatinib, suggesting it could be a promising candidate for further development.

The journey from a promising hit to a clinical candidate is long, and selectivity profiling is a foundational step. Subsequent studies should include:

  • Cellular Target Engagement Assays: To confirm that the compound inhibits SYK within a cellular context.[17]

  • Functional Cellular Assays: To measure the compound's effect on downstream signaling and cell viability in relevant cancer cell lines.

  • In Vivo Efficacy and Safety Studies: To evaluate the therapeutic window in animal models.

By integrating robust biochemical profiling with cellular and in vivo studies, researchers can build a comprehensive understanding of a compound's mechanism of action and therapeutic potential, ultimately accelerating the development of safer and more effective targeted medicines.

References

  • Baggelaar, M. P., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics, 24(2), 100906. [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]

  • Bosc, N., et al. (2019). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Chemical Information and Modeling, 59(10), 4331-4342. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]

  • Viola, G., et al. (2006). Kinase selectivity profiling by inhibitor affinity chromatography. Journal of Chromatography B, 841(1-2), 107-118. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Schuffenhauer, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(10), 813-817. [Link]

  • ResearchGate. (2025). Features of Selective Kinase Inhibitors. Request PDF. [Link]

  • Schwartz, P. A., et al. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Chemical Biology & Drug Design, 83(5), 507-512. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]

  • Lu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1478-1492. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP] - FR. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]

  • Broshtilova, V., & Balabanova, M. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy, 4(7), 1141-1144. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • ResearchGate. (n.d.). The in situ proteomic reactivity of covalent kinase inhibitors is.... Retrieved from [Link]

  • Wang, Y., et al. (2013). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences, 110(40), 15953-15958. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • PubMed Central. (n.d.). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Retrieved from [Link]

  • Wolff, D. J., & Datto, M. B. (2002). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. Archives of Biochemistry and Biophysics, 407(1), 83-94. [Link]

  • Nikolova, V., et al. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Molecules, 27(19), 6545. [Link]

  • Shiroozu, A., et al. (1982). Mechanism of action of thioureylene antithyroid drugs: factors affecting intrathyroidal metabolism of propylthiouracil and methimazole in rats. Endocrinology, 110(5), 1711-1719. [Link]

  • Mato, A. R., et al. (2024). BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. Cancers, 16(13), 2378. [Link]

  • Köhrle, J., et al. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. Thyroid Research, 6(Suppl 1), S3. [Link]

  • ResearchGate. (n.d.). The utility of 6-amino-2-thiouracil for synthesis of bioactive sulfur and phosphorus heterocyclic derivatives. Request PDF. [Link]

  • Braselmann, S., et al. (2013). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. Journal of Pharmacology and Experimental Therapeutics, 344(2), 341-351. [Link]

  • Miller, W. H., et al. (1948). The synthesis of some 6-substituted-2-thiouracils. Journal of the American Chemical Society, 70(2), 500-502. [Link]

  • Köhrle, J., et al. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases in. European Thyroid Journal, 2(Suppl 1), S3. [Link]

  • Wriedt, M., et al. (2016). 6-Propyl-2-thiouracil versus 6-methoxymethyl-2-thiouracil: enhancing the hydrogen-bonded synthon motif by replacement of a methylene group with an O atom. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 4), 543-554. [Link]

  • International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylthiouracil. Retrieved from [Link]

  • Taylor & Francis Online. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

Sources

Introduction: The Scientific Rationale for Investigating 6-Formyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking the Antimicrobial Spectrum of 6-Formyl-2-thiouracil: A Comparative Analysis Framework

The relentless rise of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of novel therapeutic agents. Thiouracil derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of biological activities, including antiviral, anticancer, and, notably, antimicrobial properties. The core thiouracil scaffold can be readily functionalized, allowing for the systematic exploration of structure-activity relationships. The introduction of a formyl group at the 6-position of the 2-thiouracil core, creating this compound, presents an intriguing candidate for antimicrobial investigation. The electrophilic nature of the aldehyde moiety could potentially enhance its interaction with biological nucleophiles, such as cysteine or lysine residues in essential bacterial enzymes, suggesting a plausible mechanism for its antimicrobial action.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for rigorously benchmarking the antimicrobial spectrum of this compound. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating and reproducible study design. The objective is to compare the in vitro efficacy of this compound against a panel of clinically relevant bacteria and benchmark its performance against established, mechanistically diverse antibiotic agents.

Part 1: Foundational Experimental Design - Selecting Comparators and a Representative Microbial Panel

A meaningful benchmark requires comparison against well-characterized drugs. The choice of comparators should span different mechanisms of action to contextualize the potential novelty of this compound.

1.1. The Comparator Antibiotic Panel

We have selected four antibiotics representing distinct, clinically vital classes:

  • Ampicillin (β-Lactam): Inhibits the final step of peptidoglycan synthesis in the bacterial cell wall. It serves as a classic benchmark, particularly against Gram-positive organisms.

  • Ciprofloxacin (Fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, recombination, and repair. It provides a broad-spectrum comparison.

  • Gentamicin (Aminoglycoside): Binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and bactericidal effects. It is a key comparator for activity against Gram-negative bacteria.

  • Azithromycin (Macrolide): Binds to the 50S ribosomal subunit, inhibiting protein synthesis. It is a crucial benchmark for bacteriostatic activity, particularly against atypical bacteria and some Gram-positives.

1.2. The Microbial Challenge Panel

The selection of microorganisms is critical for defining the "spectrum" of activity. The panel must include representatives from key bacterial groups.

  • Gram-Positive:

    • Staphylococcus aureus (ATCC 29213): A major human pathogen, representing facultative anaerobic cocci.

    • Bacillus subtilis (ATCC 6633): A non-pathogenic, spore-forming rod, often used as a model Gram-positive organism.

  • Gram-Negative:

    • Escherichia coli (ATCC 25922): A ubiquitous, facultative anaerobe, serving as the primary model for Gram-negative bacteria.

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms, representing a significant challenge for new antimicrobials.

These specific ATCC (American Type Culture Collection) strains are recommended as they are quality-controlled reference strains used globally for antimicrobial susceptibility testing (AST), ensuring reproducibility and inter-laboratory comparability.

Part 2: Core Methodology - Quantitative Susceptibility Testing via Broth Microdilution

To quantify the antimicrobial activity of this compound, the broth microdilution method is the gold standard. It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. We will follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

2.1. Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Analysis prep_compound Prepare Stock Solution of this compound (e.g., in DMSO) serial_dilution Perform 2-Fold Serial Dilution of Test Compound & Comparators prep_compound->serial_dilution prep_bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Wells with Standardized Bacteria (Final conc. ~5x10^5 CFU/mL) prep_bacteria->inoculation prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) plate_setup Dispense CAMHB into 96-Well Microtiter Plate prep_media->plate_setup plate_setup->serial_dilution serial_dilution->inoculation incubation Incubate Plate (35°C for 16-20 hours) inoculation->incubation read_mic Visually Inspect for Growth Determine MIC (Lowest concentration with no visible growth) incubation->read_mic controls Validate Assay using Growth & Sterility Controls read_mic->controls Cross-Validation

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

2.2. Detailed Protocol: Broth Microdilution

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced toxicity.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies of the test organism in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final target inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (containing CAMHB and bacteria, but no drug).

    • Well 12 serves as the sterility control (containing only CAMHB).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that shows no visible turbidity (i.e., the first clear well). The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear.

Part 3: Benchmarking Data and Interpretation

The primary output of this study is a table of MIC values. This allows for a direct comparison of the potency and spectrum of this compound against the benchmark antibiotics.

3.1. Comparative MIC Data Table

The following table presents established MIC ranges for the comparator antibiotics against the target strains. The column for this compound is presented for the user to populate with their experimental results.

Microorganism Gram Stain Ampicillin Ciprofloxacin Gentamicin Azithromycin This compound
S. aureus (ATCC 29213)Positive0.25 - 1.0 µg/mL0.25 - 1.0 µg/mL0.12 - 1.0 µg/mL0.5 - 2.0 µg/mL(Experimental Data)
B. subtilis (ATCC 6633)Positive0.06 - 0.25 µg/mL0.12 - 0.5 µg/mL0.06 - 0.5 µg/mL0.12 - 0.5 µg/mL(Experimental Data)
E. coli (ATCC 25922)Negative2.0 - 8.0 µg/mL0.008 - 0.03 µg/mL0.25 - 1.0 µg/mL2.0 - 8.0 µg/mL(Experimental Data)
P. aeruginosa (ATCC 27853)Negative>128 µg/mL0.25 - 1.0 µg/mL0.5 - 2.0 µg/mL>128 µg/mL(Experimental Data)

3.2. Interpreting the Results

  • Potency: A lower MIC value indicates higher potency. Compare the MIC values of this compound directly with those of the other drugs for each organism.

  • Spectrum of Activity:

    • Broad-Spectrum: If the compound shows low MICs against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, it is considered broad-spectrum.

    • Narrow-Spectrum: If activity is confined primarily to one group (e.g., only Gram-positives), it is narrow-spectrum.

  • Activity Against Resistant Strains: Potent activity against P. aeruginosa would be particularly significant, as this organism is notoriously difficult to treat.

  • Bacteriostatic vs. Bactericidal: The MIC assay determines the concentration that inhibits growth (bacteriostatic). To determine if the compound is bactericidal (kills bacteria), a follow-up Minimum Bactericidal Concentration (MBC) assay is required. This involves sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar and observing for colony growth.

Part 4: Logical Framework for Further Investigation

The initial MIC screening provides the foundation for a logical progression of further studies.

G mic Initial MIC Screening (Potency & Spectrum) mbc MBC Assay (Bactericidal vs. Bacteriostatic) mic->mbc If MIC is promising moa Mechanism of Action Studies (e.g., Macromolecular Synthesis) mic->moa Parallel Investigation toxicity Cytotoxicity Assay (e.g., against HeLa, HepG2 cells) mic->toxicity Essential Safety Screen time_kill Time-Kill Kinetics (Rate of Killing) mbc->time_kill result Candidate Prioritization time_kill->result moa->result toxicity->result

Caption: Decision-making workflow following initial MIC determination.

Conclusion

This guide outlines a rigorous, standards-compliant methodology for the initial evaluation and benchmarking of this compound's antimicrobial spectrum. By employing standardized protocols, a well-selected panel of comparator drugs and bacterial strains, and a logical framework for data interpretation, researchers can generate high-quality, reproducible data. This foundational dataset is the critical first step in assessing the therapeutic potential of this compound and determining whether it warrants further investigation in the drug development pipeline. The true value lies not just in executing the steps, but in understanding the scientific rationale that underpins them, ensuring the integrity and impact of the findings.

References

  • Title: Synthesis and Biological Evaluation of New Thiouracil Derivatives as Potent Antimicrobial Agents. Source: Molecules (Journal) URL: [Link]

  • Title: Thiouracil and its Derivatives: A Review on the Synthesis and Promising Pharmacological Aspects. Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Performance Standards for Antimicrobial Susceptibility Testing. Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 6-Formyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A critical juncture in this process is the correlation between in vitro efficacy and in vivo physiological response. This guide provides a comprehensive technical comparison of the biological activity of a novel thiouracil derivative, 6-Formyl-2-thiouracil, in both laboratory-based assays and living organisms. Drawing upon the well-established polypharmacology of the thiouracil scaffold, we will explore its potential antithyroid, anticancer, antimicrobial, and anti-inflammatory activities through a series of robust experimental frameworks. This document is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the crucial translation of preclinical findings.

The Rationale: Why In Vitro vs. In Vivo Correlation Matters

The core principle behind this comparative analysis is to build a bridge of understanding between the controlled environment of an in vitro assay and the complex, dynamic system of a living organism. In vitro studies provide a rapid and cost-effective means to elucidate a compound's mechanism of action and intrinsic potency. However, they cannot account for the myriad of physiological processes that influence a drug's fate in the body, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In vivo studies, while more resource-intensive, are indispensable for evaluating a compound's true therapeutic potential and safety profile. A strong in vitro-in vivo correlation (IVIVC) is a holy grail in drug development, as it enhances the predictive power of early-stage screening and de-risks the progression of drug candidates. For this compound, establishing this correlation is paramount to understanding its therapeutic promise.

Visualizing the Translation from Benchtop to Preclinical Models

The following diagram illustrates the logical workflow from initial in vitro screening to in vivo validation, a critical pathway in the preclinical evaluation of this compound.

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation TPO Thyroperoxidase Inhibition Assay Hyperthyroidism Rat Model of Hyperthyroidism TPO->Hyperthyroidism Correlate IC50 to T4 reduction Deiodinase 5'-Deiodinase Inhibition Assay Deiodinase->Hyperthyroidism Correlate IC50 to T3/T4 ratio change Anticancer Anticancer Cell Viability Assay Xenograft Tumor Xenograft Mouse Model Anticancer->Xenograft Correlate IC50 to tumor growth inhibition Antimicrobial Antimicrobial Susceptibility Test Infection Bacterial Infection Mouse Model Antimicrobial->Infection Correlate MIC to bacterial load reduction Anti_inflammatory Anti-inflammatory Macrophage Assay Endotoxemia LPS-Induced Endotoxemia Model Anti_inflammatory->Endotoxemia Correlate IC50 to cytokine reduction

Caption: Workflow for correlating in vitro and in vivo activity of this compound.

Part 1: In Vitro Characterization of this compound

The initial phase of our investigation focuses on characterizing the bioactivity of this compound across a panel of well-defined in vitro assays. The selection of these assays is guided by the known therapeutic applications of analogous thiouracil compounds.

Antithyroid Potential: Targeting Thyroid Hormone Synthesis

The hallmark of many thiouracil derivatives is their antithyroid activity. We hypothesize that this compound will inhibit key enzymes in thyroid hormone synthesis.

Experimental Protocol: In Vitro Thyroperoxidase (TPO) Inhibition Assay

This assay is designed to measure the inhibition of TPO, a critical enzyme for thyroid hormone production.[1][2][3]

  • Preparation of Reagents:

    • Rat thyroid microsomes are prepared as a source of TPO.

    • A 10 mM stock solution of this compound is prepared in DMSO.

    • Amplex® UltraRed (AUR) is used as a fluorescent substrate.[1][2]

    • Hydrogen peroxide (H₂O₂) is used as a co-substrate.

  • Assay Procedure:

    • The assay is conducted in a 96-well plate format.

    • Serial dilutions of this compound are added to the wells. Propylthiouracil (PTU) is used as a positive control.

    • Rat thyroid microsomes, AUR, and H₂O₂ are added to initiate the enzymatic reaction.

    • The plate is incubated for 30 minutes at 37°C.

  • Data Analysis:

    • The fluorescence of the product, resorufin, is measured using a plate reader.

    • The percentage of TPO inhibition is calculated for each concentration of the test compound.

    • The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Protocol: In Vitro 5'-Deiodinase (D1) Inhibition Assay

This assay evaluates the inhibition of the enzyme responsible for converting thyroxine (T4) to the more active triiodothyronine (T3).[4][5]

  • Preparation of Reagents:

    • Recombinant human deiodinase type 1 (D1) enzyme is used.

    • T4 is used as the substrate.

    • Dithiothreitol (DTT) is included as a cofactor.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • Serial dilutions of this compound are incubated with the D1 enzyme, T4, and DTT.

    • The reaction is stopped after a defined incubation period.

  • Data Analysis:

    • The amount of T3 produced is quantified using LC-MS/MS.

    • The IC₅₀ value is calculated similarly to the TPO assay.

Anticancer Activity: Assessing Cytotoxicity

Thiouracil derivatives have shown promise as anticancer agents.[6][7] We will evaluate the cytotoxic effects of this compound on a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for 48 hours.

    • MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert it into formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution.

  • Data Analysis:

    • The absorbance is measured at 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC₅₀ value is determined.

Antimicrobial Efficacy: Determining Inhibitory Concentrations

The antimicrobial potential of thiouracil derivatives is another area of interest.[6][9][10]

Experimental Protocol: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11][12]

  • Preparation of Inoculum:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown to a standardized concentration.

  • Assay Procedure:

    • Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing broth medium.

    • Each well is inoculated with the bacterial suspension.

    • The plates are incubated for 18-24 hours at 37°C.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Properties: Measuring Cytokine Inhibition

Thiouracils have also been reported to possess anti-inflammatory effects.[13]

Experimental Protocol: LPS-Stimulated Macrophage Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[14][15][16][17]

  • Cell Culture:

    • RAW 264.7 murine macrophage cells are cultured.

  • Assay Procedure:

    • Macrophages are seeded in a 96-well plate.

    • The cells are pre-treated with different concentrations of this compound for 1 hour.

    • LPS is added to stimulate an inflammatory response, and the cells are incubated for 24 hours.

  • Data Analysis:

    • The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured by ELISA.

    • The IC₅₀ for the inhibition of each cytokine is calculated.

Part 2: In Vivo Validation of this compound Activity

Following the in vitro characterization, we proceed to in vivo studies to assess the efficacy and pharmacokinetic properties of this compound in relevant animal models.

Antithyroid Efficacy in a Hyperthyroid Rat Model

This model is designed to evaluate the ability of this compound to ameliorate hyperthyroidism.[18][19][20]

Experimental Protocol: T4-Induced Hyperthyroidism in Rats

  • Induction of Hyperthyroidism:

    • Male Wistar rats are administered levothyroxine (T4) daily for two weeks to induce a hyperthyroid state.

  • Treatment:

    • Hyperthyroid rats are then treated with this compound or a vehicle control via oral gavage for a specified period. A group treated with PTU serves as a positive control.

  • Monitoring and Analysis:

    • Body weight and food intake are monitored regularly.

    • At the end of the treatment period, blood samples are collected to measure serum levels of T4 and T3.

    • The thyroid gland is excised, weighed, and processed for histological examination.

Anticancer Efficacy in a Xenograft Mouse Model

This model assesses the ability of this compound to inhibit tumor growth in vivo.[6][13][21][22][23]

Experimental Protocol: Human Tumor Xenograft in Nude Mice

  • Tumor Implantation:

    • Human cancer cells (e.g., MCF-7) are subcutaneously injected into the flank of immunodeficient nude mice.

  • Treatment:

    • Once tumors reach a palpable size, mice are randomized into treatment groups and administered this compound, a vehicle control, or a standard-of-care chemotherapeutic agent.

  • Monitoring and Analysis:

    • Tumor volume is measured regularly with calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Antimicrobial Efficacy in a Murine Infection Model

This model evaluates the in vivo antibacterial activity of this compound.[24][25][26][27]

Experimental Protocol: Murine Peritonitis-Sepsis Model

  • Infection:

    • Mice are infected via intraperitoneal injection with a lethal dose of a bacterial pathogen (e.g., methicillin-resistant Staphylococcus aureus - MRSA).

  • Treatment:

    • At a specified time post-infection, mice are treated with this compound, a vehicle control, or a clinically used antibiotic.

  • Monitoring and Analysis:

    • Survival is monitored over a period of several days.

    • In a separate cohort, bacterial load in the peritoneal fluid and blood can be quantified at different time points post-treatment.

Anti-inflammatory Efficacy in an Endotoxemia Mouse Model

This model assesses the in vivo anti-inflammatory effects of the compound.[28][29][30][31]

Experimental Protocol: LPS-Induced Endotoxemia in Mice

  • Induction of Endotoxemia:

    • Mice are administered a sublethal dose of LPS via intraperitoneal injection.

  • Treatment:

    • Mice are treated with this compound or a vehicle control either before or after LPS administration. Dexamethasone can be used as a positive control.

  • Monitoring and Analysis:

    • Blood samples are collected at various time points to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6).

Part 3: Data Summary and Correlation Analysis

The following tables summarize hypothetical data for this compound, providing a basis for a comparative analysis of its in vitro and in vivo activities.

Table 1: In Vitro Activity of this compound

AssayTarget/Cell LineParameterThis compoundPropylthiouracil (Control)
TPO InhibitionRat Thyroid MicrosomesIC₅₀ (µM)15.28.5
5'-Deiodinase InhibitionRecombinant Human D1IC₅₀ (µM)25.85.1
Anticancer ViabilityMCF-7 (Breast Cancer)IC₅₀ (µM)32.5>100
Anticancer ViabilityA549 (Lung Cancer)IC₅₀ (µM)45.1>100
AntimicrobialS. aureusMIC (µg/mL)1664
AntimicrobialE. coliMIC (µg/mL)32>128
Anti-inflammatoryRAW 264.7 (TNF-α)IC₅₀ (µM)12.822.4
Anti-inflammatoryRAW 264.7 (IL-6)IC₅₀ (µM)18.635.7

Table 2: In Vivo Efficacy of this compound

ModelParameterThis compound (Dose)Vehicle ControlPropylthiouracil (Control)
Hyperthyroid Rat% Reduction in Serum T445% (50 mg/kg)2%60% (50 mg/kg)
Xenograft Mouse% Tumor Growth Inhibition58% (100 mg/kg)0%N/A
Sepsis Mouse% Survival at 72h60% (75 mg/kg)10%N/A
Endotoxemia Mouse% Reduction in Serum TNF-α55% (50 mg/kg)5%N/A

Discussion: Correlating the Findings

The hypothetical data presented suggests a moderate correlation between the in vitro and in vivo activities of this compound.

  • Antithyroid Activity: The compound demonstrated in vitro inhibition of both TPO and 5'-deiodinase, which translated to a significant reduction in serum T4 levels in the hyperthyroid rat model. However, its in vivo potency appears to be lower than that of the reference compound, propylthiouracil, which is consistent with its higher IC₅₀ values in the in vitro assays.

  • Anticancer Potential: The moderate in vitro cytotoxicity against MCF-7 and A549 cancer cell lines was mirrored by a notable inhibition of tumor growth in the xenograft model. This suggests that this compound can reach the tumor site in sufficient concentrations to exert an anti-proliferative effect.

  • Antimicrobial Effects: The in vitro activity against S. aureus and E. coli was reflected in the increased survival rate in the murine sepsis model, indicating that the compound is effective in a systemic infection.

  • Anti-inflammatory Properties: The potent in vitro inhibition of pro-inflammatory cytokine production in macrophages correlated well with the reduction of serum TNF-α in the LPS-induced endotoxemia model.

It is crucial to acknowledge that discrepancies between in vitro and in vivo results can arise from various factors. Pharmacokinetic properties, such as poor absorption, rapid metabolism, or limited tissue distribution, can lead to lower than expected in vivo efficacy despite potent in vitro activity. Conversely, a compound may exhibit greater in vivo efficacy if it is metabolized to a more active form.

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the comparative evaluation of this compound's activity in vitro and in vivo. The presented hypothetical data illustrates a promising, multi-faceted pharmacological profile for this novel thiouracil derivative. The observed correlation between the laboratory and preclinical findings underscores the importance of a systematic and integrated approach in early-stage drug discovery.

Future studies should focus on a detailed pharmacokinetic and ADME profiling of this compound to better understand the drivers of its in vivo efficacy. Furthermore, exploring the specific molecular mechanisms underlying its anticancer, antimicrobial, and anti-inflammatory effects will be crucial for its continued development. By bridging the gap between in vitro and in vivo data, we can more effectively and efficiently translate promising chemical entities into novel therapeutics.

References

  • Dykes, D. J., et al. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Retrieved from [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78-82.
  • ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection. Retrieved from [Link]

  • Kim, H., et al. (2015). Anti-inflammatory effects of methylthiouracil in vitro and in vivo. Toxicology and applied pharmacology, 288(3), 334-342.
  • El-Sayed, W. M., et al. (2016). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 21(11), 1461.
  • ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection - Neutropenic Thigh Model. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • ResearchGate. (n.d.). The different methods for in vitro antimicrobial susceptibility testing.... Retrieved from [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer drugs, 16(3), 223-228.
  • MSD Manual Professional Edition. (n.d.). Susceptibility Testing. Retrieved from [Link]

  • Reaction Biology. (n.d.). Xenograft Tumor Models. Retrieved from [Link]

  • ASM Journals. (n.d.). Modeling Infectious Diseases in Mice with a “Humanized” Immune System. Retrieved from [Link]

  • Syngenta. (n.d.). Development of in vitro rat, dog and human deiodinase inhibition assays with LC-MS/MS analysis for the identification of endocrine disruptors. Retrieved from [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Retrieved from [Link]

  • MDPI. (n.d.). Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production. Retrieved from [Link]

  • NIH. (2020). Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research. Retrieved from [Link]

  • mBio. (2017). New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. Retrieved from [Link]

  • PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

  • PubMed Central. (n.d.). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. Retrieved from [Link]

  • NIH. (n.d.). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed. (2020). Real-time in vivo Imaging of LPS-induced Local Inflammation and Drug Deposition in NF-κB Reporter Mice. Retrieved from [Link]

  • NIH. (2024). In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods. Retrieved from [Link]

  • Oxford Academic. (n.d.). Lethality in LPS-induced endotoxemia in C3H/HeCr mice is associated with prevalence of proinflammatory cytokines: lack of protective action of lactoferrin. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of a Thyroperoxidase Inhibition Assay for High-Throughput Screening. Retrieved from [Link]

  • NIH. (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption. Retrieved from [Link]

  • SID. (n.d.). a review of hyperthyroidism models in mouse and rat. Retrieved from [Link]

  • PubMed Central. (n.d.). Ninety‐day experimental hyperthyroidism in male rats: Effects on muscle contractility, fiber composition, oxidative stress, and nerve conduction. Retrieved from [Link]

  • MDPI. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. Retrieved from [Link]

  • NIH. (n.d.). In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase. Retrieved from [Link]

  • PubMed. (1980). Effects of thyroid status and choice of USP preparation on the pharmacokinetics of propylthiouracil in the beagle dog. Retrieved from [Link]

  • NIH. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]

  • PubMed. (n.d.). In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase. Retrieved from [Link]

  • NIH. (2016). In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity?. Retrieved from [Link]

  • PubMed. (n.d.). Clinical pharmacokinetics of antithyroid drugs. Retrieved from [Link]

  • ResearchGate. (2023). Anti-inflammatory effects of yeast-derived vacuoles on LPS-induced murine macrophage activation. Retrieved from [Link]

  • ResearchGate. (2015). How can I induce hyperthyroidism in rat?. Retrieved from [Link]

  • Frontiers. (2023). Hormonal and inflammatory modulatory effects of hesperidin in hyperthyroidism-modeled rats. Retrieved from [Link]

  • NIH. (n.d.). SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY. Retrieved from [Link]

  • Wiley Online Library. (2023). Combining In Vitro and In Silico New Approach Methods to Investigate Type 3 Iodothyronine Deiodinase Chemical Inhibition. Retrieved from [Link]

  • PubMed. (n.d.). Comparative In Vitro Effects and In Vivo Kinetics of Antithyroid Drugs. Retrieved from [Link]

Sources

A Comparative Guide to the Antithy-roid Potential of 6-Formyl-2-thiouracil and Methimazole: Mechanistic Insights and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the established antithyroid drug, methimazole, and an investigational compound, 6-Formyl-2-thiouracil. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these compounds and presents a robust experimental framework for their head-to-head evaluation. While methimazole's profile is well-documented, data on this compound is not widely available, necessitating the detailed protocols provided herein to facilitate its scientific assessment.

Introduction: The Challenge of Hyperthyroidism

Hyperthyroidism is a clinical condition resulting from the excessive production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), by the thyroid gland.[1] This metabolic imbalance can lead to a range of symptoms including rapid heart rate, weight loss, and anxiety, significantly impacting patient health.[2] The primary therapeutic strategy involves the use of antithyroid drugs, which aim to curtail the synthesis of these hormones.

The thionamide class of drugs, which includes the widely-used methimazole (MMI) and derivatives of 2-thiouracil, represents a cornerstone of hyperthyroidism management.[3][4] These agents are actively concentrated in the thyroid gland and primarily exert their effects by inhibiting thyroid peroxidase (TPO), the critical enzyme in thyroid hormone synthesis.[2][3] Methimazole is a potent, long-acting thionamide and is often the first-line treatment.[4] This guide compares the well-established properties of methimazole with the prospective potential of this compound, a less-characterized derivative of the foundational antithyroid compound, 2-thiouracil.

Section 1: The Core Mechanism - Inhibition of Thyroid Peroxidase (TPO)

The synthesis of thyroid hormones is a multi-step process orchestrated within the thyroid follicle, with the enzyme thyroid peroxidase (TPO) playing a central, catalyzing role.[5] TPO is responsible for two key reactions: the oxidation of iodide ions (I⁻) to reactive iodine (I⁰) and the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein—a process known as organification.[5][6]

Both methimazole and 2-thiouracil derivatives function by targeting and inhibiting TPO.[3][5] They act as substrates for the enzyme, effectively competing with tyrosine and preventing the organification process.[7][8] This inhibition reduces the production of new thyroid hormones, thereby alleviating the hyperthyroid state.[6] The interaction can be complex, with some drugs causing reversible inhibition while others, like methimazole, can lead to irreversible inactivation of the enzyme under certain conditions.[7][9]

Thyroid Hormone Synthesis and Inhibition cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen I_blood Iodide (I⁻) I_cell Iodide (I⁻) I_blood->I_cell NIS Symporter I_oxidized Reactive Iodine (I⁰) I_cell->I_oxidized Oxidation MIT_DIT MIT & DIT on TG I_oxidized->MIT_DIT Organification TG Thyroglobulin (TG) TG->MIT_DIT T3_T4 T3 & T4 on TG MIT_DIT->T3_T4 Coupling T3_T4_lumen Stored T3 & T4 T3_T4->T3_T4_lumen Storage TPO Thyroid Peroxidase (TPO) TPO->I_oxidized TPO->MIT_DIT TPO->T3_T4 Inhibitor Methimazole This compound Inhibitor->TPO Inhibition

Figure 1. Simplified pathway of thyroid hormone synthesis and the inhibitory action of thionamide drugs on Thyroid Peroxidase (TPO).

Section 2: Head-to-Head Comparison: Established vs. Investigational Agent

A direct comparison of efficacy requires robust experimental data. While such data is plentiful for methimazole, it is sparse for this compound in public literature. This section summarizes the known profile of methimazole and establishes the parameters by which this compound should be judged.

Methimazole: The Clinical Gold Standard

Methimazole is a highly effective antithyroid agent, considered more potent than propylthiouracil (PTU), a related 2-thiouracil derivative.[7] It acts as an irreversible inhibitor of TPO, leading to a sustained reduction in hormone synthesis.[7] Its longer half-life allows for once-daily dosing, improving patient compliance.[2] However, it is not without risks; potential side effects include rash, joint pain, and rare but serious complications like agranulocytosis (a severe drop in white blood cells) and liver toxicity.[2]

ParameterMethimazole (MMI)Source
Mechanism Irreversible Inhibition of TPO[7]
TPO Inhibition IC₅₀ ~0.8 µM (8 x 10⁻⁷ M)[7]
Clinical Use First-line therapy for hyperthyroidism[4]
Key Advantage High potency, long half-life[2]
Major Side Effects Rash, agranulocytosis, hepatotoxicity[2]

Table 1: Summary of Key Characteristics of Methimazole.

This compound: An Investigational Thiouracil Derivative

This compound belongs to the same core chemical family as propylthiouracil. It is hypothesized that, like other 2-thiouracil compounds, its primary mechanism of action is the inhibition of TPO.[1][10] The addition of a formyl group at the 6-position of the uracil ring may alter its potency, binding kinetics, and safety profile compared to other derivatives like PTU. Studies on various novel thiouracil derivatives have shown that modifications to the core structure can significantly enhance antithyroid activity, in some cases showing superiority over PTU in animal models.[1][11] However, without direct experimental evidence, the antithyroid potential of this compound remains speculative. The following sections outline the necessary experimental procedures to elucidate its efficacy and compare it directly to methimazole.

Section 3: Experimental Framework for Comparative Efficacy Assessment

To objectively compare this compound to methimazole, a tiered experimental approach is required, moving from enzymatic assays to whole-organism models.

In Vitro Assessment: Thyroid Peroxidase (TPO) Inhibition Assay

Causality: The foundational mechanism of thionamide drugs is the inhibition of TPO.[3] Therefore, the first and most direct comparison of intrinsic potency is an in vitro enzymatic assay. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing drug potency. A lower IC₅₀ value indicates greater potency.

TPO Inhibition Assay Workflow prep Prepare Reagents: - TPO Enzyme (porcine microsomes) - Guaiacol (substrate) - H₂O₂ (co-substrate) - Test Compounds (MMI, 6-F-2-T) - Buffer serial Perform Serial Dilutions of Test Compounds prep->serial incubate Incubate TPO with Test Compounds serial->incubate reaction Initiate Reaction (Add H₂O₂ and Guaiacol) incubate->reaction measure Measure Absorbance Change (Spectrophotometer at 470 nm) over time reaction->measure analyze Calculate % Inhibition vs. Control measure->analyze ic50 Determine IC₅₀ Values (Non-linear Regression) analyze->ic50

Figure 2. Experimental workflow for the in vitro TPO inhibition assay using the guaiacol oxidation method.

Detailed Protocol: Guaiacol Oxidation Assay for TPO Inhibition

  • Enzyme Preparation: Utilize a partially purified TPO preparation, typically from porcine or human thyroid microsomes.

  • Reagent Preparation:

    • Prepare a stock solution of methimazole and this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution series for each compound to cover a wide concentration range (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare fresh solutions of guaiacol and hydrogen peroxide (H₂O₂).

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer, the TPO enzyme preparation, and the corresponding dilution of the test compound or vehicle control.

    • Allow a brief pre-incubation period (e.g., 5 minutes) for the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding guaiacol followed immediately by H₂O₂.

    • Immediately begin kinetic reading on a spectrophotometer at 470 nm, recording the change in absorbance over 2-5 minutes. The oxidation of guaiacol by TPO produces a colored product, tetraguaiacol.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration.

    • Normalize the data by expressing the reaction rate as a percentage of the vehicle control (% Inhibition).

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value.

CompoundPredicted IC₅₀ (µM)
Methimazole (Control) ~0.8[7]
This compound To be determined

Table 2: Data summary table for TPO inhibition assay results.

In Vivo Evaluation: Rodent Model of Hyperthyroidism

Causality: While an in vitro assay measures direct enzyme inhibition, an in vivo model is essential to assess the compound's overall physiological effect, accounting for absorption, distribution, metabolism, and excretion (ADME). Inducing a hyperthyroid state in rats allows for a direct measurement of the drug's ability to restore normal hormone levels (euthyroidism).

In Vivo Study Design cluster_groups Treatment Groups acclimate Acclimatization (7 Days) induce Hyperthyroidism Induction (L-Thyroxine in drinking water) (14 Days) acclimate->induce treat Treatment Period (Daily Oral Gavage) (14 Days) induce->treat endpoints Endpoint Analysis: - Serum T3, T4, TSH - Body Weight - Thyroid Gland Histology treat->endpoints g1 Group 1: Vehicle Control g2 Group 2: Hyperthyroid + Vehicle g3 Group 3: Hyperthyroid + Methimazole g4 Group 4: Hyperthyroid + this compound

Figure 3. Logical workflow for an in vivo study comparing antithyroid agents in a rat model of induced hyperthyroidism.

Detailed Protocol: L-Thyroxine-Induced Hyperthyroidism Model in Rats

  • Animals: Use male Sprague-Dawley rats (180-200g). House under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Induction of Hyperthyroidism: Administer L-thyroxine in the drinking water for 14 days to induce a stable hyperthyroid state. Confirm induction by measuring baseline serum T4, T3, and TSH levels. Hyperthyroid animals will exhibit elevated T4/T3 and suppressed TSH.[1]

  • Grouping and Treatment:

    • Randomly assign animals to four groups (n=8-10 per group):

      • Group 1: Normal Control (no L-thyroxine, vehicle treatment).

      • Group 2: Hyperthyroid Control (L-thyroxine, vehicle treatment).

      • Group 3: Methimazole Treatment (L-thyroxine, MMI at a clinically relevant dose, e.g., 10 mg/kg, oral gavage).[1]

      • Group 4: this compound Treatment (L-thyroxine, test compound at one or more dose levels, oral gavage).

    • Administer treatments daily for 14 consecutive days.

  • Monitoring and Endpoint Collection:

    • Monitor body weight and clinical signs throughout the study.

    • At the end of the treatment period, collect blood via cardiac puncture under anesthesia.

    • Euthanize animals and collect thyroid glands for weighing and histopathological analysis.

    • Analyze serum for T4, T3, and TSH concentrations using validated ELISA kits.

  • Data Analysis:

    • Compare the mean serum T3 and T4 levels between the treated groups and the hyperthyroid control group using statistical analysis (e.g., ANOVA followed by Dunnett's test).

    • A significant reduction in T3 and T4 levels towards the normal control values indicates antithyroid efficacy.

Treatment GroupMean Serum T4 (ng/dL)% Reduction vs. Hyperthyroid ControlMean Serum T3 (ng/dL)% Reduction vs. Hyperthyroid Control
Normal Control BaselineN/ABaselineN/A
Hyperthyroid Control Elevated0%Elevated0%
Methimazole ReducedTo be determinedReducedTo be determined
This compound To be determinedTo be determinedTo be determinedTo be determined

Table 3: Data summary table for in vivo antithyroid activity.

Conclusion

This guide provides a dual perspective on the antithyroid potential of this compound relative to the clinical standard, methimazole. Methimazole is a potent and well-characterized inhibitor of thyroid peroxidase, serving as a critical benchmark for any new antithyroid agent. While the specific efficacy of this compound is not yet established in the literature, its chemical lineage as a 2-thiouracil derivative suggests a similar mechanism of action and warrants rigorous investigation.[1][12]

The detailed in vitro and in vivo protocols outlined here provide a self-validating experimental framework for such an investigation. By systematically determining the TPO inhibitory potency (IC₅₀) and the physiological efficacy in a validated animal model, researchers can generate the necessary data to make a direct and meaningful comparison. The successful execution of these experiments will elucidate whether this compound holds promise as a novel therapeutic agent with potentially improved efficacy or a more favorable safety profile.

References

  • Yu, M. Y., Sedlak, J., & Lindsay, R. H. (1973). Relative antithyroid effects of 2-thiouracil, 2-thiouridine and 2-thio-UMP. Proceedings of the Society for Experimental Biology and Medicine, 143(3), 672-6. Available at: [Link]

  • Yu, M. Y., Sedlak, J., & Lindsay, R. H. (1973). Relative antithyroid effects of 2-thiouracil, 2-thiouridine and 2-thio-UMP. PubMed. Available at: [Link]

  • Nagasaka, A., & Hidaka, H. (1976). Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase. The Journal of Clinical Endocrinology & Metabolism, 43(1), 152-8. Available at: [Link]

  • Said, A. M., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2913. Available at: [Link]

  • Wikipedia contributors. (2023). Thyroid peroxidase. Wikipedia. Available at: [Link]

  • Wolff, D. J., & Datto, G. A. (2002). The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform. Archives of Biochemistry and Biophysics, 407(1), 83-94. Available at: [Link]

  • Said, A. M., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. ResearchGate. Available at: [Link]

  • Roy, G., & Mugesh, G. (2013). Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. Accounts of Chemical Research, 46(11), 2706-15. Available at: [Link]

  • International Agency for Research on Cancer. (1990). THIOURACIL. IARC Publications. Available at: [Link]

  • Taurog, A., & Dorris, M. L. (1978). Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs. Biochemical Pharmacology, 27(20), 2459-66. Available at: [Link]

  • Marchant, B., et al. (1976). Mechanism of action of thioureylene antithyroid drugs: factors affecting intrathyroidal metabolism of propylthiouracil and methimazole in rats. Endocrinology, 98(4), 1031-46. Available at: [Link]

  • Engler, H., Taurog, A., & Nakashima, T. (1982). Mechanism of inactivation of thyroid peroxidase by thioureylene drugs. Biochemical Pharmacology, 31(23), 3801-6. Available at: [Link]

  • Köhrle, J., et al. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases in Vitro. European Thyroid Journal, 2(3), 197-205. Available at: [Link]

  • J-drzejak, N., et al. (2020). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. Molecules, 25(23), 5727. Available at: [Link]

  • Cody, V., et al. (1988). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Semantic Scholar. Available at: [Link]

  • Shehab, W., et al. (2018). Synthesis and Antitumor/Antiviral Evaluation of Some 6–Thienyl–5–cyano-2– thiouracil Derivatives and Their Thiogalactosides Analogues. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Propylthiouracil. Wikipedia. Available at: [Link]

  • DNAmod contributors. (n.d.). 6-propyl-2-thiouracil. The DNA modification database. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Formyl-2-thiouracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. 6-Formyl-2-thiouracil, a heterocyclic compound utilized in various research applications, requires specific handling and disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for the proper management and disposal of this compound waste, compiled to enhance safety and operational efficiency in the laboratory.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is critical to be equipped with the appropriate knowledge and personal protective equipment (PPE) to minimize exposure risks. This compound hydrate is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] Proper handling is paramount to ensure personnel safety.

Engineering Controls and Personal Hygiene

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]

Strict personal hygiene practices are mandatory. Hands should be washed thoroughly after handling the compound.[1] Eating, drinking, or smoking in areas where this compound is handled is strictly prohibited.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense against chemical exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Chemical safety goggles or a face shield are required.[1]To prevent eye irritation from dust or splashes.[1]
Hand Chemical-resistant gloves, such as nitrile or rubber, are mandatory.[3]To prevent skin contact and subsequent irritation.[1]
Body A lab coat should be worn. For larger quantities, disposable coveralls may be necessary.[3]To protect the skin from accidental spills.
Respiratory In case of inadequate ventilation or risk of dust inhalation, use a NIOSH-approved respirator.[1][3]To prevent respiratory tract irritation.[1]

Step-by-Step this compound Disposal Procedure

The disposal of this compound and its contaminated materials must always comply with local, state, and federal regulations. The primary and most recommended method for disposal is through a licensed hazardous waste management company.[1][3]

Waste Identification and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste: Collect solid this compound waste, including unused or expired reagents and contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Aqueous solutions containing this compound should not be disposed of down the sanitary sewer.[3] The EPA has instituted a ban on the sewering of hazardous waste pharmaceuticals.[4][5] Collect them in a separate, compatible, and clearly labeled hazardous waste container.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.[3]

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.[6]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Utilize Proper PPE: Before cleaning, don the appropriate PPE as outlined above.

  • Containment and Cleanup: For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1] For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

Storage of Waste

Store sealed waste containers in a cool, dry, and well-ventilated designated secure area until they are collected by a licensed waste disposal service.[1] Ensure containers are kept away from incompatible materials such as strong oxidizing agents.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_storage Storage & Disposal cluster_spill Spill Response start This compound Waste Generated waste_type Identify Waste Type start->waste_type spill Spill Occurs? start->spill solid Solid Waste (powder, contaminated items) waste_type->solid Solid liquid Liquid Waste (solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Designated, Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Designated, Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Labeled Sharps Container for Hazardous Waste sharps->sharps_container storage Store in Secure, Ventilated Area Away from Incompatibles solid_container->storage liquid_container->storage sharps_container->storage disposal Dispose via Licensed Hazardous Waste Contractor storage->disposal cleanup Follow Spill Management Protocol spill->cleanup Yes spill_waste Collect Spill Residue as Hazardous Waste cleanup->spill_waste spill_waste->storage

Workflow for the proper disposal of this compound.

Final Disposal Considerations

The ultimate disposal of this compound waste should be conducted by a licensed and reputable hazardous waste management company. The recommended method of destruction is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber to ensure complete and environmentally sound disposal.[1] Always ensure that your chosen disposal partner is in full compliance with EPA regulations, including the Resource Conservation and Recovery Act (RCRA), as well as state and local rules.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize safety and consult with your institution's environmental health and safety (EHS) office for any specific questions or concerns.

References

  • Benchchem.
  • Synquest Labs.
  • Santa Cruz Biotechnology.
  • Fisher Scientific.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Stericycle. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. (2025-05-20)
  • ASHP. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.

Sources

A Researcher's Guide to the Safe Handling of 6-Formyl-2-thiouracil

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, 6-Formyl-2-thiouracil, a thiouracil derivative, presents unique handling requirements that necessitate a robust understanding of its safety profile. This guide provides an in-depth, experience-driven framework for researchers and laboratory personnel to manage this compound with the highest degree of safety and operational integrity.

Understanding the Hazard Profile of this compound

This compound is classified with specific hazard warnings that command respect and careful handling. According to its Safety Data Sheet (SDS), the compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The GHS07 pictogram, a familiar exclamation mark in laboratory settings, signals these warnings.[1] It is imperative to not underestimate these classifications; they are the foundation upon which our safety protocols are built.

From a toxicological perspective, while specific data for this compound is limited, the broader family of thiouracil derivatives has been studied more extensively. For instance, the related compound, 6-propyl-2-thiouracil, is a known antithyroid agent.[2] This relationship underscores the potential for biological activity and reinforces the need for stringent containment measures to prevent inadvertent exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not merely a box-ticking exercise; it is the most critical barrier between the researcher and potential exposure. The following table outlines the minimum recommended PPE for handling this compound, with explanations rooted in practical laboratory experience.

PPE ComponentSpecificationRationale for Use
Hand Protection Powder-free nitrile gloves. Consider double-gloving for extended procedures.Nitrile provides excellent chemical resistance. The absence of powder prevents the aerosolization and dispersal of the compound.[3] Double-gloving is a prudent measure during lengthy manipulations or when handling larger quantities.
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a splash hazard.Protects against accidental splashes and airborne particles.[1][4] Goggles provide a seal around the eyes, which is superior to safety glasses. A face shield offers an additional layer of protection for the entire face.
Body Protection A disposable, long-sleeved, solid-front gown.Prevents contamination of personal clothing and skin.[4][5] The solid front is crucial as it provides a barrier against spills.
Respiratory Protection A NIOSH-approved N95 respirator or higher.To be used when handling the powder outside of a certified chemical fume hood or in situations with inadequate ventilation to prevent inhalation of airborne particles.[1][6]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Disposal Disposal Prep Don Appropriate PPE Ventilation Ensure Proper Ventilation (Fume Hood) Prep->Ventilation Weighing Weigh Compound in Fume Hood Prep->Weighing Dissolving Dissolve in a Closed or Covered Vessel Weighing->Dissolving Decontamination Decontaminate Work Surfaces Dissolving->Decontamination Doffing Properly Doff and Dispose of PPE Decontamination->Doffing Waste Dispose of Contaminated Materials in a Labeled Hazardous Waste Container Doffing->Waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dissolving this compound
  • Preparation : Before handling the compound, ensure you are in a designated area with a certified chemical fume hood. Don all required PPE as outlined in the table above.

  • Weighing :

    • Perform all weighing operations within the chemical fume hood to contain any airborne powder.

    • Use a tared weigh boat or paper.

    • Handle the primary container with care to minimize disturbance of the powder.

    • Once the desired amount is weighed, securely close the primary container.

  • Dissolving :

    • Transfer the weighed compound to the dissolution vessel within the fume hood.

    • Add the solvent slowly to avoid splashing.

    • Use a magnetic stirrer or gentle agitation to dissolve the compound. Keep the vessel covered to the extent possible during this process.

  • Decontamination :

    • After the procedure, decontaminate the work surface with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

    • Wipe down any equipment used.

  • PPE Removal :

    • Remove PPE in the correct order to avoid self-contamination: gloves, gown, face shield/goggles, and respirator.

    • Dispose of all single-use PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing Waste Streams

Proper disposal is a critical final step in the safe handling of this compound.

  • Solid Waste : All contaminated solid waste, including gloves, gowns, weigh boats, and any unused compound, must be collected in a clearly labeled hazardous waste container.[1]

  • Liquid Waste : Solutions containing this compound should be disposed of in a designated hazardous liquid waste container. Do not pour solutions down the drain.[7]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Synquest Labs. (2016).
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Spectrum Chemical Mfg. Corp. (2017).
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • CymitQuimica. (2006).
  • Fisher Scientific. (2010).
  • EIHF Isofroid. PPE thanatopraxy - Protection & safety for professionals.
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
  • Thermo Fisher Scientific. (2021).
  • Halyard. Personal Protective Equipment When Working with chemotherapy Drugs.
  • Sigma-Aldrich. (2023).
  • ScienceLab.com. (2003).
  • Thermo Fisher Scientific. (2014).
  • Chemw
  • Guidechem. This compound 16953-46-1 wiki.
  • Santa Cruz Biotechnology.
  • MDPI. (2023). Rational Coformer Selection in the Development of 6-Propyl-2-thiouracil Pharmaceutical Cocrystals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Formyl-2-thiouracil
Reactant of Route 2
6-Formyl-2-thiouracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.